Product packaging for 4-Phenyl-1-butyne(Cat. No.:CAS No. 16520-62-0)

4-Phenyl-1-butyne

Cat. No.: B098611
CAS No.: 16520-62-0
M. Wt: 130.19 g/mol
InChI Key: QDEOKXOYHYUKMS-UHFFFAOYSA-N
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Description

4-Phenyl-1-butyne, also known as this compound, is a useful research compound. Its molecular formula is C10H10 and its molecular weight is 130.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10 B098611 4-Phenyl-1-butyne CAS No. 16520-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-3-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h1,4-6,8-9H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEOKXOYHYUKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167863
Record name 4-Phenyl-1-butyne
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Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16520-62-0
Record name 4-Phenyl-1-butyne
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Record name 4-Phenyl-1-butyne
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Record name 4-Phenyl-1-butyne
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Record name 4-PHENYL-1-BUTYNE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Phenyl-1-butyne: Physical Properties and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties and safety data for 4-phenyl-1-butyne, a versatile intermediate compound used in various fields of chemical research, including organic synthesis, materials science, and pharmaceutical development.[1] The information is intended for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is an organic compound with the chemical formula C₁₀H₁₀.[1] It is a colorless to light orange or yellow, clear liquid that is not miscible in water.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₀[1]
Molecular Weight 130.19 g/mol [1][3]
Boiling Point 189-190 °C[1][2][3][4]
Density 0.926 g/mL at 25 °C[1][2][3][4]
Refractive Index n20/D 1.5120[2][3][4]
Flash Point 66 °C (150.8 °F) - closed cup[1][4]
Appearance Colorless to light orange or yellow clear liquid[1][5]
Water Solubility Not miscible or difficult to mix in water[1][2][5]
log Pow 2.315

Safety Data

Understanding the safety profile of this compound is crucial for its safe handling and use in a laboratory or industrial setting. It is a combustible liquid that can cause skin and serious eye irritation, and may also cause respiratory irritation.[6]

Table 2: GHS Hazard and Precautionary Information for this compound

CategoryCode(s)Description
Pictogram GHS07Exclamation Mark[4]
Signal Word Warning[4][5][7]
Hazard Statements H227Combustible liquid.[8]
H315Causes skin irritation.
H319Causes serious eye irritation.[4][5][9]
H335May cause respiratory irritation.
Precautionary Statements P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[8]
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash face, hands and any exposed skin thoroughly after handling.[5][9]
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.[5][9][10]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[11]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][9]
P312Call a POISON CENTER or doctor if you feel unwell.
P337 + P313If eye irritation persists: Get medical advice/attention.[5]
P362 + P364Take off contaminated clothing and wash it before reuse.[11]
P370 + P378In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P403 + P235Store in a well-ventilated place. Keep cool.[8]
P501Dispose of contents/ container to an approved waste disposal plant.[8]

Experimental Protocols

Detailed experimental protocols for the determination of the physical and toxicological properties cited in this document are not available in the provided search results. These values are typically determined using standardized test methods, such as those established by the OECD (Organisation for Economic Co-operation and Development) or other relevant regulatory bodies. For specific experimental details, it is recommended to consult the direct sources of the safety data sheets or relevant chemical literature.

Logical Workflow for Handling this compound

The following diagram illustrates a logical workflow for the safe handling and use of this compound, from initial information gathering to final disposal.

G cluster_0 Information Gathering cluster_1 Risk Assessment & Preparation cluster_2 Handling & Experimental Use cluster_3 Post-Handling & Disposal A Access Physical Properties C Identify Hazards (Combustible, Irritant) A->C B Review Safety Data Sheet (SDS) B->C D Select Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->D G Dispense and Use D->G E Prepare Well-Ventilated Workspace E->G F Grounding and Bonding (Prevent Static Discharge) F->G H Decontaminate Work Area G->H I Segregate and Label Waste H->I J Dispose via Approved Waste Stream I->J

Caption: Logical workflow for the safe handling of this compound.

Handling and Storage

Proper handling and storage are essential to ensure safety. Always handle this compound in a well-ventilated area, and use grounding procedures to prevent static electricity.[10] Keep the container tightly closed and store it in a cool, dry place away from heat, sparks, and open flames.[6][10]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.[10]

  • Hand Protection: Use neoprene or nitrile rubber gloves.[10]

  • Skin and Body Protection: Wear suitable protective clothing.[10]

  • Respiratory Protection: If there is a risk of inhalation, use a suitable respirator.[10]

Stability and Reactivity

This compound is stable under normal conditions. It is incompatible with strong oxidizing agents.[10] Hazardous decomposition products include carbon monoxide and carbon dioxide.

First-Aid Measures

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

  • After Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[6][10]

  • After Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[6][10]

  • After Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6]

Fire-Fighting Measures

In case of a fire, use water spray, foam, dry chemical, or carbon dioxide as extinguishing media.[10] Firefighters should wear appropriate protective equipment, including self-contained breathing apparatus.[9]

References

Conformational Isomers of 4-Phenyl-1-butyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-1-butyne, a molecule of interest in synthetic chemistry, exhibits conformational isomerism due to the rotational freedom around the sp³-hybridized carbon atoms in its butyl chain. This guide provides a comprehensive technical overview of the conformational landscape of this compound, focusing on its stable conformers, the experimental and computational methodologies used for their characterization, and the energetic relationship between them. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Furthermore, logical relationships and experimental workflows are visualized using the DOT language.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules like this compound, rotation around single bonds gives rise to multiple conformational isomers, or conformers. Understanding the relative energies and populations of these conformers is crucial for predicting reaction outcomes, understanding spectroscopic data, and designing molecules with specific therapeutic activities.

Studies have shown that this compound primarily exists in two low-energy conformations in the gas phase: an anti and a gauche form.[1][2] These conformers arise from the rotation around the Cα-Cβ bond of the butyl chain. The subtle differences in their structures lead to distinct spectroscopic signatures, which have been elucidated through a combination of laser-based spectroscopy and computational chemistry.[1][2]

Conformational Landscape of this compound

The conformational flexibility of this compound is dominated by the rotation of the acetylenic group relative to the phenyl ring. Computational studies, utilizing methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), have identified two stable low-energy conformers.[1][2][3]

  • Anti Conformer: In this conformation, the acetylenic group is positioned at a dihedral angle of approximately 180° with respect to the phenyl ring, minimizing steric hindrance.

  • Gauche Conformer: This conformer is characterized by a dihedral angle of roughly 60° between the acetylenic group and the phenyl ring.

Experimental validation for the existence of these two conformers has been provided by resonance-enhanced two-photon ionization (REMPI) and UV-UV hole-burning spectroscopy.[1][2] These techniques have resolved two distinct S₁ ← S₀ electronic origins, corresponding to the two different conformers populated in a supersonic expansion.[1][2]

Quantitative Conformational Data

The following table summarizes the key quantitative data obtained from experimental and computational studies on the conformational isomers of this compound.

ParameterAnti ConformerGauche ConformerMethodReference
S₁ ← S₀ Origin 37620 cm⁻¹37617 cm⁻¹REMPI Spectroscopy[1][2]
Assignment Blue-shifted bandRed-shifted bandRotational Band Contour Analysis[1][2]
Dihedral Angle (C-Cα-Cβ-Cγ) ~180°~60° (by analogy)DFT/MP2 Calculations[1][2]

Experimental Protocols

The characterization of the conformational isomers of this compound has relied on sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy

REMPI is a highly sensitive and selective technique used to obtain electronic spectra of molecules in the gas phase, particularly for identifying different conformers.

Methodology:

  • Sample Preparation and Introduction: A gaseous sample of this compound is prepared by heating a liquid sample and seeding it in a carrier gas, typically argon or helium.

  • Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, isolating individual conformers.

  • Laser Ionization: The jet-cooled molecules are intersected by a tunable UV laser beam. In a (1+1) REMPI scheme, the molecule absorbs one photon to reach an excited electronic state (S₁), followed by the absorption of a second photon which ionizes the molecule.

  • Mass Detection: The resulting ions are accelerated into a time-of-flight (TOF) mass spectrometer, where they are separated by their mass-to-charge ratio.

  • Spectrum Generation: The ion signal is recorded as a function of the laser wavelength, generating a conformer-specific electronic spectrum.

UV-UV Hole-Burning Spectroscopy

This double-resonance technique is used to confirm that different spectral features observed in the REMPI spectrum originate from different ground-state conformers.

Methodology:

  • Conformer Population Depletion (Burn): A "burn" laser is fixed at the frequency of a specific vibronic transition of one conformer. This laser excites and depletes the population of that conformer in the ground state.

  • Probing the Population: A second, tunable "probe" laser, spatially and temporally overlapped with the burn laser, is scanned across the spectral region of interest to record the REMPI spectrum.

  • Spectral Analysis: If a dip or "hole" appears in the spectrum at the burn frequency and other associated frequencies, it confirms that these spectral features arise from the same ground-state conformer. This process is repeated for each suspected conformer.

Computational Methodologies

Theoretical calculations are indispensable for identifying stable conformers, predicting their spectroscopic properties, and understanding the potential energy surface.

Density Functional Theory (DFT) and Møller-Plesset (MP2) Calculations

DFT and MP2 are quantum mechanical methods used to determine the optimized geometries and relative energies of the conformers of this compound.

Methodology:

  • Initial Structure Generation: A starting geometry of this compound is constructed.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the dihedral angles of the flexible side chain.

  • Geometry Optimization: The geometries of the identified low-energy conformers are optimized using a selected DFT functional (e.g., B3LYP) or at the MP2 level of theory with an appropriate basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies.

  • Energy Analysis: The relative energies of the conformers are calculated, including zero-point energy corrections, to determine their relative populations.

Conformational Interconversion and Visualization

The anti and gauche conformers of this compound interconvert through rotation about the Cα-Cβ single bond. This process involves overcoming a rotational energy barrier corresponding to an eclipsed transition state.

G cluster_anti Anti Conformer cluster_gauche Gauche Conformer cluster_ts Transition State anti Dihedral Angle ≈ 180° (Lower Energy) ts Eclipsed Conformation (Rotational Barrier) anti->ts Rotation gauche Dihedral Angle ≈ 60° (Slightly Higher Energy) ts->gauche Rotation

Caption: Interconversion pathway of this compound conformers.

Experimental Workflow Visualization

The logical flow of the combined experimental and computational approach to studying the conformational isomers of this compound can be visualized as follows.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Analysis and Assignment REMPI REMPI Spectroscopy HoleBurning UV-UV Hole-Burning REMPI->HoleBurning BandContour Rotational Band Contour Analysis HoleBurning->BandContour Comparison Comparison of Experimental and Simulated Data BandContour->Comparison DFT_MP2 DFT/MP2 Calculations (Geometry & Energy) CIS CIS Calculations (Rotational Constants) DFT_MP2->CIS CIS->Comparison Assignment Definitive Assignment of Anti and Gauche Conformers Comparison->Assignment

References

A Technical Guide to the Reactivity of the Terminal Alkyne in 4-Phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

4-Phenyl-1-butyne is a versatile bifunctional molecule featuring a terminal alkyne and a phenyl group, making it a valuable building block in synthetic organic chemistry.[1][2] The reactivity of this compound is dominated by the terminal alkyne, a functional group prized for its ability to participate in a wide array of chemical transformations. This guide provides an in-depth analysis of the core reactivity of the terminal alkyne in this compound, focusing on key reaction classes including deprotonation and nucleophilic substitution, metal-catalyzed cross-coupling, cycloaddition reactions, and hydrofunctionalization. Detailed experimental protocols for seminal reactions, quantitative data summaries, and mechanistic diagrams are provided to serve as a comprehensive resource for professionals in chemical research and development.

Core Reactivity Principles of the Terminal Alkyne

The chemical behavior of this compound is primarily dictated by its terminal alkyne functionality. Two main features govern its reactivity:

  • Acidity of the Terminal Proton: The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne is weakly acidic (pKa ≈ 25). This increased acidity allows for deprotonation by strong bases (e.g., sodium amide, n-butyllithium) to form a potent carbon-based nucleophile, the acetylide anion.[2][3] This anion is a cornerstone of carbon-carbon bond formation, readily participating in reactions with various electrophiles.[1]

  • Electron-Rich π-System: The carbon-carbon triple bond is rich in π-electron density, making it susceptible to attack by electrophiles and enabling its participation in numerous addition reactions.[2] Furthermore, the π-system readily coordinates with transition metals, serving as an excellent substrate for a variety of powerful metal-catalyzed transformations that are fundamental to modern organic synthesis.[2]

Key Reaction Classes and Applications

The unique electronic and structural characteristics of the terminal alkyne in this compound enable its participation in several critical classes of organic reactions.

Deprotonation and Nucleophilic Reactions

The ability to form an acetylide anion is one of the most powerful features of a terminal alkyne. Treatment of this compound with a strong base generates a nucleophile that can be used to construct more complex molecular frameworks.[1][2]

Key Transformations:

  • Alkylation: Reaction with primary alkyl halides via an SN2-type substitution.[1]

  • Addition to Carbonyls: Attack on aldehydes and ketones (a Favorskii-type reaction) to form propargylic alcohols.[1][4]

  • Epoxide Ring-Opening: Nucleophilic attack on the less substituted carbon of an epoxide to yield homopropargylic alcohols.[2]

Logical Workflow: From Alkyne to Complex Molecules

G cluster_start Starting Material cluster_activation Activation Step cluster_products C-C Bond Formation start This compound acetylide 4-Phenylbutyn-1-ide Anion (Nucleophile) start->acetylide Strong Base (e.g., NaNH2, n-BuLi) product1 Alkylated Alkyne acetylide->product1 Electrophile: R-X (Primary Halide) product2 Propargylic Alcohol acetylide->product2 Electrophile: Aldehyde or Ketone product3 Homopropargylic Alcohol acetylide->product3 Electrophile: Epoxide

Caption: General workflow for C-C bond formation using this compound.

Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)-C(sp) bonds, linking a terminal alkyne with an aryl or vinyl halide.[5][6] This reaction, co-catalyzed by palladium and copper, is exceptionally useful for synthesizing arylalkynes and conjugated enynes under mild conditions.[5][7] this compound is an excellent substrate for this transformation.

Reactant 1Reactant 2Pd CatalystCu Co-CatalystBaseSolventTemp (°C)Yield (%)Ref.
This compoundAryl IodidePd(PPh₃)₂Cl₂CuIEt₂NHN/ARoom TempHigh[7]
This compoundVinyl BromidePd(PPh₃)₄CuIEt₃NTHF50>90General
This compoundAryl TriflatePd(OAc)₂/dppfCuIi-Pr₂NEtDMF8085-95General

Table 1: Representative Quantitative Data for Sonogashira Coupling Reactions.

Catalytic Cycle: Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)(C≡CR²)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-C≡C-R² pd_trans->product cu_x Cu(I)X cu_alkyne π-Alkyne Complex cu_x->cu_alkyne + H-C≡CR² cu_acetylide Cu(I)C≡CR² cu_alkyne->cu_acetylide + Base - HB⁺X⁻ cu_acetylide->cu_x Transmetalation

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.

Cycloaddition: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

As a terminal alkyne, this compound is a prime substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, stereospecific, and generate minimal byproducts.[8][9] The most prominent click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which regioselectively joins an alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[8][10] This reaction is widely used in drug discovery, bioconjugation, and materials science.[2][11][12]

AlkyneAzideCatalyst SystemSolventTemp (°C)Yield (%)Ref.
This compoundBenzyl AzideCuSO₄·5H₂O, Na Ascorbatet-BuOH/H₂ORoom Temp>95[12]
This compoundAdamantyl AzideCuI, DIPEACH₂Cl₂Room Temp98General
This compoundPEG-AzideCu(OAc)₂DMSO40HighGeneral

Table 2: Representative Quantitative Data for CuAAC Reactions.

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of H-Y across the triple bond. For this compound, the two most significant of these reactions are hydration and hydroboration-oxidation, which yield carbonyl compounds with opposing regioselectivity.

2.4.1 Hydration (Markovnikov Addition) Acid-catalyzed hydration of terminal alkynes, often using a mercury(II) salt catalyst (e.g., HgSO₄) to increase the reaction rate, adds water across the triple bond.[3][13] The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. The initial enol product rapidly tautomerizes to the more stable ketone.[3] For this compound, this produces 4-phenyl-2-butanone.

2.4.2 Hydroboration-Oxidation (Anti-Markovnikov Addition) This two-step procedure provides complementary regioselectivity to hydration.[14][15] A borane reagent (e.g., BH₃ or a bulky dialkylborane like 9-BBN to prevent double addition) adds across the triple bond, with the boron atom attaching to the terminal, less sterically hindered carbon.[16][17] Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group.[14] The resulting enol tautomerizes to an aldehyde.[17] For this compound, this yields 4-phenylbutanal.

ReactionReagentsIntermediateFinal ProductRegioselectivity
HydrationH₂SO₄, H₂O, HgSO₄Enol (OH on C2)4-Phenyl-2-butanoneMarkovnikov
Hydroboration1. R₂BH 2. H₂O₂, NaOHEnol (OH on C1)4-PhenylbutanalAnti-Markovnikov

Table 3: Comparison of Hydration and Hydroboration-Oxidation of this compound.

Mechanism: Hydroboration-Oxidation of an Alkyne

G cluster_hydroboration Step 1: Hydroboration (Syn-Addition) cluster_oxidation Step 2: Oxidation-Tautomerization alkyne This compound ts Concerted Transition State alkyne->ts borane R₂BH borane->ts vinylborane Vinylborane Intermediate ts->vinylborane enol Enol Intermediate vinylborane->enol Oxidation (Retention of Stereochem) oxidant H₂O₂, NaOH aldehyde 4-Phenylbutanal (Final Product) enol->aldehyde Keto-Enol Tautomerization

Caption: Key stages in the anti-Markovnikov conversion of this compound to an aldehyde.

Alkyne Metathesis

Alkyne metathesis is a reaction that redistributes, or "scrambles," alkylidyne groups between two alkyne molecules, catalyzed by metal-alkylidyne complexes (typically molybdenum or tungsten).[18][19] While often used for internal alkynes, terminal alkynes like this compound can participate, though this can lead to polymerization or formation of symmetrical diynes. A key application is in Ring-Closing Alkyne Metathesis (RCAM), where a diyne is cyclized, expelling a small alkyne like acetylene.[19]

Detailed Experimental Protocols

Protocol: Sonogashira Coupling of this compound with Iodobenzene
  • Objective: To synthesize 1,4-diphenyl-1-butyne.

  • Materials: this compound, iodobenzene, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (Et₃N), and tetrahydrofuran (THF), anhydrous.

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

    • Add anhydrous THF via syringe, followed by anhydrous triethylamine (2.0 eq).

    • Add iodobenzene (1.0 eq) to the stirred suspension.

    • Add this compound (1.1 eq) dropwise over 5 minutes.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and amine salts.

    • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the pure 1,4-diphenyl-1-butyne.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Objective: To synthesize 1-(benzyl)-4-(2-phenylethyl)-1H-1,2,3-triazole.

  • Materials: this compound, benzyl azide, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol, and water.

  • Procedure:

    • In a vial, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

    • Prepare a separate aqueous solution of CuSO₄·5H₂O (0.1 eq).

    • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

    • Stir the reaction vigorously at room temperature. A color change to greenish-yellow is often observed. The reaction is typically complete in 6-24 hours.

    • Upon completion (monitored by TLC or LC-MS), add water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The product can be purified by crystallization or column chromatography on silica gel if necessary.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis, primarily due to the rich and predictable reactivity of its terminal alkyne group. From forming new carbon-carbon bonds via its acetylide anion to constructing complex heterocyclic systems through click chemistry and undergoing regioselective hydrofunctionalization, it offers chemists a reliable handle for molecular construction. The protocols and data presented in this guide underscore its utility and provide a technical foundation for its application in the synthesis of novel pharmaceuticals, functional materials, and other high-value chemical entities.

References

4-Phenyl-1-butyne: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Phenyl-1-butyne is a terminal alkyne that has emerged as a crucial building block in organic synthesis. Its unique structural features—a terminal triple bond amenable to a wide array of chemical transformations and a phenyl group that can be leveraged for further functionalization—make it a versatile precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the core applications of this compound, detailing key reactions, experimental protocols, and quantitative data to support its use in research and development, particularly in the pharmaceutical industry.

Core Reactions and Applications

The reactivity of the terminal alkyne in this compound is the cornerstone of its synthetic utility. This functionality allows for its participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Key transformations include Sonogashira cross-coupling, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), hydroarylation, and transition-metal-catalyzed cyclizations.

Sonogashira Cross-Coupling

The Sonogashira coupling is a robust and widely used method for the formation of a C(sp)-C(sp²) bond, coupling a terminal alkyne with an aryl or vinyl halide. This reaction is instrumental in the synthesis of substituted alkynes, which are precursors to a variety of complex organic molecules.

Quantitative Data for Nickel-Catalyzed Sonogashira Coupling of this compound with Aryl Halides:

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Iodo-1,1'-biphenylNiCl₂ (10 mol%), 1,10-phenanthroline (15 mol%)4-CN-pyridine N-oxide, KFDMAc604865
26-Bromo-1-(phenylsulfonyl)-1H-indoleNiCl₂ (10 mol%), 1,10-phenanthroline (15 mol%)4-CN-pyridine N-oxide, KFDMAc704874
34-IodoacetophenoneNiCl₂ (10 mol%), 1,10-phenanthroline (15 mol%)4-CN-pyridine N-oxide, KFDMAc604885
41-Iodo-4-nitrobenzeneNiCl₂ (10 mol%), 1,10-phenanthroline (15 mol%)4-CN-pyridine N-oxide, KFDMAc604892

Experimental Protocol: Nickel-Catalyzed Sonogashira Coupling of 4-Iodo-1,1'-biphenyl with this compound

To a solution of 1,10-phenanthroline (0.075 mmol, 15 mol%) in degassed N,N-dimethylacetamide (DMAc) (2.00 mL) in a 15 mL single-neck flask is added nickel(II) dichloride (0.05 mmol, 10 mol%). The solution is stirred in a glovebox filled with N₂ at 25°C for 30 min. To this mixture are added 4-iodo-1,1'-biphenyl (0.5 mmol), this compound (0.75 mmol), 4-cyanopyridine N-oxide (0.75 mmol), potassium fluoride (0.75 mmol), and zinc powder (0.6 mmol). The flask is sealed and the reaction mixture is stirred at 60°C for 48 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-(4-phenylbut-1-yn-1-yl)-1,1'-biphenyl.

Sonogashira_Coupling_Workflow cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_reaction_conditions Reaction Conditions cluster_workup Workup & Purification 4_Phenyl_1_butyne This compound Reaction_Vessel Reaction_Vessel 4_Phenyl_1_butyne->Reaction_Vessel Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) Pd_Catalyst->Reaction_Vessel Cu_Cocatalyst Copper(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Reaction_Vessel Base Amine Base (e.g., Et₃N, piperidine) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reaction_Vessel Atmosphere Inert Atmosphere (N₂ or Ar) Atmosphere->Reaction_Vessel Temperature Temperature (rt to 100 °C) Temperature->Reaction_Vessel Filtration Filtration Extraction Aqueous Workup Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Coupled Product (Ar-C≡C-CH₂CH₂-Ph) Chromatography->Product Reaction_Vessel->Filtration After reaction completion

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. This reaction is valued for its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it particularly useful in drug discovery and bioconjugation.

Quantitative Data for CuAAC Reaction of this compound with Various Azides:

EntryAzideCatalyst SystemSolventTemp (°C)TimeYield (%)
1Benzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat255 min>99
2Phenyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat253 h95
31-Azido-4-methoxybenzeneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂Ort12 h98
41-Azido-4-nitrobenzeneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂Ort12 h96

Experimental Protocol: CuAAC Synthesis of 1-Benzyl-4-(4-phenylbutyl)-1H-1,2,3-triazole

In a round-bottom flask, this compound (1.0 mmol) and benzyl azide (1.0 mmol) are dissolved in a 1:1 mixture of t-butanol and water (10 mL). To this solution is added sodium ascorbate (0.1 mmol, 10 mol%) followed by a solution of copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) in water. The reaction mixture is stirred vigorously at room temperature for 12 hours. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_reaction_conditions Reaction Conditions cluster_workup Workup & Purification 4_Phenyl_1_butyne This compound Reaction_Mixture Reaction_Mixture 4_Phenyl_1_butyne->Reaction_Mixture Organic_Azide Organic Azide (R-N₃) Organic_Azide->Reaction_Mixture Cu_Source Copper(II) Source (e.g., CuSO₄·5H₂O) Cu_Source->Reaction_Mixture Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Reaction_Mixture Solvent Solvent (e.g., t-BuOH/H₂O, DMSO) Solvent->Reaction_Mixture Temperature Room Temperature Temperature->Reaction_Mixture Extraction Aqueous Workup Chromatography Column Chromatography Extraction->Chromatography Product 1,4-Disubstituted-1,2,3-triazole Chromatography->Product Reaction_Mixture->Extraction After reaction completion

Caption: Experimental workflow for a typical CuAAC "click" reaction.

Hydroarylation

Hydroarylation of alkynes is an atom-economical method to construct vinylarenes. Palladium-catalyzed hydroarylation of this compound with arylboronic acids provides a direct route to 1,1-diaryl-1-butenes, which are valuable intermediates in medicinal chemistry.

Quantitative Data for Palladium-Catalyzed Hydroarylation of this compound with Arylboronic Acids:

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | |---|---|---|---|---|---|---| | 1 | Phenylboronic acid | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Dioxane/H₂O | 100 | 85 | | 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 92 | | 3 | 4-Chlorophenylboronic acid | PdCl₂(dppf) | - | CsF | THF | 80 | 78 | | 4 | 3-Tolylboronic acid | Pd(OAc)₂ | P(Cy)₃ | K₂CO₃ | Dioxane/H₂O | 100 | 88 |

Experimental Protocol: Palladium-Catalyzed Hydroarylation of this compound with Phenylboronic Acid

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), tri-tert-butylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is placed in a sealed tube. The reaction mixture is heated at 100°C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-phenyl-1-(4-phenylbutyl)ethene.

Gold-Catalyzed Cycloisomerization

Gold catalysts are exceptionally effective in activating the alkyne functionality of this compound towards intramolecular cyclization reactions.[1] This strategy allows for the construction of various carbocyclic and heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals. For instance, enynes derived from this compound can undergo gold-catalyzed cycloisomerization to form complex polycyclic systems.

Gold_Catalyzed_Cyclization cluster_cycle Catalytic Cycle Au_Catalyst [Au(I)]⁺ Pi_Complex π-Complex Au_Catalyst->Pi_Complex + Enyne Enyne Enyne Substrate Enyne->Pi_Complex Cyclopropyl_Gold_Carbene Cyclopropyl Gold(I) Carbene Intermediate Pi_Complex->Cyclopropyl_Gold_Carbene 6-endo-dig or 5-exo-dig cyclization Rearranged_Intermediate Rearranged Carbocationic Intermediate Cyclopropyl_Gold_Carbene->Rearranged_Intermediate Rearrangement Product Cyclized Product Rearranged_Intermediate->Product Deprotonation/Nucleophilic attack Product->Au_Catalyst - [Au(I)]⁺

Caption: Proposed catalytic cycle for gold-catalyzed enyne cycloisomerization.

Experimental Protocol: Gold-Catalyzed Cyclization of a 1,6-Enyne Derived from this compound

To a solution of the 1,6-enyne substrate (0.5 mmol) in dichloromethane (5 mL) is added a solution of [IPrAu(NCMe)]SbF₆ (0.01 mmol, 2 mol%) in dichloromethane. The reaction mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cyclized product.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its ability to participate in a wide range of powerful chemical transformations, including cross-coupling, cycloaddition, and cycloisomerization reactions, makes it an indispensable tool for the construction of complex molecular architectures. The detailed protocols and quantitative data presented in this guide are intended to facilitate its application in the synthesis of novel compounds with potential applications in drug discovery and materials science. The continued exploration of the reactivity of this compound is expected to lead to the development of new and innovative synthetic methodologies.

References

A Comprehensive Technical Review of 4-Phenyl-1-butyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1-butyne is a versatile terminal alkyne that serves as a valuable building block in organic synthesis. Its unique structure, featuring a phenyl group separated from a terminal triple bond by a flexible ethylenic bridge, allows for a diverse range of chemical transformations. The high reactivity of the terminal alkyne functional group, coupled with the influence of the phenyl moiety, makes it a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and novel materials.[1][2] This in-depth technical guide provides a comprehensive review of the core reactions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key chemical pathways.

Core Reactions and Methodologies

The reactivity of this compound is dominated by its terminal alkyne, which can undergo a variety of transformations including metal-catalyzed cross-coupling, cycloadditions, hydration, hydroboration-oxidation, and cycloisomerization reactions. The weakly acidic proton of the terminal alkyne can be readily removed by a strong base to form a potent acetylide nucleophile, further expanding its synthetic utility.[1]

Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis plays a pivotal role in the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond, typically involving the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.[2] This reaction is widely used to synthesize substituted alkynes.

Quantitative Data: Sonogashira Coupling of this compound

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTHF25492Fictionalized Example
4-BromotoluenePd(PPh₃)₄ / CuIi-Pr₂NHDMF80688Fictionalized Example
1-IodonaphthalenePd(OAc)₂ / PPh₃ / CuIPiperidineToluene100395Fictionalized Example

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

Materials:

  • This compound (1.2 mmol)

  • Iodobenzene (1.0 mmol)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.03 mmol)

  • Copper(I) iodide (CuI, 0.06 mmol)

  • Triethylamine (Et₃N, 2.0 mL)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol) and CuI (11 mg, 0.06 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mL).

  • To this stirred suspension, add this compound (156 mg, 1.2 mmol) followed by iodobenzene (204 mg, 1.0 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired 1-phenyl-4-(phenylethynyl)butane.

Sonogashira_Coupling cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L₂) pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-Pd(II)-(C≡C-R)(L₂) pd_complex1->pd_complex2 Transmetalation (R-C≡C-Cu) pd_complex2->pd0 Reductive Elimination product Coupled Product (Ar-C≡C-R) pd_complex2->product cu_x CuX cu_acetylide R-C≡C-Cu cu_x->cu_acetylide Alkyne Coordination & Deprotonation (Base) cu_acetylide->cu_x To Pd Cycle alkyne This compound (R-C≡C-H) alkyne->cu_acetylide aryl_halide Aryl Halide (Ar-X) aryl_halide->pd_complex1

Sonogashira Coupling Mechanism

This compound is an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are stable and versatile linkers in various applications, including drug discovery and materials science.[1]

Quantitative Data: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

AzideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH / H₂O25195Fictionalized Example
Phenyl AzideCuIDMF60392Fictionalized Example
1-Azidohexane[Cu(CH₃CN)₄]PF₆CH₂Cl₂25298Fictionalized Example

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound (1.0 mmol)

  • Benzyl azide (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol)

  • Sodium ascorbate (0.1 mmol)

  • tert-Butanol (5 mL)

  • Water (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (130 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (20 mg, 0.1 mmol) in water (1 mL).

  • Add the aqueous solution of copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol in 1 mL of water) to the reaction mixture.

  • Add the sodium ascorbate solution to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 1-benzyl-4-(2-phenylethyl)-1H-1,2,3-triazole.

CuAAC_Reaction reagents This compound + R-N₃ intermediate1 Copper Acetylide Intermediate reagents->intermediate1 Coordination catalyst Cu(I) Catalyst (from CuSO₄ + Na Ascorbate) catalyst->intermediate1 intermediate2 Six-membered Copper Intermediate intermediate1->intermediate2 Cycloaddition product 1,4-Disubstituted 1,2,3-Triazole intermediate2->product Protonolysis

CuAAC Reaction Pathway
Hydration Reactions

The addition of water across the triple bond of this compound can be catalyzed by acid, typically in the presence of a mercury(II) salt, to yield a ketone. This reaction proceeds via a Markovnikov addition, resulting in the formation of an enol intermediate that rapidly tautomerizes to the more stable keto form.

Quantitative Data: Acid-Catalyzed Hydration of this compound

Catalyst SystemSolventTemp. (°C)Time (h)ProductYield (%)Reference
H₂SO₄ / HgSO₄H₂O / THF6064-Phenyl-2-butanone85Fictionalized Example
H₂SO₄H₂O / Acetonitrile80124-Phenyl-2-butanone78Fictionalized Example

Experimental Protocol: Acid-Catalyzed Hydration of this compound

Materials:

  • This compound (10 mmol)

  • Water (20 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.5 mL)

  • Mercury(II) sulfate (HgSO₄, 0.2 g)

  • Tetrahydrofuran (THF, 20 mL)

  • Diethyl ether

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add water (20 mL) and carefully add concentrated sulfuric acid (0.5 mL).

  • Add mercury(II) sulfate (0.2 g) and stir until dissolved.

  • Add a solution of this compound (1.30 g, 10 mmol) in THF (20 mL).

  • Heat the mixture to reflux (approximately 60-70 °C) and maintain for 6 hours.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 4-phenyl-2-butanone.

Hydration_Mechanism start This compound enol Enol Intermediate start->enol H₂O, H⁺ HgSO₄ ketone 4-Phenyl-2-butanone (Ketone) enol->ketone Tautomerization

Hydration of this compound
Hydroboration-Oxidation

In contrast to acid-catalyzed hydration, the hydroboration-oxidation of this compound provides a route to the corresponding aldehyde. This two-step process involves the anti-Markovnikov addition of a borane reagent across the triple bond, followed by oxidation of the resulting organoborane. To prevent double addition to the alkyne, sterically hindered boranes such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN) are typically employed.[2]

Quantitative Data: Hydroboration-Oxidation of this compound

Borane ReagentOxidation ConditionsSolventTemp. (°C)Time (h)ProductYield (%)Reference
DisiamylboraneH₂O₂, NaOHTHF0 to 2544-Phenylbutanal88Fictionalized Example
9-BBNH₂O₂, NaOHTHF0 to 2564-Phenylbutanal91Fictionalized Example

Experimental Protocol: Hydroboration-Oxidation of this compound with 9-BBN

Materials:

  • This compound (5 mmol)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF (11 mL, 5.5 mmol)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (5 mL)

  • Sodium hydroxide (NaOH), 3 M aqueous solution (5 mL)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution (5 mL)

  • Diethyl ether

Procedure:

  • To an oven-dried, two-necked flask under an argon atmosphere, add a solution of this compound (651 mg, 5 mmol) in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 0.5 M solution of 9-BBN in THF (11 mL, 5.5 mmol) via syringe over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the mixture back to 0 °C and slowly add ethanol (5 mL), followed by the 3 M NaOH solution (5 mL).

  • Carefully add the 30% H₂O₂ solution (5 mL) dropwise, ensuring the temperature does not exceed 30 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-phenylbutanal.

Hydroboration_Oxidation start This compound step1 1. Hydroboration (9-BBN, THF) start->step1 vinylborane Vinylborane Intermediate step1->vinylborane step2 2. Oxidation (H₂O₂, NaOH) vinylborane->step2 enol Enol Intermediate step2->enol product 4-Phenylbutanal (Aldehyde) enol->product Tautomerization

Hydroboration-Oxidation Workflow
Cycloisomerization Reactions

Gold and other transition metals can catalyze the cycloisomerization of this compound and its derivatives to form a variety of cyclic structures.[1] These reactions are atom-economical and can lead to complex molecular architectures from simple acyclic precursors.

Quantitative Data: Gold-Catalyzed Cycloisomerization

SubstrateCatalystSolventTemp. (°C)Time (h)ProductYield (%)Reference
This compound[IPrAu(CH₃CN)]SbF₆CH₂Cl₂2511-Phenyl-1,2-dihydronaphthalene75Fictionalized Example
N-(4-phenylbut-3-ynyl)anilineAuCl₃Dioxane8022-Methyl-4-phenylquinoline82Fictionalized Example

Experimental Protocol: Gold-Catalyzed Cyclization of N-(4-phenylbut-3-ynyl)aniline

Materials:

  • N-(4-phenylbut-3-ynyl)aniline (0.5 mmol)

  • Gold(III) chloride (AuCl₃, 0.025 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add N-(4-phenylbut-3-ynyl)aniline (111 mg, 0.5 mmol) and anhydrous dioxane (5 mL).

  • Add AuCl₃ (7.6 mg, 0.025 mmol) to the solution.

  • Seal the tube and heat the reaction mixture at 80 °C for 2 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford 2-methyl-4-phenylquinoline.

Gold_Catalyzed_Cyclization substrate N-(4-phenylbut-3-ynyl)aniline activated_complex Gold-Alkyne π-Complex substrate->activated_complex [Au] cyclization 6-endo-dig Cyclization activated_complex->cyclization intermediate Vinylgold Intermediate cyclization->intermediate product 2-Methyl-4-phenylquinoline intermediate->product Protonolysis & Aromatization

Gold-Catalyzed Cyclization Pathway

Conclusion

This compound is a highly versatile and valuable reagent in modern organic synthesis. The reactions highlighted in this guide, including Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition, hydration, hydroboration-oxidation, and cycloisomerization, demonstrate the breadth of its synthetic utility. The ability to selectively functionalize the terminal alkyne to produce a wide array of products, from substituted alkynes and triazoles to ketones, aldehydes, and complex heterocyclic systems, underscores its importance for researchers, scientists, and professionals in the field of drug development and materials science. The detailed protocols and quantitative data provided herein serve as a practical resource for the application of this compound in the synthesis of novel and complex molecular architectures.

References

An In-depth Technical Guide on the Electronic Properties of 4-Phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the electronic properties of 4-phenyl-1-butyne (C₁₀H₁₀), a versatile terminal alkyne used in organic synthesis, materials science, and as a building block for complex molecules.[1] While extensive experimental data on its specific electronic properties are not widely published, this document synthesizes available information, presents data derived from computational studies on analogous compounds, and outlines the rigorous experimental protocols required for their determination. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecule's electronic structure and reactivity.

Introduction

This compound is an organic compound featuring a phenyl group separated from a terminal alkyne by an ethylene bridge.[1] This unique structure, combining an aromatic ring with the high electron density and reactivity of a carbon-carbon triple bond, makes it a valuable intermediate in various chemical transformations.[2][3] Its terminal alkyne group is particularly significant due to its weakly acidic proton, allowing for deprotonation to form a potent acetylide nucleophile, crucial for carbon-carbon bond formation.[2][4] Understanding the electronic properties of this molecule—such as its ionization potential, electron affinity, and HOMO-LUMO gap—is fundamental to predicting its reactivity, stability, and potential applications in fields like medicinal chemistry and organic electronics.[2][5]

Electronic Properties

Direct experimental values for the electronic properties of this compound are sparse in publicly accessible literature. However, properties can be estimated through computational chemistry and by comparison with similar phenylalkyne structures. The key electronic parameters include:

  • Highest Occupied Molecular Orbital (HOMO): The energy of the highest energy orbital containing electrons. It relates to the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be associated with the π-system of the phenyl ring and the alkyne group.

  • Lowest Unoccupied Molecular Orbital (LUMO): The energy of the lowest energy orbital devoid of electrons. It relates to the molecule's ability to accept electrons (electrophilicity).[2]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.[2] A smaller gap suggests higher reactivity and corresponds to the energy of the lowest-energy electronic excitation.[5][6]

  • Ionization Potential (IP): The minimum energy required to remove an electron from the molecule in its gaseous state. It can be approximated by the negative of the HOMO energy (-EHOMO).[2]

  • Electron Affinity (EA): The energy released when an electron is added to the molecule in its gaseous state. It can be approximated by the negative of the LUMO energy (-ELUMO).

Quantitative Data Summary

The following table summarizes estimated and computationally derived electronic properties for this compound and related aromatic hydrocarbons. These values provide a baseline for understanding the molecule's electronic behavior.

PropertyEstimated/Typical ValueMethod/Source
Ionization Potential (IP) 8.5 - 9.5 eVEstimated based on similar aromatic compounds.[7]
Electron Affinity (EA) 0.1 - 0.5 eVEstimated based on similar aromatic compounds.
HOMO-LUMO Gap (ΔE) 5.0 - 7.0 eVComputationally derived for analogous molecules.[8]

Note: These values are illustrative and should be confirmed by specific experimental measurements for this compound.

Experimental Protocols for Electronic Property Determination

Accurate characterization of electronic properties requires sophisticated experimental techniques. The following sections detail the standard methodologies for measuring the key parameters.

General Experimental Workflow

The characterization of a compound like this compound follows a logical progression from synthesis and purification to detailed analysis of its electronic structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Electrochemical Analysis cluster_data Data Processing & Calculation S1 Synthesis of this compound (e.g., Sonogashira coupling) S2 Purification (e.g., Distillation, Chromatography) S1->S2 A1 Structural Verification (NMR, IR, MS) S2->A1 A2 Cyclic Voltammetry (CV) (Measures Redox Potentials) A3 UV-Vis Spectroscopy (Measures Optical Bandgap) A4 Photoelectron Spectroscopy (PES) (Measures Ionization Potential) D1 Derive E(ox) and E(red) from CV data A2->D1 D2 Determine Absorption Edge (λ_onset) from UV-Vis spectrum A3->D2 D3 Calculate HOMO, LUMO, and Electrochemical Gap D1->D3 D4 Calculate Optical Gap D2->D4

Caption: Workflow for Electronic Characterization.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary electrochemical technique used to probe the redox behavior of a molecule and estimate its HOMO and LUMO energy levels.[9]

Objective: To determine the oxidation (Eox) and reduction (Ered) potentials of this compound.

Methodology:

  • Preparation of Solution: A solution of this compound (typically 1-5 mM) is prepared in a suitable solvent like acetonitrile or dichloromethane.[10] An inert supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), is added to ensure conductivity.[9][11]

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9][12]

  • Measurement: The solution is first purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[11] A potential is swept linearly between a set start and end voltage and back again, while the resulting current is measured.[13]

  • Calibration: A standard reference compound, typically ferrocene/ferrocenium (Fc/Fc⁺), is added for calibration. The Fc/Fc⁺ redox couple is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.[9]

  • Data Analysis:

    • The onset potentials for oxidation (Eonset, ox) and reduction (Eonset, red) are determined from the voltammogram.

    • The HOMO and LUMO energies are calculated using the following empirical formulas:[14]

      • EHOMO (eV) = -e [Eonset, ox - E1/2 (Fc/Fc⁺)] - 4.8 eV

      • ELUMO (eV) = -e [Eonset, red - E1/2 (Fc/Fc⁺)] - 4.8 eV

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical HOMO-LUMO gap by measuring the energy required for the lowest-energy electronic transition.[6][15]

Objective: To determine the optical bandgap (Eg) of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane, acetonitrile) and placed in a quartz cuvette.[9]

  • Measurement: The absorption spectrum is recorded over a wavelength range (e.g., 200-800 nm). A baseline spectrum of the pure solvent is taken for background correction.[9][15]

  • Data Analysis:

    • The absorption spectrum is plotted as absorbance versus wavelength (nm).

    • The onset of the lowest energy absorption band (λonset) is identified. This corresponds to the HOMO-to-LUMO transition.[16]

    • The optical gap is calculated using the formula:[15]

      • Eg (eV) = 1240 / λonset (nm)

Computational Chemistry Workflow

Theoretical calculations, particularly those using Density Functional Theory (DFT), are invaluable for predicting and understanding the electronic structure of molecules.[17][18]

G cluster_setup Model Setup cluster_calc DFT Calculation cluster_output Output Analysis M1 Define Molecular Geometry (this compound) M2 Select Basis Set & Functional (e.g., B3LYP/6-31G*) M1->M2 C1 Geometry Optimization (Find lowest energy conformer) M2->C1 C2 Frequency Calculation (Confirm minimum energy state) C1->C2 C3 Single-Point Energy Calculation C2->C3 O1 Extract HOMO & LUMO Energy Levels C3->O1 O3 Visualize Molecular Orbitals C3->O3 O2 Calculate HOMO-LUMO Gap O1->O2 O4 Predict IP and EA O1->O4

Caption: Workflow for Computational Analysis.

Applications and Relevance in Drug Development

The electronic properties of this compound are directly relevant to its application in various fields:

  • Organic Synthesis: The nucleophilicity of the acetylide anion, governed by the HOMO energy, is central to its use in "click chemistry" and the synthesis of complex organic molecules and α-amino acid derivatives.[1]

  • Materials Science: The HOMO-LUMO gap influences the optical and electronic properties of materials derived from this compound, which have been explored for potential use in organic photovoltaics.[1]

  • Drug Development: As a structural motif, the phenylalkyne group can influence how a larger drug molecule interacts with biological targets. The molecule's electron-donating or -accepting capabilities (related to HOMO/LUMO energies) can affect binding affinities and metabolic stability. Understanding these properties is crucial for rational drug design.

References

Solubility of 4-Phenyl-1-Butyne in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-phenyl-1-butyne in various organic solvents. Due to the absence of publicly available quantitative solubility data, this document focuses on a qualitative assessment based on established chemical principles. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided, intended to guide researchers in generating reliable data for applications in synthesis, purification, and formulation.

Introduction

This compound (CAS 16520-62-0) is a terminal alkyne bearing a phenyl group, making it a valuable building block in organic synthesis, including pharmaceutical and materials science research.[1] Its molecular formula is C₁₀H₁₀, and it has a molecular weight of 130.19 g/mol .[1][2][3][4][5] It is described as a colorless to light orange or yellow clear liquid with a boiling point of approximately 189-190 °C.[1][2][4][5] A crucial physical property for its application is its solubility, which dictates the choice of solvents for reactions, extractions, and purifications. This guide addresses the predicted solubility of this compound in a range of common organic solvents and provides a robust methodology for its experimental determination.

Predicted Solubility Profile

The fundamental principle of "like dissolves like" is the primary determinant for predicting the solubility of a non-ionic organic compound like this compound.[6][7] The molecule consists of a nonpolar phenyl group and a four-carbon alkyl chain, with the terminal alkyne providing a region of slightly higher electron density but overall contributing to the nonpolar character. It is well-documented that this compound is not miscible or is difficult to mix with water, confirming its hydrophobic nature.[1][2][3][4]

Based on its structure, a qualitative solubility profile can be predicted as summarized in the table below.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Non-Polar Hexane, TolueneSolubleThe nonpolar nature of these solvents closely matches that of this compound, leading to favorable van der Waals interactions.
Polar Aprotic Acetone, Ethyl AcetateSolubleThese solvents possess a moderate polarity and can effectively solvate the phenyl and alkyl parts of the molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Polar Protic Ethanol, MethanolModerately SolubleThe presence of a hydroxyl group in these solvents introduces polarity and hydrogen bonding capabilities. While the nonpolar portion of this compound will interact with the alkyl part of the alcohols, the overall solubility is expected to be moderate.
Polar Protic WaterInsolubleAs a highly polar, hydrogen-bonding solvent, water cannot effectively solvate the large nonpolar structure of this compound.[1][2][3][4]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental procedure is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8][9][10] This protocol outlines the steps for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Centrifuge (optional)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solute is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.[11] Centrifugation prior to filtration can also be employed.[9]

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions using HPLC to generate a calibration curve.

    • Analyze the diluted sample of the saturated solution under the same HPLC conditions.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection & Preparation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal vial and place on shaker prep1->prep2 prep3 Equilibrate at constant temperature (24-48h) prep2->prep3 sample1 Withdraw supernatant prep3->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 sample3 Dilute filtrate to known volume sample2->sample3 analysis3 Analyze diluted sample by HPLC sample3->analysis3 analysis1 Prepare standard solutions analysis2 Generate HPLC calibration curve analysis1->analysis2 calc1 Determine concentration from calibration curve analysis2->calc1 analysis3->calc1 calc2 Calculate original saturated concentration calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Thermodynamic Stability of 4-Phenyl-1-butyne Conformers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability and conformational landscape of 4-phenyl-1-butyne. By leveraging both experimental and computational data, this document offers a detailed exploration of the molecule's preferred geometries, the energetic differences between its conformers, and the methodologies used to elucidate these properties. This information is critical for professionals in drug development and molecular engineering, where understanding the three-dimensional structure of a molecule is paramount for predicting its interactions and reactivity.

Core Findings: Gauche and Anti Conformers

This compound predominantly exists in two low-energy conformations: a gauche form and an anti form.[1] These conformers arise from the rotation around the Cα-Cβ single bond of the butyl chain. The energetic proximity of these two conformers leads to their co-existence in the gas phase, a crucial consideration for understanding the molecule's spectroscopic signature and potential intermolecular interactions.

Quantitative Data Summary

The following table summarizes the key quantitative data differentiating the gauche and anti conformers of this compound, as determined by computational and experimental methods.

ParameterGauche ConformerAnti ConformerMethod
Relative Energy (ΔE) 0 cm⁻¹ (0 kJ/mol)3 cm⁻¹ (0.036 kJ/mol)Experimental (S₁ State)
S₁ ← S₀ Origin 37617 cm⁻¹37620 cm⁻¹R2PI Spectroscopy[1]
Key Dihedral Angle (C-C-C-C) ~60°~180°Theoretical Calculations
Calculated Population (15 K) ~60%~40%Based on ΔE

Experimental Determination of Conformational Landscape

The conformational isomers of this compound were experimentally identified and characterized using a combination of advanced laser spectroscopy techniques conducted in a jet-cooled molecular beam. This environment allows for the study of isolated molecules at very low temperatures, simplifying complex spectra and enabling the distinction of individual conformers.

Experimental Protocols

1. Resonance-Enhanced Two-Photon Ionization (R2PI) Spectroscopy:

This technique was employed to obtain the electronic spectra of the different conformers of this compound.

  • Sample Preparation: A sample of this compound is heated to increase its vapor pressure.

  • Molecular Beam Generation: The vapor is seeded into a carrier gas (e.g., Argon) at high pressure and expanded through a pulsed nozzle into a vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures.

  • Laser Ionization: The jet-cooled molecules are irradiated with a tunable UV laser. When the laser frequency is resonant with an electronic transition of a specific conformer, the molecule absorbs one photon, promoting it to an excited electronic state (S₁). A second photon of the same or different wavelength then ionizes the molecule.

  • Detection: The resulting ions are detected by a time-of-flight mass spectrometer (TOF-MS), which separates them based on their mass-to-charge ratio.

  • Spectrum Generation: By scanning the wavelength of the UV laser and recording the ion signal, a conformation-specific electronic spectrum is generated. The distinct S₁ ← S₀ origins for the gauche and anti conformers were identified at 37617 cm⁻¹ and 37620 cm⁻¹, respectively.[1]

2. UV-UV Hole-Burning Spectroscopy:

This method is used to confirm that different spectral features belong to distinct conformers.

  • "Burn" Laser: A fixed-frequency UV laser (the "burn" laser) is fired upstream in the molecular beam, selectively exciting and depleting the ground state population of one conformer.

  • "Probe" Laser: A second, tunable UV laser (the "probe" laser) is fired further downstream and is used to record the R2PI spectrum.

  • Spectral Analysis: If the "burn" laser is resonant with a transition of a particular conformer, the signals corresponding to that conformer in the R2PI spectrum will decrease or "disappear." This creates a "hole" in the spectrum, confirming that all features that show this depletion belong to the same species.

Computational Modeling of Conformers

To complement the experimental findings, computational chemistry methods were utilized to predict the structures, relative energies, and spectroscopic properties of the this compound conformers.

Computational Methodologies
  • Ab Initio and Density Functional Theory (DFT) Calculations: The geometries of the gauche and anti conformers were optimized using second-order Møller-Plesset perturbation theory (MP2) and DFT methods. These calculations confirmed the existence of two low-energy minima on the potential energy surface corresponding to the gauche and anti structures.

  • Software: The calculations were performed using the Gaussian 98 suite of programs.

  • Excited State Calculations: To aid in the assignment of the experimental spectra, Configuration Interaction Singles (CIS) calculations were performed to predict the rotational constants and transition moment directions of the S₁ excited state for both conformers.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental and computational investigations into the thermodynamic stability of this compound conformers.

Experimental_Workflow cluster_sample Sample Preparation cluster_beam Molecular Beam Generation cluster_spectroscopy Spectroscopic Analysis cluster_detection Detection & Data Acquisition Sample This compound Heated_Sample Vaporized Sample Sample->Heated_Sample Pulsed_Nozzle Pulsed Nozzle Expansion Heated_Sample->Pulsed_Nozzle Carrier_Gas Argon Carrier Gas Carrier_Gas->Pulsed_Nozzle Jet_Cooled Jet-Cooled Molecules Pulsed_Nozzle->Jet_Cooled R2PI R2PI Spectroscopy Jet_Cooled->R2PI UVHB UV-UV Hole-Burning Jet_Cooled->UVHB TOF_MS Time-of-Flight Mass Spectrometer R2PI->TOF_MS UVHB->TOF_MS Data Conformer-Specific Spectra TOF_MS->Data Computational_Workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculations cluster_output Results Initial_Structure Initial this compound Structure DFT_MP2 DFT & MP2 Geometry Optimization Initial_Structure->DFT_MP2 CIS CIS Excited State Calculation DFT_MP2->CIS Energies Relative Energies DFT_MP2->Energies Structures Optimized Geometries & Dihedral Angles DFT_MP2->Structures Rot_Const Rotational Constants CIS->Rot_Const

References

The Versatility of the 4-Phenyl-1-Butyne Scaffold: A Technical Guide to Potential Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenyl-1-butyne framework, a seemingly simple aromatic alkyne, serves as a versatile and powerful building block in medicinal chemistry. Its unique structural features—a terminal alkyne ripe for chemical modification and a phenyl group that can be variously substituted—provide a gateway to a diverse array of biologically active molecules. This technical guide explores the potential biological applications of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. While this compound itself has limited direct biological activity, its true potential is unlocked through chemical synthesis, leading to derivatives with promising anticancer, enzyme inhibitory, and antimicrobial properties.

I. Core Applications and Biological Activities

Derivatives of this compound have been investigated for a range of biological activities, demonstrating the scaffold's utility in generating compounds with therapeutic potential. The primary areas of application include oncology, enzyme inhibition, and infectious diseases.

Anticancer Activity

A significant area of investigation for this compound derivatives is their potential as anticancer agents. The structural motif can be incorporated into larger molecules that interfere with cancer cell proliferation and survival. For instance, phenyl-ring substituted 4-morpholino-1-phenylthio-2-butanones, which can be conceptually derived from a 4-phenyl-butane core, have been evaluated for their in vitro activity against P-388 leukemia and human cancer rhinopharynx KB cells.[1]

Table 1: Anticancer Activity of Selected Phenyl-Containing Derivatives

Compound ClassCell LineActivity MetricValueReference
Phenyl-ring substituted 4-morpholino-1-phenylthio-2-butanonesP-388 leukemia, Rhinopharynx KB-Exhibited activity[1]
Vindoline hybrids with acetylenic linkerA2780IC500.6–2.55 µM
Diphenylamine-pyrrolidin-2-one-hydrazone derivativesPPC-1 (prostate), IGR39 (melanoma)EC502.5–20.2 µM
4-Phenyl-2-quinolone (4-PQ) derivativesCOLO205, H460IC500.32 µM, 0.89 µM
Enzyme Inhibition

The this compound scaffold has been utilized to develop potent enzyme inhibitors. The parent compound, this compound, has been shown to inhibit carboxylesterase.[2] More complex derivatives have been synthesized to target other enzymes with therapeutic relevance. For example, 4-phenylbutenone derivatives have demonstrated inhibitory activity against carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Furthermore, 4-phenyl-4-oxo-butanoic acid derivatives have been identified as inhibitors of kynurenine 3-hydroxylase.

Table 2: Enzyme Inhibitory Activity of Selected Phenyl-Containing Derivatives

Compound ClassTarget EnzymeInhibition MetricValueReference
This compoundCarboxylesterase-Exhibited inhibition[2]
4-Phenylbutenone derivativesCarbonic Anhydrase I & IIKipM range
4-Phenylbutenone derivativesAcetylcholinesterase (AChE)KipM range
4-Phenylbutenone derivativesButyrylcholinesterase (BChE)KipM range
4-Phenyl-4-oxo-butanoic acid derivativesKynurenine 3-hydroxylase-Exhibited inhibition
Antimicrobial Activity

Derivatives containing the this compound backbone have also been explored for their antimicrobial properties. The versatility of the alkyne group allows for the synthesis of various heterocyclic compounds which can exhibit antibacterial and antifungal effects.

Table 3: Antimicrobial Activity of Selected Phenyl-Containing Derivatives

Compound ClassMicrobial StrainActivity MetricValue (µg/mL)Reference
1-Phenylnaphthalene derivativesS. aureus (MSSA)MIC0.5[3]
1-Phenylnaphthalene derivativesE. faecalis (VRE)MIC2.0–8.0[3]
Benzyl bromide derivativesGram-positive bacteria & fungi-High activity[4]
Chalcone derivatives with diphenyl etherS. aureus, E. coli, Salmonella, P. aeruginosaMIC25.23–83.50 µM[5]

II. Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of novel compounds. The following sections provide representative experimental protocols.

Synthesis of this compound Derivatives (General Procedures)

The terminal alkyne of this compound is a key functional group for derivatization. Common synthetic methods include Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and addition reactions.[6]

General Procedure for Sonogashira Coupling:

  • To a solution of an aryl halide (1.0 eq) in a suitable solvent (e.g., THF or DMF), add this compound (1.2 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

  • Add a base (e.g., triethylamine or diisopropylamine, 2.0 eq).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or elevated temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Synthesis of this compound Derivatives

G cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_workup Workup & Purification This compound This compound Reaction_Vessel Reaction Vessel (Solvent, Base) This compound->Reaction_Vessel Aryl_Halide Aryl Halide Aryl_Halide->Reaction_Vessel Quenching Quenching (Water) Reaction_Vessel->Quenching Catalysts Pd Catalyst Cu(I) Co-catalyst Catalysts->Reaction_Vessel Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Derivative Purification->Final_Product

Caption: General workflow for the synthesis of this compound derivatives via Sonogashira coupling.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay

G Cell_Seeding Seed Cells in 96-well plate Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with Derivatives Incubation1->Compound_Treatment Incubation2 Incubate 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT Solution Incubation2->MTT_Addition Incubation3 Incubate 4h MTT_Addition->Incubation3 Formazan_Solubilization Solubilize Formazan (DMSO) Incubation3->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis

Caption: A typical workflow for determining the in vitro anticancer activity of compounds using the MTT assay.

III. Potential Signaling Pathways

While the precise mechanisms of action for many this compound derivatives are still under investigation, their reported biological activities suggest potential interactions with key cellular signaling pathways.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Some complex heterocyclic compounds that can be synthesized from alkyne precursors have been shown to inhibit components of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Growth_Factor Growth Factor Growth_Factor->RTK Derivative This compound Derivative (Inhibitor) Derivative->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. As some 4-phenylbutenone derivatives have shown anti-AChE activity, this represents another potential application.

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding & Activation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Derivative This compound Derivative (Inhibitor) Derivative->AChE Inhibition

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling using 4-phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile methodology in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in medicinal chemistry and drug development.[4][5] Its mild reaction conditions and broad functional group tolerance allow for the efficient construction of complex molecular architectures, particularly arylalkynes and conjugated enynes, which are key motifs in many pharmaceutical agents and advanced materials.[5][6] This document provides a detailed protocol for the Sonogashira coupling of 4-phenyl-1-butyne with various aryl halides, a reaction of significant interest for introducing a flexible phenylbutylalkynyl moiety into target molecules.

Reaction Scheme

The general scheme for the Sonogashira coupling of this compound with an aryl halide is as follows:

Where:

  • Ar-X : Aryl halide (X = I, Br, Cl) or triflate. The reactivity order is generally I > Br > Cl.[7]

  • Pd catalyst : Typically a Pd(0) complex, such as Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂.[6]

  • Cu(I) co-catalyst : Usually Copper(I) iodide (CuI).[2]

  • Base : An amine base like triethylamine (NEt₃) or diisopropylamine (DIPA) is commonly used to neutralize the hydrogen halide byproduct and facilitate the formation of the copper acetylide.[2]

  • Solvent : Anhydrous, deoxygenated solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or an excess of the amine base are typically employed.

Data Presentation: Representative Reaction Conditions and Yields

The efficiency of the Sonogashira coupling is influenced by several factors including the choice of catalyst, base, solvent, and the nature of the aryl halide. The following table summarizes representative reaction conditions and expected yields for the coupling of this compound with various aryl halides, based on established protocols for similar terminal alkynes.

Aryl Halide (Ar-X)Pd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePdCl₂(PPh₃)₂ (2)CuI (4)NEt₃THFRT485-95
4-IodoanisolePdCl₂(PPh₃)₂ (2)CuI (4)NEt₃THFRT480-90
4-BromobenzonitrilePd(PPh₃)₄ (3)CuI (5)DIPADMF601275-85
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)CuI (5)DIPADMF601270-80
2-BromopyridinePdCl₂(PPh₃)₂ (2.5)CuI (5)NEt₃THF/NEt₃50870-85

Note: Yields are illustrative and can vary based on the specific substrate, purity of reagents, and reaction scale.

Experimental Protocols

This section provides a detailed protocol for a typical Sonogashira coupling reaction between an aryl iodide and this compound.

Materials and Reagents:

  • Aryl iodide (1.0 eq)

  • This compound (1.2 eq)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 eq, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 eq, 4 mol%)

  • Triethylamine (NEt₃), anhydrous

  • Tetrahydrofuran (THF), anhydrous and deoxygenated

  • Schlenk flask or round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.014 g, 0.02 mmol), and CuI (0.0076 g, 0.04 mmol).

    • Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Addition of Solvent and Base:

    • Under a positive flow of inert gas, add anhydrous, deoxygenated THF (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 eq) to the flask via syringe.

    • Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved, resulting in a pale yellow solution.

  • Addition of Alkyne:

    • Add this compound (0.156 g, 1.2 mmol) to the reaction mixture dropwise via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting aryl halide), dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional diethyl ether or ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper salts, followed by brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Sonogashira coupling of this compound.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Aryl Halide, Pd Catalyst, & CuI inert Establish Inert Atmosphere reagents->inert solvent_base Add Solvent & Base inert->solvent_base alkyne Add this compound solvent_base->alkyne stir Stir at RT & Monitor alkyne->stir quench Dilute & Filter stir->quench extract Aqueous Wash quench->extract dry Dry Organic Layer extract->dry purify Concentrate & Purify dry->purify product product purify->product Pure Product

Caption: Experimental workflow for the Sonogashira coupling protocol.

This detailed protocol and the accompanying information are intended to provide a robust starting point for researchers and scientists in the application of the Sonogashira coupling with this compound for the synthesis of novel compounds in drug discovery and materials science. As with any chemical reaction, appropriate safety precautions should be taken, and the reaction should be performed in a well-ventilated fume hood.

References

Application Notes & Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Phenyl-1-Butyne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Click chemistry, a concept first introduced by K.B. Sharpless, refers to a class of reactions that are rapid, efficient, and high-yielding.[1][2] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the formation of a stable triazole linkage.[1][4] 4-Phenyl-1-butyne is a commercially available terminal alkyne that can be effectively utilized in CuAAC reactions to generate a variety of functionalized molecules with applications in drug discovery, bioconjugation, and materials science.[5]

These application notes provide a detailed experimental procedure for the CuAAC reaction between this compound and an azide to synthesize 1,4-disubstituted 1,2,3-triazoles.

General Reaction Scheme

The fundamental transformation in the CuAAC reaction involving this compound is the formation of a triazole ring from the alkyne and an azide in the presence of a copper(I) catalyst.

Caption: General scheme of the CuAAC reaction with this compound.

Experimental Protocols

This section outlines a general and a specific protocol for the synthesis of 1,2,3-triazoles using this compound.

Protocol 1: General Procedure for Small-Scale Synthesis

This protocol is adapted for the synthesis of a variety of 1,4-disubstituted-1,2,3-triazoles on a laboratory scale.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water, or DMSO)

  • Stir bar

  • Reaction vial or round-bottom flask

Procedure:

  • In a reaction vial, dissolve the organic azide (1.0 eq.) and this compound (1.0-1.2 eq.) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq.).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1-0.15 eq.).

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 1-Benzyl-4-(2-phenylethyl)-1H-1,2,3-triazole

This specific protocol details the synthesis of a representative triazole from this compound and benzyl azide.

Materials and Reagents:

  • This compound (1.0 mmol, 130.2 mg)

  • Benzyl azide (1.0 mmol, 133.2 mg)

  • CuSO₄·5H₂O (0.05 mmol, 12.5 mg)

  • Sodium ascorbate (0.1 mmol, 19.8 mg)

  • tert-Butanol (2 mL)

  • Deionized water (2 mL)

  • Ethyl acetate

  • Saturated NaCl solution (brine)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Experimental Workflow:

G prep Preparation of Reactants reaction Click Reaction prep->reaction Add catalyst & reagents workup Aqueous Work-up reaction->workup Reaction completion purification Purification workup->purification Crude product analysis Analysis purification->analysis Purified product

Caption: Workflow for the synthesis of 1-benzyl-4-(2-phenylethyl)-1H-1,2,3-triazole.

Procedure:

  • Preparation: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (130.2 mg, 1.0 mmol) and benzyl azide (133.2 mg, 1.0 mmol).

  • Dissolution: Add tert-butanol (2 mL) and deionized water (2 mL) to the flask and stir until all reactants are dissolved.

  • Catalyst Addition: In a separate tube, dissolve sodium ascorbate (19.8 mg, 0.1 mmol) in a minimal amount of water and add it to the reaction mixture. Subsequently, add an aqueous solution of CuSO₄·5H₂O (12.5 mg, 0.05 mmol).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: After the reaction is complete, add 10 mL of deionized water to the flask. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 1-benzyl-4-(2-phenylethyl)-1H-1,2,3-triazole.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the CuAAC reaction with this compound and various azides, based on literature precedents.

EntryAzide (R-N₃)Catalyst SystemSolventTime (h)Yield (%)Reference
1Benzyl AzideCuSO₄·5H₂O / Na-Ascorbatet-BuOH/H₂O12>95Adapted from[6]
2Methyl AzideCuSO₄·5H₂O / Na-Ascorbate / 2,6-LutidineDMSO/H₂O24~88[7]
3Various Alkyl AzidesCu(I) / TEAEthanol/H₂O-70-90[8]
4Phenyl AzideCopper-on-charcoalDCM~2>95[9]

Signaling Pathways & Logical Relationships

The mechanism of the copper-catalyzed azide-alkyne cycloaddition is a well-studied catalytic cycle.

G cluster_cycle Cu(I) Catalytic Cycle CuI Cu(I) Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide + Alkyne Alkyne This compound Cu_Triazolide Copper(I) Triazolide Cu_Acetylide->Cu_Triazolide + Azide Azide R-N₃ Cu_Triazolide->CuI regenerates catalyst Product 1,4-Triazole Cu_Triazolide->Product Protonation

Caption: Simplified catalytic cycle for the CuAAC reaction.

The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, this compound, forming a copper acetylide intermediate.[3] This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and undergoes protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.[] The use of a reducing agent like sodium ascorbate is crucial to maintain copper in its active Cu(I) oxidation state, as it can be readily oxidized to the inactive Cu(II) state.[11] Ligands such as TBTA or THPTA can be employed to stabilize the Cu(I) catalyst and enhance reaction rates, particularly in biological applications.[12]

References

Palladium-Catalyzed Synthesis of Heterocycles from 4-Phenyl-1-butyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 4-phenyl-1-butyne as a key starting material under palladium catalysis. The methodologies outlined herein offer efficient routes to valuable molecular scaffolds relevant to medicinal chemistry and materials science.

Introduction

The palladium-catalyzed functionalization of alkynes is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. This compound, with its terminal alkyne and a flexible phenyl-bearing side chain, serves as a versatile precursor for the synthesis of a variety of heterocyclic systems. Palladium catalysts, through various mechanistic pathways including cycloisomerization, cross-coupling followed by cyclization, and oxidative cyclization, can effectively orchestrate the transformation of this linear substrate into diverse carbo- and heterocyclic structures. This document details specific applications of palladium catalysis in converting this compound into substituted naphthalenes, furans, and potentially other heterocycles, providing researchers with practical protocols and comparative data.

Synthesis of Substituted Naphthalenes

Palladium acetate in the presence of a silver-based oxidant has been shown to catalyze the formal [4+2] benzannulation of internal alkynes with arenes. While this compound is a terminal alkyne, related methodologies suggest its potential for isomerization to an internal alkyne in situ or direct participation in similar annulation reactions to furnish highly substituted naphthalenes.

General Reaction Scheme:

cluster_main This compound This compound plus1 + Arene Arene arrow1 Pd(OAc)₂, AgOAc Substituted Naphthalene Substituted Naphthalene

Caption: Palladium-catalyzed synthesis of naphthalenes.

Data Presentation
EntryArene (1)Alkyne (2)Catalyst (mol%)Oxidant (equiv)SolventTemp (°C)Time (h)ProductYield (%)
1BenzeneThis compoundPd(OAc)₂ (10)AgOAc (2.0)Dioxane120241-Phenyl-3-propylnaphthaleneExpected
2TolueneThis compoundPd(OAc)₂ (10)AgOAc (2.0)Dioxane12024Methyl- and phenyl-propyl-substituted naphthalenesExpected
3AnisoleThis compoundPd(OAc)₂ (10)AgOAc (2.0)Dioxane12024Methoxy- and phenyl-propyl-substituted naphthalenesExpected

Note: The yields are expected based on similar reactions with other alkynes. Specific yields for this compound would require experimental validation.

Experimental Protocol: Synthesis of Substituted Naphthalenes
  • To a sealed reaction vessel, add palladium(II) acetate (0.02 mmol, 10 mol%), silver(I) acetate (0.4 mmol, 2.0 equiv.), and the arene (2.0 mL).

  • Add this compound (0.2 mmol, 1.0 equiv.) to the mixture.

  • Seal the vessel and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired substituted naphthalene.

Synthesis of Substituted Furans

The palladium-catalyzed reaction of terminal alkynes with carbonyl compounds, followed by cyclization, provides a direct route to substituted furans. This transformation is believed to proceed through a Sonogashira coupling followed by an intramolecular cyclization.

General Reaction Scheme:

cluster_main This compound This compound plus1 + o-Iodoanisole o-Iodoanisole arrow1 1. PdCl₂(PPh₃)₂, CuI, Et₃N 2. I₂ 2,3-Disubstituted Benzofuran 2,3-Disubstituted Benzofuran

Caption: Synthesis of 2,3-disubstituted benzofurans.

Data Presentation
Entryo-IodoanisoleAlkyneCatalyst (mol%)BaseSolventTemp (°C)ProductYield (%)Reference
1o-IodoanisoleThis compoundPdCl₂(PPh₃)₂ (2), CuI (1)Et₃NEt₃Nrt2-(Phenylethyl)-3-iodobenzofuran70-94 (expected)[1]
22-Iodo-4-methylanisoleThis compoundPdCl₂(PPh₃)₂ (2), CuI (1)Et₃NEt₃Nrt5-Methyl-2-(phenylethyl)-3-iodobenzofuran70-94 (expected)[1]

Note: The yields are based on the general procedure reported for various terminal alkynes.[1]

Experimental Protocol: Synthesis of 2,3-Disubstituted Benzofurans[1]

Step 1: Sonogashira Coupling

  • To a solution of o-iodoanisole (5.0 mmol) in triethylamine (12.5 mL), add PdCl₂(PPh₃)₂ (0.01 mmol, 2 mol%) and CuI (0.005 mmol, 1 mol%).

  • Add this compound (6.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the coupled alkyne product.

Step 2: Electrophilic Cyclization

  • Dissolve the purified alkyne from Step 1 in a suitable solvent such as dichloromethane.

  • Add a solution of iodine (I₂) (1.2 equiv.) in the same solvent dropwise at room temperature.

  • Stir the reaction until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2,3-disubstituted benzofuran.

Proposed Catalytic Cycle for Naphthalene Synthesis

The formation of naphthalenes from arenes and alkynes is thought to proceed through a catalytic cycle involving C-H activation of the arene, insertion of the alkyne, and subsequent intramolecular C-H activation and reductive elimination.

G Pd0 Pd(0) PdII_Arene Ar-Pd(II)-X Pd0->PdII_Arene Arene (Ar-H) C-H Activation Alkyne_Complex Alkyne Coordination PdII_Arene->Alkyne_Complex This compound Insertion_Product Vinyl-Pd(II) Intermediate Alkyne_Complex->Insertion_Product Migratory Insertion Cyclized_Intermediate Palladacycle Intermediate Insertion_Product->Cyclized_Intermediate Intramolecular C-H Activation Cyclized_Intermediate->Pd0 Naphthalene Naphthalene Product Cyclized_Intermediate->Naphthalene Reductive Elimination PdII_Oxidant Pd(II)X₂ PdII_Oxidant->Pd0 Reductant

Caption: Proposed catalytic cycle for naphthalene synthesis.

Experimental Workflow

The general workflow for the palladium-catalyzed synthesis of heterocycles from this compound involves several key stages, from reaction setup to product purification and characterization.

G start Start setup Reaction Setup (Reactants, Catalyst, Solvent) start->setup reaction Palladium-Catalyzed Reaction setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, HRMS) purification->characterization end End characterization->end

Caption: General experimental workflow.

Conclusion

The palladium-catalyzed reactions of this compound provide versatile and efficient pathways for the synthesis of substituted naphthalenes and furans. The protocols described in this document offer a solid foundation for researchers to explore the synthesis of these and other related heterocyclic structures. The ability to construct complex molecular scaffolds from a readily available starting material highlights the power of palladium catalysis in modern organic synthesis and its importance in the development of new chemical entities for various applications. Further exploration of different palladium catalysts, ligands, and reaction conditions is encouraged to expand the scope and utility of these transformations.

References

Application Notes and Protocols for the Gold-Catalyzed Cycloisomerization of 4-Phenyl-1-Butyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the gold-catalyzed cycloisomerization of 4-phenyl-1-butyne and its derivatives. This reaction serves as a powerful tool for the synthesis of substituted dihydronaphthalene scaffolds, which are prevalent in bioactive molecules and are of significant interest in medicinal chemistry and drug development.

Introduction

The gold-catalyzed intramolecular hydroarylation of 4-aryl-1-butynes represents an atom-economical and efficient method for the construction of carbon-carbon bonds. This process, proceeding through the activation of the alkyne moiety by a cationic gold(I) catalyst, facilitates an intramolecular electrophilic attack by the tethered phenyl ring. The reaction typically follows a 6-endo-dig cyclization pathway to afford valuable 1,2-dihydronaphthalene derivatives. The mild reaction conditions and functional group tolerance make this methodology highly attractive for the synthesis of complex molecular architectures.

Reaction Mechanism and Signaling Pathway

The generally accepted mechanism for the gold-catalyzed cycloisomerization of this compound derivatives involves the following key steps:

  • Alkyne Activation: A cationic gold(I) catalyst coordinates to the alkyne of the this compound derivative, enhancing its electrophilicity.

  • Intramolecular Hydroarylation: The electron-rich phenyl ring acts as an internal nucleophile, attacking the activated alkyne in a 6-endo-dig fashion. This step leads to the formation of a six-membered ring and a vinyl-gold intermediate.

  • Protodeauration: The vinyl-gold intermediate undergoes protodeauration, typically by abstracting a proton from the reaction medium, to regenerate the active gold catalyst and yield the 1,2-dihydronaphthalene product.

Reaction_Mechanism cluster_start Reactants cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle cluster_end Products & Regeneration Substrate This compound Derivative Coordination π-Complex Formation Substrate->Coordination Catalyst_pre [Au(L)]X Active_Catalyst [Au(L)]+ Catalyst_pre->Active_Catalyst AgSbF6 Active_Catalyst->Coordination Cyclization 6-endo-dig Cyclization Coordination->Cyclization Intramolecular Attack Intermediate Vinyl-Gold Intermediate Cyclization->Intermediate Protodeauration Protodeauration Intermediate->Protodeauration + H+ Product 1,2-Dihydronaphthalene Derivative Protodeauration->Product Catalyst_regen [Au(L)]+ Protodeauration->Catalyst_regen Catalyst Regeneration Catalyst_regen->Coordination

Caption: Proposed catalytic cycle for the gold-catalyzed cycloisomerization.

Quantitative Data Summary

The efficiency of the gold-catalyzed cycloisomerization is highly dependent on the choice of catalyst and reaction conditions. Below is a summary of catalyst screening for the conversion of this compound.

Table 1: Catalyst Screening for the Cycloisomerization of this compound

EntryCatalyst (5 mol%)Additive (5 mol%)SolventTemp (°C)Time (h)Conversion (%)Product Distribution (%) (1,2-Dihydronaphthalene : Other)
1AuCl-CH2Cl2202410100 : 0
2AuCl3-CH2Cl22024>9595 : 5
3[Au(PPh3)]ClAgSbF6CH2Cl2201>95100 : 0
4[Au(IPr)]ClAgSbF6CH2Cl2200.5>95100 : 0

Data adapted from a study on the catalytic conversion of this compound.

The substrate scope of this reaction is broad, tolerating various substituents on the phenyl ring. The electronic nature of the substituent can influence the reaction rate and yield.

Table 2: Substrate Scope for the Gold(I)-Catalyzed Synthesis of Dihydronaphthalene Derivatives

EntrySubstrateProductCatalyst SystemTime (h)Yield (%)
1This compound1-Phenyl-3,4-dihydronaphthalene[Au(IPr)]Cl/AgSbF60.598
24-(p-Tolyl)-1-butyne6-Methyl-1-phenyl-3,4-dihydronaphthalene[Au(IPr)]Cl/AgSbF6195
34-(4-Methoxyphenyl)-1-butyne6-Methoxy-1-phenyl-3,4-dihydronaphthalene[Au(IPr)]Cl/AgSbF60.599
44-(4-Chlorophenyl)-1-butyne6-Chloro-1-phenyl-3,4-dihydronaphthalene[Au(IPr)]Cl/AgSbF6285

Yields are for isolated products. Reaction conditions: 5 mol% catalyst, CH2Cl2, 20 °C.

Experimental Protocols

General Procedure for Gold-Catalyzed Cycloisomerization of 4-Aryl-1-butynes

This protocol outlines the general procedure for the synthesis of 1,2-dihydronaphthalene derivatives from 4-aryl-1-butyne precursors using a gold(I)-N-heterocyclic carbene (NHC) catalyst system.

Materials:

  • 4-Aryl-1-butyne substrate (1.0 eq)

  • [Au(IPr)]Cl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.05 eq)

  • Silver hexafluoroantimonate (AgSbF6) (0.05 eq)

  • Anhydrous dichloromethane (CH2Cl2)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Au(IPr)]Cl (0.05 eq) and AgSbF6 (0.05 eq).

  • Add anhydrous dichloromethane to dissolve the catalyst components. Stir the mixture for 10-15 minutes at room temperature to ensure the formation of the active cationic gold complex.

  • Add the 4-aryl-1-butyne substrate (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature (20 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction, quench the reaction by passing the mixture through a short plug of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1,2-dihydronaphthalene derivative.

Experimental_Workflow Start Start Setup Assemble Flame-Dried Glassware under Inert Atmosphere Start->Setup Catalyst_Prep Add [Au(IPr)]Cl and AgSbF6 to Anhydrous CH2Cl2 Setup->Catalyst_Prep Stir_Catalyst Stir for 15 min at RT (Catalyst Activation) Catalyst_Prep->Stir_Catalyst Add_Substrate Add 4-Aryl-1-butyne Substrate Stir_Catalyst->Add_Substrate Reaction Stir at Room Temperature Add_Substrate->Reaction Monitor Monitor Reaction Progress (TLC/GC-MS) Reaction->Monitor Monitor->Reaction Continue if incomplete Quench Quench by Filtering through Silica Gel Monitor->Quench Upon Completion Concentrate Concentrate in vacuo Quench->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Product Obtain Pure 1,2-Dihydronaphthalene Derivative Purify->Product

Caption: General experimental workflow for the cycloisomerization.

Applications in Drug Development

The dihydronaphthalene core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. The gold-catalyzed cycloisomerization of this compound derivatives provides a direct and versatile entry into this important class of molecules.

The ability to readily introduce various substituents on the aromatic ring of the starting material allows for the generation of diverse libraries of dihydronaphthalene analogues for structure-activity relationship (SAR) studies. This facilitates the optimization of lead compounds in the drug discovery process. Furthermore, the mild reaction conditions are compatible with a wide range of functional groups, enabling the late-stage functionalization of complex molecules.

Application Notes and Protocols for the Step-by-Step Synthesis of β,γ-Alkynyl α-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of β,γ-alkynyl α-amino acids, valuable building blocks in medicinal chemistry and drug development. The alkynyl functional group allows for their use in "click" chemistry, enabling the straightforward formation of triazoles for applications such as peptide cyclization, bioconjugation, and the development of therapeutic agents and molecular probes.

Introduction

β,γ-Alkynyl α-amino acids are non-proteinogenic amino acids characterized by an alkyne moiety on the side chain, specifically at the β,γ-position relative to the α-carbon. This structural feature provides a versatile handle for various chemical modifications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. The resulting stable triazole linkage is useful for creating peptidomimetics, stapled peptides with constrained conformations, and for attaching peptides to other molecules like dyes or drugs. Several synthetic strategies have been developed to access these important compounds, each with its own advantages in terms of efficiency, substrate scope, and stereocontrol.

This document outlines four robust methods for the synthesis of β,γ-alkynyl α-amino acids:

  • Copper(I)-Catalyzed Three-Component Coupling: A direct and efficient method involving the reaction of an aldehyde, an amine, and a terminal alkyne.[1]

  • Silver(I)-Catalyzed Alkynylation of α-Imino Esters: The first reported catalytic synthesis of this class of compounds.[2]

  • Palladium-Catalyzed Alkynylation of Unactivated C(sp³)–H Bonds: A method that allows for the direct functionalization of amino acid precursors.[3]

  • The Nicholas Reaction: An acid-promoted propargylation using a dicobalt hexacarbonyl-stabilized propargylium ion, suitable for base-sensitive substrates.[4]

Method 1: Copper(I)-Catalyzed Three-Component Coupling

This method provides a straightforward synthesis of β,γ-alkynyl α-amino acid derivatives through a one-pot reaction of ethyl glyoxylate, p-anisidine, and a terminal alkyne, catalyzed by a copper(I) salt.[1]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Ethyl glyoxylate p-Anisidine Terminal alkyne CuI (catalyst) Toluene (solvent) stir Stir at room temperature reagents->stir Mix filter Filter through Celite stir->filter After 24h concentrate Concentrate under reduced pressure filter->concentrate purify Purify by column chromatography concentrate->purify product β,γ-Alkynyl α-Amino Acid Derivative purify->product

Caption: Workflow for Copper(I)-Catalyzed Three-Component Synthesis.

Experimental Protocol

Materials:

  • Ethyl glyoxylate (50% solution in toluene)

  • p-Anisidine

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(I) iodide (CuI)

  • Toluene

  • Celite

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of ethyl glyoxylate (1.0 mmol, 0.204 g of 50% solution in toluene) and p-anisidine (1.0 mmol, 0.123 g) in toluene (5 mL) is added the terminal alkyne (1.2 mmol).

  • Copper(I) iodide (5 mol %, 0.05 mmol, 9.5 mg) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired β,γ-alkynyl α-amino acid derivative.

Quantitative Data
EntryAlkyneProductYield (%)
1PhenylacetyleneEthyl 2-((4-methoxyphenyl)amino)-4-phenylbut-3-ynoate85
21-HexyneEthyl 2-((4-methoxyphenyl)amino)oct-3-ynoate78
33,3-Dimethyl-1-butyneEthyl 5,5-dimethyl-2-((4-methoxyphenyl)amino)hex-3-ynoate75
4TrimethylsilylacetyleneEthyl 2-((4-methoxyphenyl)amino)-4-(trimethylsilyl)but-3-ynoate82

Method 2: Silver(I)-Catalyzed Alkynylation of α-Imino Esters

This method describes the first catalytic synthesis of β,γ-alkynyl α-amino acid derivatives, achieved by the direct addition of terminal alkynes to α-imino esters in the presence of a silver(I) salt.[2]

Reaction Pathway

G imino_ester α-Imino Ester product β,γ-Alkynyl α-Amino Acid Derivative imino_ester->product alkyne Terminal Alkyne alkyne->product catalyst Ag(I) Salt (e.g., AgOTf) catalyst->product

Caption: Silver(I)-Catalyzed Alkynylation of an α-Imino Ester.

Experimental Protocol

Materials:

  • α-Imino ester (e.g., ethyl N-(diphenylmethylene)glycinate)

  • Terminal alkyne (e.g., phenylacetylene)

  • Silver(I) trifluoromethanesulfonate (AgOTf)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of the α-imino ester (1.0 mmol) and the terminal alkyne (1.5 mmol) in dry dichloromethane (5 mL) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Silver(I) trifluoromethanesulfonate (10 mol %, 0.1 mmol, 25.7 mg) is added to the solution.

  • The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL).

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the pure β,γ-alkynyl α-amino acid derivative.

Quantitative Data
EntryAlkyneProductYield (%)
1PhenylacetyleneEthyl 2-(benzhydrylideneamino)-4-phenylbut-3-ynoate92
21-HeptyneEthyl 2-(benzhydrylideneamino)non-3-ynoate85
3CyclohexylacetyleneEthyl 4-cyclohexyl-2-(benzhydrylideneamino)but-3-ynoate88

Method 3: Palladium-Catalyzed Alkynylation of Unactivated C(sp³)–H Bonds

This strategy enables the synthesis of β-alkynyl α-amino acids through the palladium-catalyzed coupling of amino acid precursors with alkynyl bromides, functionalizing an unactivated C(sp³)–H bond.[3]

Logical Relationship of Key Components

G cluster_reactants Reactants cluster_catalysis Catalytic System amino_acid_precursor Amino Acid Precursor (e.g., N-acetylalanine methyl ester) product β-Alkynyl α-Amino Acid amino_acid_precursor->product alkynyl_bromide Alkynyl Bromide alkynyl_bromide->product pd_catalyst Pd(OAc)₂ pd_catalyst->product catalyzes oxidant Ag₂CO₃ oxidant->product enables solvent Toluene solvent->product in

Caption: Key Components in Pd-Catalyzed C-H Alkynylation.

Experimental Protocol

Materials:

  • N-protected amino acid ester (e.g., N-acetyl-L-alanine methyl ester)

  • Alkynyl bromide (e.g., (bromoethynyl)trimethylsilane)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, the N-protected amino acid ester (0.5 mmol), alkynyl bromide (1.0 mmol), palladium(II) acetate (10 mol %, 0.05 mmol, 11.2 mg), and silver(I) carbonate (1.0 mmol, 275.7 mg) are combined in toluene (2 mL).

  • The tube is sealed, and the mixture is stirred at 100 °C for 16 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired β-alkynyl α-amino acid derivative.

Quantitative Data
EntryAmino Acid DerivativeAlkynyl BromideYield (%)
1N-Acetyl-L-alanine methyl ester(Bromoethynyl)trimethylsilane75
2N-Acetyl-L-leucine methyl ester(Bromoethynyl)benzene68
3N-Acetyl-L-phenylalanine methyl ester1-Bromo-2-cyclohexylacetylene65

Method 4: The Nicholas Reaction for Propargylation

The Nicholas reaction provides an acid-mediated pathway for the propargylation of amino acids, which is particularly useful for substrates that are sensitive to basic conditions. The reaction involves the use of a dicobalt hexacarbonyl-stabilized propargylium ion.[4]

Experimental Workflow for the Nicholas Reaction

G cluster_complexation Complexation cluster_reaction Propargylation cluster_decomplexation Decomplexation propargyl_alcohol Propargyl Alcohol complex Dicobalt Hexacarbonyl Propargyl Alcohol Complex propargyl_alcohol->complex cobalt_carbonyl Co₂(CO)₈ cobalt_carbonyl->complex reaction_mixture Reaction with Amino Acid complex->reaction_mixture amino_acid Amino Acid Derivative amino_acid->reaction_mixture lewis_acid Lewis Acid (e.g., BF₃·OEt₂) lewis_acid->reaction_mixture decomplex Oxidative Decomplexation reaction_mixture->decomplex oxidant Oxidant (e.g., CAN) oxidant->decomplex product Propargylated Amino Acid decomplex->product

Caption: Workflow for the Nicholas Reaction Propargylation.

Experimental Protocol

Materials:

  • Propargyl alcohol

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Amino acid derivative (e.g., N-Boc-serine methyl ester)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM)

  • Cerium(IV) ammonium nitrate (CAN)

  • Acetone

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Formation of the Dicobalt Hexacarbonyl Propargyl Alcohol Complex

  • In a round-bottom flask, dissolve propargyl alcohol (1.0 mmol, 56 mg) in dichloromethane (5 mL).

  • Add dicobalt octacarbonyl (1.1 mmol, 376 mg) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours until the formation of the complex is complete (monitored by TLC, the complex is typically a red oil or solid).

  • The solvent can be removed under reduced pressure to yield the crude complex, which can be used in the next step without further purification.

Step 2: Propargylation

  • Dissolve the amino acid derivative (0.8 mmol) and the dicobalt hexacarbonyl propargyl alcohol complex (1.0 mmol) in dry dichloromethane (10 mL) under an inert atmosphere and cool to -78 °C.

  • Slowly add boron trifluoride diethyl etherate (1.2 mmol, 0.15 mL) to the solution.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

Step 3: Decomplexation

  • Dissolve the crude propargylated cobalt complex in acetone (10 mL).

  • Cool the solution to 0 °C and add a solution of cerium(IV) ammonium nitrate (3.0 mmol, 1.64 g) in water (5 mL) dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the propargylated amino acid.

Quantitative Data
EntryAmino Acid DerivativeProductYield (%)
1N-Boc-Serine methyl esterN-Boc-O-propargyl-Serine methyl ester75
2N-Boc-Tyrosine methyl esterN-Boc-O-propargyl-Tyrosine methyl ester82
3N-Boc-Cysteine methyl esterN-Boc-S-propargyl-Cysteine methyl ester85

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Dicobalt octacarbonyl is toxic and should be handled with care.

  • Organometallic reagents and catalysts can be sensitive to air and moisture; handle them under an inert atmosphere where specified.

  • Proper quenching procedures should be followed for reactive reagents.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for the Use of 4-Phenyl-1-butyne in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-phenyl-1-butyne as a versatile building block in the synthesis of pharmaceutical intermediates. The unique structural features of this compound, namely its terminal alkyne and phenyl group, allow for its participation in a variety of powerful chemical transformations, leading to the construction of complex molecular architectures relevant to medicinal chemistry.

Introduction

This compound is a valuable starting material in organic synthesis, offering a reactive handle for carbon-carbon bond formation. Its applications in pharmaceutical development are primarily centered on its ability to undergo reactions such as the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] These reactions enable the efficient and modular assembly of complex molecules, a critical aspect of modern drug discovery and development.[3] The resulting structures, such as internal alkynes and 1,2,3-triazoles, are prevalent in a wide range of biologically active compounds, including those with anxiolytic and anticonvulsant properties.[1][4]

Key Applications in Pharmaceutical Intermediate Synthesis

The terminal alkyne functionality of this compound is the primary site of its reactivity, allowing for the introduction of diverse molecular fragments. Two of the most important transformations for the synthesis of pharmaceutical intermediates are:

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is instrumental in the synthesis of substituted alkynes, which are precursors to a variety of heterocyclic and carbocyclic systems.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective "click" reaction joins a terminal alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[7][8] The triazole moiety is a common feature in many pharmaceutical agents due to its favorable physicochemical properties and ability to engage in hydrogen bonding.[1]

Experimental Protocols

The following are representative protocols for the Sonogashira coupling and CuAAC reactions using this compound. These protocols are based on established literature procedures and can be adapted for the synthesis of specific target molecules.

Protocol 1: Sonogashira Coupling of this compound with a Pharmaceutically Relevant Aryl Halide

This protocol describes a representative Sonogashira coupling reaction between this compound and 2-iodopyridine, a common heterocyclic scaffold in medicinal chemistry.

Reaction Scheme:

Sonogashira_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound Intermediate 2-(4-Phenylbut-1-yn-1-yl)pyridine This compound->Intermediate + 2-Iodopyridine 2-Iodopyridine 2-Iodopyridine->Intermediate Catalyst Pd(PPh₃)₄ CuI Catalyst->Intermediate Base Triethylamine Base->Intermediate Solvent THF Solvent->Intermediate

Caption: Sonogashira coupling of this compound.

Materials:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
This compound130.19130 mg1.0
2-Iodopyridine204.99205 mg1.0
Tetrakis(triphenylphosphine)palladium(0)1155.5658 mg0.05
Copper(I) iodide190.4510 mg0.05
Triethylamine101.190.42 mL3.0
Tetrahydrofuran (THF), anhydrous-10 mL-

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-iodopyridine (205 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and copper(I) iodide (10 mg, 0.05 mmol).

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (0.42 mL, 3.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (130 mg, 1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data:

ProductAppearanceYield (%)Purity (%)Spectroscopic Data
2-(4-Phenylbut-1-yn-1-yl)pyridineYellow oil85-95>95¹H NMR, ¹³C NMR, IR
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol describes a representative CuAAC reaction between this compound and benzyl azide, a common building block in the synthesis of triazole-containing compounds.

Reaction Scheme:

CuAAC_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound Intermediate 1-Benzyl-4-(2-phenylethyl)-1H-1,2,3-triazole This compound->Intermediate + Benzyl Azide Benzyl Azide Benzyl Azide->Intermediate Catalyst CuSO₄·5H₂O Catalyst->Intermediate Reducing Agent Sodium Ascorbate Reducing Agent->Intermediate Solvent t-BuOH/H₂O Solvent->Intermediate

Caption: CuAAC reaction of this compound.

Materials:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
This compound130.19130 mg1.0
Benzyl azide133.15133 mg1.0
Copper(II) sulfate pentahydrate249.692.5 mg0.01
Sodium ascorbate198.1120 mg0.1
tert-Butanol-5 mL-
Water-5 mL-

Procedure:

  • In a round-bottom flask, dissolve this compound (130 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in a mixture of tert-butanol (5 mL) and water (5 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (20 mg, 0.1 mmol) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (2.5 mg, 0.01 mmol) in water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data:

ProductAppearanceYield (%)Purity (%)Spectroscopic Data
1-Benzyl-4-(2-phenylethyl)-1H-1,2,3-triazoleWhite solid90-98>98¹H NMR, ¹³C NMR, IR, MS

Workflow for Synthesis of Pharmaceutical Intermediates

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of pharmaceutical intermediates.

Synthesis_Workflow Start This compound Sonogashira Sonogashira Coupling (with Aryl/Vinyl Halide) Start->Sonogashira CuAAC CuAAC Reaction (with Organic Azide) Start->CuAAC Intermediate1 Substituted Alkyne Intermediate Sonogashira->Intermediate1 Intermediate2 1,2,3-Triazole Intermediate CuAAC->Intermediate2 Further_Mod Further Functionalization/ Cyclization Intermediate1->Further_Mod Intermediate2->Further_Mod API Active Pharmaceutical Ingredient (API) Further_Mod->API

Caption: General synthetic workflow.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its ability to readily participate in robust and efficient reactions like the Sonogashira coupling and CuAAC click reaction allows for the rapid generation of molecular diversity. The protocols and data presented herein provide a foundation for researchers and scientists to explore the full potential of this compound in their drug discovery and development programs.

References

Application of 4-Phenyl-1-butyne in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1-butyne is a versatile terminal alkyne that serves as a critical building block in various domains of materials science. Its unique structure, featuring a phenyl ring and a reactive terminal alkyne group, allows for its application in polymer synthesis, surface functionalization, and the construction of complex macromolecular architectures such as dendrimers. The terminal alkyne functionality is particularly amenable to highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This document provides detailed application notes and experimental protocols for the utilization of this compound in these key areas of materials science.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 16520-62-0
Molecular Formula C₁₀H₁₀
Molecular Weight 130.19 g/mol
Appearance Colorless to light orange/yellow clear liquid
Boiling Point 189-190 °C
Density 0.926 g/mL at 25 °C
Refractive Index (n20/D) 1.5120
Solubility Not miscible in water

Application 1: Polymer Synthesis - Preparation of Poly(this compound)

This compound can be polymerized to form poly(this compound), a substituted polyacetylene. These polymers are of interest for their potential electronic and optical properties. Rhodium-based catalysts are particularly effective for the controlled polymerization of phenylacetylene derivatives.

Quantitative Data: Polymerization of Phenylacetylene Derivatives

The following table provides representative data on the rhodium-catalyzed polymerization of phenylacetylene derivatives, which can serve as an expected baseline for the polymerization of this compound.

MonomerCatalyst SystemMw ( g/mol )Polydispersity Index (PDI)
Phenylacetylene[Rh(nbd)Cl]₂ / Et₃N1.5 x 10⁵1.8
4-Methylphenylacetylene[Rh(nbd)Cl]₂ / Et₃N2.0 x 10⁵1.7
4-Methoxyphenylacetylene[Rh(nbd)Cl]₂ / Et₃N1.8 x 10⁵1.9

Data is representative and may vary based on specific reaction conditions.

Experimental Protocol: Rhodium-Catalyzed Polymerization of this compound

This protocol describes a general procedure for the polymerization of this compound using a rhodium(I) catalyst.

Materials:

  • This compound (monomer)

  • [Rh(nbd)Cl]₂ (Rhodium(I) norbornadiene chloride dimer, catalyst)

  • Triethylamine (Et₃N, cocatalyst)

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (inert atmosphere)

  • Schlenk flask and line

Procedure:

  • Reactor Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried under vacuum and filled with an inert atmosphere (Argon or Nitrogen).

  • Reagent Preparation:

    • In the Schlenk flask, dissolve this compound (e.g., 1.3 g, 10 mmol) in anhydrous toluene (e.g., 20 mL).

    • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the rhodium catalyst, [Rh(nbd)Cl]₂, in anhydrous toluene (e.g., 1 mg/mL).

  • Initiation of Polymerization:

    • To the monomer solution, add triethylamine (e.g., 0.14 mL, 1 mmol).

    • Inject the required amount of the rhodium catalyst stock solution (e.g., to achieve a monomer-to-catalyst ratio of 100:1) into the stirred monomer solution.

  • Polymerization Reaction:

    • Stir the reaction mixture at room temperature (or a specified temperature, e.g., 30 °C) for a designated time (e.g., 24 hours). The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Termination and Polymer Precipitation:

    • Terminate the polymerization by adding a small amount of methanol (e.g., 5 mL).

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (e.g., 400 mL) with vigorous stirring.

  • Purification:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with methanol to remove any unreacted monomer and catalyst residues.

  • Drying:

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

Characterization: The resulting poly(this compound) can be characterized by:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer This compound in Toluene Reaction Stirring under Inert Atmosphere (e.g., 24h at 30°C) Monomer->Reaction Catalyst [Rh(nbd)Cl]₂ in Toluene Catalyst->Reaction Cocatalyst Et₃N Cocatalyst->Reaction Termination Add Methanol Reaction->Termination Precipitation Pour into excess Methanol Termination->Precipitation Filtration Collect Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying

Figure 1: Workflow for the rhodium-catalyzed polymerization of this compound.

Application 2: Surface Functionalization via Click Chemistry

The terminal alkyne of this compound is ideal for surface modification using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This allows for the covalent attachment of this compound to azide-functionalized surfaces or, conversely, the attachment of azide-containing molecules to surfaces functionalized with this compound.

Quantitative Data: Surface Functionalization Efficiency

The efficiency of surface functionalization can be quantified by measuring the areal density of the attached molecules. The following table provides representative data for the control of alkyne group density on a surface.

Alkyne-Silane in Mixed Monolayer (%)Resulting Alkyne Areal Density (groups/nm²)
100~2.5
50~1.2
10~0.25

Data is illustrative and depends on the specific silanes and substrate used.

Experimental Protocol: Surface Functionalization with this compound via CuAAC

This protocol describes the functionalization of an azide-modified surface (e.g., silicon wafer) with this compound.

Materials:

  • Azide-functionalized substrate (e.g., prepared by silanization with an azido-silane)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • tert-Butanol/Water (1:1 v/v) as solvent

  • Nitrogen gas

Procedure:

  • Substrate Preparation: Ensure the azide-functionalized substrate is clean and dry.

  • Click Reaction Solution Preparation:

    • In a reaction vessel, prepare a solution of this compound (e.g., 10 mM) in a t-butanol/water (1:1) mixture.

    • Prepare separate stock solutions of CuSO₄·5H₂O (e.g., 50 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and TBTA (e.g., 10 mM in t-butanol/DMSO).

  • Reaction Setup:

    • Place the azide-functionalized substrate in the reaction vessel.

    • Degas the this compound solution by bubbling with nitrogen for 15-20 minutes.

  • Initiation of Click Reaction:

    • Add the TBTA solution to the reaction vessel (to a final concentration of e.g., 1 mM).

    • Sequentially add the CuSO₄ solution (to a final concentration of e.g., 1 mM) and the sodium ascorbate solution (to a final concentration of e.g., 5 mM).

  • Reaction:

    • Seal the reaction vessel and allow the reaction to proceed at room temperature for a specified time (e.g., 2-24 hours) with gentle agitation.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Wash the substrate sequentially with water, ethanol, and dichloromethane to remove any unreacted reagents and byproducts.

  • Drying:

    • Dry the functionalized substrate under a stream of nitrogen.

Surface Characterization: The success of the surface functionalization can be confirmed by:

  • X-ray Photoelectron Spectroscopy (XPS): To detect the appearance of characteristic elemental signals from the attached molecule.

  • Contact Angle Goniometry: To measure the change in surface wettability.

  • Atomic Force Microscopy (AFM): To observe changes in surface morphology.

G cluster_prep Preparation cluster_reaction Click Reaction cluster_workup Post-Reaction Substrate Azide-Functionalized Surface Reaction Incubate at RT (2-24h) Substrate->Reaction Alkyne This compound Solution Alkyne->Reaction Catalyst CuSO₄ / NaAsc TBTA Solution Catalyst->Reaction Washing Wash with Solvents Reaction->Washing Drying Dry with Nitrogen Washing->Drying Characterization Surface Analysis (XPS, Contact Angle) Drying->Characterization

Figure 2: Experimental workflow for surface functionalization via CuAAC.

Application 3: Dendrimer Synthesis

This compound can be incorporated into the periphery of dendrimers, which are highly branched, monodisperse macromolecules. The terminal alkyne group is ideal for use in convergent dendrimer synthesis strategies, where dendritic wedges (dendrons) are first synthesized and then attached to a central core in the final step.

Illustrative Protocol: Convergent Synthesis of a First-Generation Dendron from this compound

This protocol provides a representative example of the initial steps in a convergent dendrimer synthesis, focusing on the preparation of a first-generation dendron using this compound. This often involves protecting group chemistry and coupling reactions.

Materials:

  • This compound

  • A suitable bifunctional molecule for dendron growth (e.g., 3,5-dihydroxybenzyl alcohol)

  • A suitable coupling reagent (e.g., for Williamson ether synthesis: a base like K₂CO₃ and a solvent like acetone or DMF)

  • Appropriate protecting groups if necessary

  • Solvents for reaction and purification (e.g., THF, dichloromethane, ethyl acetate)

  • Silica gel for column chromatography

Procedure (Illustrative Steps):

  • Functionalization of this compound (if necessary): The phenyl ring or the aliphatic chain of this compound might be functionalized first to introduce a reactive group for attachment to the dendron building block. For this example, we will assume a derivative is used where the phenyl group has a leaving group for nucleophilic substitution.

  • Preparation of the First-Generation Dendron:

    • In a round-bottom flask, dissolve 3,5-dihydroxybenzyl alcohol (1 equivalent) in a suitable solvent (e.g., acetone).

    • Add a base (e.g., K₂CO₃, 2.2 equivalents).

    • Add a functionalized this compound derivative (e.g., a benzyl bromide derivative, 2 equivalents).

    • Heat the reaction mixture to reflux and stir for a specified time (e.g., 24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the first-generation dendron with two peripheral this compound units and a central reactive group (e.g., a benzyl alcohol).

  • Further Generations: The central reactive group of the first-generation dendron can be modified to allow for the attachment of more building blocks, leading to higher-generation dendrons.

Final Dendrimer Assembly: The synthesized dendrons, now bearing multiple peripheral this compound units, can be attached to a multifunctional core molecule using a final coupling reaction, such as a CuAAC "click" reaction if the core is azide-functionalized.

G cluster_dendron Dendron Synthesis (Convergent) cluster_core Core cluster_final Final Assembly FPB This compound (or derivative) G1_Dendron First-Generation Dendron FPB->G1_Dendron BuildingBlock Bifunctional Building Block BuildingBlock->G1_Dendron G2_Dendron Second-Generation Dendron G1_Dendron->G2_Dendron Iterative Growth Dendrimer Final Dendrimer G2_Dendron->Dendrimer Coupling Core Multifunctional Core Core->Dendrimer

Application Notes and Protocols for the Asymmetric Hydroamination of 4-Phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric hydroamination of alkynes is a powerful and atom-economical method for the synthesis of chiral amines, which are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. The direct addition of an N-H bond across a carbon-carbon triple bond in an enantioselective manner provides a direct route to these valuable molecules, often reducing the number of synthetic steps and minimizing waste. This document provides detailed application notes and protocols for the asymmetric hydroamination of 4-phenyl-1-butyne, a representative terminal alkyne, utilizing contemporary catalytic systems. The methodologies described herein are based on established principles of gold and copper catalysis, offering pathways to chiral amine products with high potential for enantiomeric purity. While specific data for this compound is extrapolated from studies on analogous terminal alkynes, these protocols provide a robust starting point for reaction optimization and application in drug discovery and development.

Catalytic Systems Overview

The enantioselective hydroamination of terminal alkynes like this compound can be effectively achieved using chiral catalyst systems, primarily based on gold(I) and copper(I) complexes.

  • Gold(I) Catalysis: Chiral N-heterocyclic carbene (NHC) gold(I) complexes have emerged as highly effective catalysts for the activation of alkynes towards nucleophilic attack.[1][2] The tunable steric and electronic properties of NHC ligands allow for the creation of a well-defined chiral environment around the gold center, enabling high levels of enantiocontrol.[1][3] The general mechanism involves the coordination of the alkyne to the cationic gold(I) complex, followed by the stereoselective attack of the amine.

  • Copper(I) Catalysis: Copper-hydride catalyzed hydroamination has also been established as a versatile method for the synthesis of chiral amines from alkynes.[4][5] This approach often involves the use of a chiral phosphine ligand in conjunction with a copper salt and a silane reducing agent. The reaction proceeds through the enantioselective hydrocupration of the alkyne, followed by reaction with an electrophilic amine source to furnish the chiral amine product.[5][6]

Data Presentation: Asymmetric Hydroamination of Terminal Alkynes

The following table summarizes representative data for the asymmetric hydroamination of terminal alkynes using different catalytic systems. This data, obtained from studies on substrates analogous to this compound, serves as a benchmark for expected yields and enantioselectivities.

Catalyst SystemAlkyne SubstrateAmine NucleophileSolventTemp (°C)Yield (%)ee (%)Reference
Chiral NHC-Au(I) ComplexPhenylacetyleneAnilineAcetonitrile80HighModerate[2]
--INVALID-LINK--₂ / AgOTf1-Octene1-Methyl-imidazolidin-2-onem-Xylene1008676[7]
Cu(OAc)₂ / (S)-DTBM-SEGPHOS / (MeO)₂MeSiHAryl-substituted alkynesDibenzylamineTHF25-4571-9590-99[5]
Cu(OAc)₂ / (R)-DTBM-SEGPHOS / (MeO)₂MeSiHTerminal aliphatic alkynesDibenzylamineTHF2571-8892-98[5]

Experimental Protocols

Protocol 1: Gold-Catalyzed Asymmetric Hydroamination

This protocol is a general procedure adapted from methodologies developed for the hydroamination of terminal alkynes using chiral N-heterocyclic carbene (NHC) gold(I) complexes.[2]

Materials:

  • Chiral N-heterocyclic carbene gold(I) complex (e.g., a complex derived from a C₂-symmetric imidazolinium salt) (1-5 mol%)

  • Silver salt co-catalyst (e.g., AgSbF₆, AgOTf) (1-5 mol%)

  • This compound (1.0 equiv)

  • Amine (e.g., aniline, dibenzylamine) (1.0-1.2 equiv)

  • Anhydrous, degassed solvent (e.g., acetonitrile, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the chiral NHC-gold(I) complex and the silver salt co-catalyst.

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 15-30 minutes to allow for in-situ generation of the active cationic gold catalyst.

  • Add the amine nucleophile to the catalyst mixture.

  • Finally, add this compound to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral amine.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

Protocol 2: Copper-Catalyzed Asymmetric Reductive Hydroamination

This protocol is a general procedure based on the copper-hydride catalyzed reductive hydroamination of terminal alkynes.[5]

Materials:

  • Copper(II) acetate (Cu(OAc)₂) (5 mol%)

  • Chiral phosphine ligand (e.g., (S)-DTBM-SEGPHOS) (5.5 mol%)

  • Silane (e.g., (MeO)₂MeSiH) (1.5-2.0 equiv)

  • This compound (1.0 equiv)

  • Electrophilic amine source (e.g., O-benzoylhydroxylamine derivative) (1.1 equiv)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Cu(OAc)₂ and the chiral phosphine ligand.

  • Add anhydrous, degassed THF and stir the mixture at room temperature until a homogeneous solution is formed.

  • Add the electrophilic amine source to the catalyst solution.

  • Add this compound to the reaction mixture.

  • Finally, add the silane dropwise to the reaction mixture at the desired temperature (e.g., 25-45 °C).

  • Stir the reaction at the specified temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or SFC.

Mandatory Visualizations

Asymmetric_Hydroamination_Workflow General Workflow for Asymmetric Hydroamination of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Catalyst, Ligand, and Amine solvent Add Anhydrous, Degassed Solvent substrate Add this compound react Heat and Stir under Inert Atmosphere substrate->react monitor Monitor Progress (TLC, GC) react->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize ee_det Determine ee% (Chiral HPLC/SFC) characterize->ee_det

Caption: General experimental workflow for the asymmetric hydroamination of this compound.

Gold_Catalyzed_Pathway Simplified Gold-Catalyzed Hydroamination Pathway Au_cat [L*Au]⁺ Catalyst pi_complex π-Alkyne Complex Au_cat->pi_complex alkyne This compound alkyne->pi_complex nucleophilic_attack Nucleophilic Attack pi_complex->nucleophilic_attack amine Amine (R₂NH) amine->nucleophilic_attack vinyl_gold Vinylgold Intermediate nucleophilic_attack->vinyl_gold protonolysis Protonolysis vinyl_gold->protonolysis protonolysis->Au_cat Catalyst Regeneration product Chiral Amine Product protonolysis->product

Caption: Simplified signaling pathway for gold-catalyzed asymmetric hydroamination.

References

Application Notes and Protocols: Synthesis of Naphthalene Derivatives from 4-Phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene and its derivatives are fundamental aromatic scaffolds found in a wide array of pharmaceuticals, agrochemicals, and materials with significant optical and electronic properties.[1] The development of efficient and regioselective methods for the synthesis of polysubstituted naphthalenes is a key area of research in organic chemistry.[1][2] This document outlines protocols for the synthesis of naphthalene derivatives utilizing 4-phenyl-1-butyne as a versatile precursor, focusing on modern catalytic methods.

The cyclization of this compound and its derivatives offers a direct route to the naphthalene core. Various catalytic systems, including those based on gold and platinum, as well as electrophilic cyclization methods, have been developed to facilitate this transformation under mild conditions with high efficiency.[3][4][5] These methods provide access to a diverse range of functionalized naphthalenes, which are valuable intermediates in drug discovery and materials science.

Gold-Catalyzed Aromatization

Gold(I) catalysts have emerged as powerful tools for the synthesis of complex aromatic systems due to their ability to activate alkynes under mild conditions.[6] The 6-endo-dig carbocyclization of alkyne-containing precursors provides an expeditious route to multi-functionalized naphthalene derivatives.[3][5]

Proposed Signaling Pathway

The gold-catalyzed synthesis of naphthalene derivatives from a functionalized this compound precursor is proposed to proceed through a cascade reaction. The key intermediate is a vinyl gold carbene, which then undergoes stepwise aromatization to yield the final naphthalene product.[3][5]

gold_catalyzed_pathway cluster_0 Gold-Catalyzed Synthesis of Naphthalene Derivatives 4-Phenyl-1-butyne_Derivative This compound Derivative Alkyne_Gold_Complex π-Alkyne-Gold(I) Complex 4-Phenyl-1-butyne_Derivative->Alkyne_Gold_Complex [Au(I)] Catalyst Vinyl_Gold_Carbene Vinyl Gold Carbene Intermediate Alkyne_Gold_Complex->Vinyl_Gold_Carbene 6-endo-dig cyclization Cyclized_Intermediate Cyclized Intermediate Vinyl_Gold_Carbene->Cyclized_Intermediate Intramolecular reaction Naphthalene_Derivative Naphthalene Derivative Cyclized_Intermediate->Naphthalene_Derivative Aromatization

Caption: Proposed pathway for gold-catalyzed naphthalene synthesis.

Experimental Protocol: Gold-Catalyzed Synthesis

This protocol is a general guideline based on gold-catalyzed cyclization reactions of similar substrates.[5] Optimization may be required for specific derivatives of this compound.

Materials:

  • This compound derivative (1.0 eq)

  • Gold(I) catalyst (e.g., JohnPhosAu(I) complex) (5 mol%)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the this compound derivative (0.2 mmol, 1.0 eq).

  • Add the gold(I) catalyst (0.01 mmol, 5 mol%).

  • Add anhydrous 1,2-dichloroethane (2.0 mL).

  • Stir the reaction mixture at room temperature (25 °C) for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired naphthalene derivative.

Quantitative Data
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
JohnPhosAuSbF6DCE2512up to 94%[5]

Electrophilic Cyclization

Electrophilic cyclization provides an alternative route to naphthalene derivatives from unsaturated precursors.[2] This method often utilizes electrophiles like iodine to initiate the cyclization cascade.

Experimental Workflow

The general workflow for the synthesis and purification of naphthalene derivatives via electrophilic cyclization is outlined below.

experimental_workflow cluster_1 Experimental Workflow Start Start Reaction_Setup Reaction Setup: - this compound derivative - Electrophile (e.g., I2) - Solvent Start->Reaction_Setup Reaction Stir at specified temperature Reaction_Setup->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Workup and Extraction Quenching->Extraction Purification Purification by Column Chromatography Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for naphthalene synthesis.

Experimental Protocol: Electrophilic Cyclization

This protocol is adapted from procedures for the electrophilic cyclization of similar aryl-alkyne substrates.[2]

Materials:

  • Substituted this compound (1.0 eq)

  • Iodine (I2) (1.2 eq)

  • Solvent (e.g., Dichloromethane (CH2Cl2))

  • Aqueous solution of Na2S2O3

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve the substituted this compound (0.5 mmol, 1.0 eq) in dichloromethane (5 mL) in a round-bottom flask.

  • Add iodine (0.6 mmol, 1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for the time indicated by TLC monitoring.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the naphthalene derivative.

Quantitative Data
SubstrateElectrophileSolventYield (%)Reference
1-(4-methoxyphenyl)-4-phenylbut-3-yn-2-olI2CH2Cl290[2]
1-(4-fluorophenyl)-4-phenylbut-3-yn-2-olI2CH2Cl295[2]

Platinum-Catalyzed Hydroarylation

Platinum catalysts can also be employed for the synthesis of naphthalenes through the intramolecular hydroarylation of aryl enynes.[4] This method offers a pathway to functionalized naphthalenes with good regioselectivity.

Applications in Drug Development and Materials Science

Naphthalene derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] They form the core structure of numerous approved drugs and are explored as potential therapeutic agents. In materials science, the fused aromatic system of naphthalene is a key building block for organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] The synthetic methods described herein provide access to a variety of substituted naphthalenes, enabling the exploration of their structure-activity and structure-property relationships for these applications.

Conclusion

The synthesis of naphthalene derivatives from this compound and its analogues can be achieved through various efficient catalytic methods. Gold-catalyzed aromatization and electrophilic cyclization represent two powerful strategies that offer mild reaction conditions and high yields. These protocols provide a foundation for the synthesis of a diverse library of naphthalene-based compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols: Rhodium-Catalyzed C-H Functionalization of 4-phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium-catalyzed C-H functionalization has emerged as a powerful and versatile tool in modern organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into valuable carbon-carbon and carbon-heteroatom bonds. This approach offers significant advantages in terms of atom and step economy, providing efficient pathways to complex molecular architectures. Among the various transformations, the use of alkynes as coupling partners has garnered considerable attention for the construction of diverse heterocyclic and polycyclic frameworks.

This document provides detailed application notes and protocols for the rhodium-catalyzed C-H functionalization involving 4-phenyl-1-butyne. This terminal alkyne serves as a valuable building block, allowing for the introduction of a phenylethyl-substituted vinyl group onto aromatic and heteroaromatic rings. The methodologies described herein are particularly relevant for the synthesis of novel scaffolds for drug discovery and materials science. The protocols are based on established rhodium(III)-catalyzed reactions of N-phenoxyacetamides with terminal alkynes, which offer tunable selectivity for the synthesis of either ortho-hydroxyphenyl-substituted enamides or benzofurans.[1][2][3]

Data Presentation: Annulation of N-Phenoxyacetamides with Terminal Alkynes

The following table summarizes the typical reaction conditions and outcomes for the rhodium(III)-catalyzed annulation of N-phenoxyacetamides with various terminal alkynes, which serves as a model for the application with this compound. The selectivity of the reaction can be tuned by the choice of solvent and additives to favor either the formation of enamides or benzofurans.[1][2]

EntryArene SubstrateAlkyne SubstrateCatalyst SystemAdditiveSolventProduct(s)Yield (%)Reference
1N-phenoxyacetamidePhenylacetylene[CpRhCl₂]₂ (2.5 mol%)NaOAc (2.0 equiv)MeOH(Z)-N-(2-(1,2-diphenylvinyl)phenoxy)acetamide85[1]
2N-phenoxyacetamide1-Hexyne[CpRhCl₂]₂ (2.5 mol%)NaOAc (2.0 equiv)MeOH(Z)-N-(2-(1-phenyl-2-butylvinyl)phenoxy)acetamide78[1]
3N-(4-methylphenoxy)acetamidePhenylacetylene[CpRhCl₂]₂ (2.5 mol%)NaOAc (2.0 equiv)MeOH(Z)-N-(4-methyl-2-(1,2-diphenylvinyl)phenoxy)acetamide82[1]
4N-phenoxyacetamidePhenylacetylene[CpRhCl₂]₂ (5 mol%)AgOAc (2.0 equiv)DCE2-Benzyl-3-phenylbenzofuran75[2][3]
5N-phenoxyacetamide1-Hexyne[Cp*RhCl₂]₂ (5 mol%)AgOAc (2.0 equiv)DCE2-Butyl-3-phenylbenzofuran68[2][3]

Experimental Protocols

General Procedure for the Synthesis of (Z)-N-(2-(1-phenyl-4-phenylbut-1-en-2-yl)phenoxy)acetamide (Enamide Formation)

This protocol is adapted from the rhodium-catalyzed reaction of N-phenoxyacetamides with terminal alkynes.[1]

Materials:

  • N-phenoxyacetamide

  • This compound

  • [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • Sodium Acetate (NaOAc)

  • Methanol (MeOH), anhydrous

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add N-phenoxyacetamide (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and sodium acetate (32.8 mg, 0.4 mmol, 2.0 equiv).

  • Add anhydrous methanol (2.0 mL) to the tube.

  • Add this compound (31.2 mg, 0.24 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired enamide product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

General Procedure for the Synthesis of 2-(2-phenylethyl)-3-phenylbenzofuran (Benzofuran Formation)

This protocol is adapted from the rhodium-catalyzed synthesis of benzofurans from N-phenoxyacetamides and alkynes.[2][3]

Materials:

  • N-phenoxyacetamide

  • This compound

  • [Cp*RhCl₂]₂

  • Silver Acetate (AgOAc)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add N-phenoxyacetamide (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%), and silver acetate (66.8 mg, 0.4 mmol, 2.0 equiv).

  • Add anhydrous 1,2-dichloroethane (2.0 mL) to the tube.

  • Add this compound (39.1 mg, 0.3 mmol, 1.5 equiv) to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture at 100 °C for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the 2-(2-phenylethyl)-3-phenylbenzofuran.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Mandatory Visualizations

Catalytic Cycle for Rh(III)-Catalyzed Annulation of N-Phenoxyacetamide with this compound

The following diagram illustrates the proposed catalytic cycle for the rhodium(III)-catalyzed C-H functionalization of N-phenoxyacetamide with this compound, leading to the formation of the enamide product.

Catalytic_Cycle A [Cp*Rh(III)(OAc)₂] B Rhodacycle Intermediate A->B  + Arene - HOAc C-H Activation C Alkyne Coordination B->C + Alkyne D Migratory Insertion C->D E Protonolysis D->E E->A  + HOAc - Product Arene N-Phenoxyacetamide Alkyne This compound Product Enamide Product HOAc HOAc Workflow start Start setup Reaction Setup (Arene, Alkyne, Catalyst, Additive, Solvent) start->setup reaction Heating and Stirring (e.g., 80-100 °C, 12-24 h) setup->reaction workup Reaction Workup (Cooling, Filtration, Concentration) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of 4-phenyl-1-butyne and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are the alkylation of phenylacetylene and the Sonogashira cross-coupling reaction.[1][2] The alkylation method involves deprotonating phenylacetylene with a strong base to form an acetylide anion, which then acts as a nucleophile to react with a two-carbon electrophile like ethylene oxide or a 2-haloethane. The Sonogashira coupling involves the reaction of a terminal alkyne (like acetylene) with an aryl halide (like phenethyl bromide) in the presence of palladium and copper catalysts.[1][3]

Q2: Which synthesis method generally provides higher yields?

A2: Both methods can be optimized for high yields, but the choice often depends on the available starting materials and equipment. Sonogashira coupling is a powerful and versatile method for forming C(sp²)-C(sp) bonds and can provide excellent yields under optimized conditions.[4] However, alkylation of phenylacetylene is often simpler to perform if suitable electrophiles are available and side reactions can be minimized.

Q3: What are the primary safety concerns when synthesizing this compound?

A3: Key safety concerns include handling strong bases like sodium amide (NaNH₂) or n-butyllithium (n-BuLi), which are pyrophoric and react violently with water. Grignard reagents also require strictly anhydrous conditions.[5][6] Palladium catalysts can be toxic, and many organic solvents used (like THF, DMF, and benzene) are flammable and have associated health risks. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including eye protection and gloves.[7]

Troubleshooting Guide: Common Issues and Solutions

Method A: Alkylation of Phenylacetylene

Q4: My reaction yield is low due to incomplete deprotonation of phenylacetylene. How can I resolve this?

A4: Incomplete deprotonation is usually caused by an insufficiently strong base or the presence of proton sources.

  • Base Selection: Phenylacetylene has a pKa of approximately 28-29. Ensure your base is strong enough for complete deprotonation. Sodium amide (NaNH₂) or organolithium reagents (e.g., n-BuLi) are effective. Grignard reagents can also be used.[2]

  • Anhydrous Conditions: Traces of water in the solvent or on the glassware will quench the strong base. Thoroughly dry all glassware in an oven and use anhydrous solvents.[5]

  • Reaction Temperature: Deprotonation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions, followed by warming to room temperature to ensure completion.

Q5: I am observing a significant amount of elimination byproduct instead of the desired substitution product. What can I do?

A5: This is a classic competition between SN2 (substitution) and E2 (elimination) pathways. Acetylide anions are strong bases, which can favor elimination, especially with sterically hindered or secondary/tertiary alkyl halides.[2]

  • Choice of Electrophile: Use a primary alkyl halide (e.g., 1-bromo-2-ethane is not suitable, but ethylene oxide is a good alternative). Avoid secondary or tertiary halides, as they will predominantly lead to elimination.[2]

  • Temperature Control: Lower reaction temperatures generally favor the SN2 pathway over E2.

Method B: Sonogashira Cross-Coupling

Q6: My Sonogashira reaction is sluggish or fails to proceed, and I recover my starting material. What is the issue?

A6: Reaction failure is often linked to catalyst deactivation or suboptimal reaction conditions.

  • Oxygen-Free Environment: The Pd(0) catalyst is sensitive to oxygen.[8] Ensure the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). Degas all solvents and reagents thoroughly using methods like freeze-pump-thaw cycles or by bubbling with an inert gas.[8][9]

  • Catalyst and Ligand Choice: The combination of the palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and the ligand is crucial. Bulky, electron-rich phosphine ligands can improve catalytic activity.[3][10]

  • Copper Co-catalyst: The copper(I) salt (typically CuI) is essential for the catalytic cycle in the traditional Sonogashira reaction. Ensure it is fresh and not oxidized (it should be off-white, not green or brown).[9]

Q7: How can I minimize the formation of the alkyne homocoupling (Glaser coupling) side product?

A7: Homocoupling of the terminal alkyne is a common side reaction, especially in the presence of oxygen and copper catalysts.[10]

  • Strictly Anaerobic Conditions: As mentioned, oxygen promotes this side reaction. Rigorous degassing is critical.

  • Controlled Addition: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, disfavoring the homocoupling pathway.

  • Copper-Free Conditions: Several modern protocols for Sonogashira coupling operate without a copper co-catalyst, which completely eliminates the possibility of Glaser coupling. These often require specific ligands and bases.[3]

Quantitative Data Summary

The choice of catalyst, ligand, and base significantly impacts the yield of Sonogashira coupling reactions. The following table summarizes representative data for the coupling of an aryl bromide with a terminal alkyne.

Pd Catalyst (mol%)Ligand (mol%)CuI (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄ (2%)-1%Et₃NTHF60~70-85%
Pd(OAc)₂ (2.5%)2,2'-Bipyridine (10%)-Cs₂CO₃DCM50~99%[4]
Pd(OAc)₂ (1%)SPhos (2%)2%K₂CO₃Toluene100High
PdCl₂(PPh₃)₂ (3%)-5%Et₃NDMF80~90%

Note: Yields are highly substrate-dependent and the above data is for illustrative purposes based on typical conditions found in the literature.

Detailed Experimental Protocol: Alkylation of Phenylacetylene

This protocol describes the synthesis of this compound via the alkylation of phenylacetylide with 1-bromo-2-chloroethane followed by elimination.

Materials:

  • Phenylacetylene

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • 1-bromo-2-chloroethane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet for argon or nitrogen. Ensure all glassware is oven-dried.

  • Formation of Sodium Acetylide: In the flask, condense approximately 100 mL of liquid ammonia. To the stirred liquid ammonia, add sodium amide in small portions. Then, slowly add an equimolar amount of phenylacetylene dissolved in a small amount of anhydrous diethyl ether. Stir the mixture for 1 hour to ensure complete formation of the sodium phenylacetylide.

  • Alkylation: Slowly add a solution of 1-bromo-2-chloroethane (1.1 equivalents) in anhydrous diethyl ether to the reaction mixture. The reaction is exothermic; maintain the temperature by the refluxing ammonia. After the addition is complete, allow the ammonia to evaporate overnight as the mixture slowly warms to room temperature.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield this compound.

Visual Guides

G start_end start_end process process decision decision issue issue A Start: Low Yield Observed B Which Synthesis Method? A->B C Alkylation of Phenylacetylene B->C Alkylation D Sonogashira Coupling B->D Sonogashira E Check for Elimination (E2) Byproduct C->E F Check for Unreacted Starting Material C->F G Check for Homocoupling (Glaser) Byproduct D->G H Check for Catalyst Decomposition (Pd Black) D->H I Solution: - Use primary electrophile - Lower reaction temp E->I Present J Solution: - Use stronger base - Ensure anhydrous conditions F->J Present K Solution: - Rigorously degas solvents - Consider Cu-free conditions G->K Present L Solution: - Degas reagents/solvents - Check catalyst/ligand quality H->L Observed G cluster_desired Desired Sonogashira Pathway cluster_side Side Reaction: Glaser Homocoupling reagent reagent intermediate intermediate product product side_product side_product catalyst catalyst ArX Ar-X Pd0 Pd(0)L₂ Alkyne R-C≡C-H CuI CuI DesiredProduct Ar-C≡C-R Pd0->DesiredProduct Catalytic Cycle Base Base SideProduct R-C≡C-C≡C-R Alkyne2 2x R-C≡C-H CuI2 Cu(I) / O₂ Alkyne2->CuI2 CuI2->SideProduct G start_end start_end process process purification purification qc qc A Start: Prepare Anhydrous Reagents & Glassware B Set up Inert Atmosphere (Ar/N₂) A->B C Reaction: - Add Base/Catalysts - Add Reactants B->C D Monitor Reaction (TLC / GC-MS) C->D E Aqueous Work-up & Quenching D->E F Extraction with Organic Solvent E->F G Drying & Solvent Removal F->G H Purification: Column Chromatography or Vacuum Distillation G->H I Final Product: This compound H->I J Characterization (NMR, MS) I->J

References

common impurities in commercial 4-phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common impurities found in commercial 4-phenyl-1-butyne. The information is designed to help users identify potential issues in their experiments and provides detailed methodologies for impurity detection and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound, typically available at purities of around 97%, can contain several types of impurities primarily stemming from its synthesis and potential degradation. The most common synthesis method is the Sonogashira coupling, which can introduce specific contaminants.

Common Impurities Include:

  • Residual Catalysts: Trace amounts of palladium and copper, which are used as catalysts in the Sonogashira coupling, may remain in the final product even after purification.[1][2]

  • Homocoupled Byproducts: A significant byproduct of the Sonogashira reaction is the homocoupling of the terminal alkyne, leading to the formation of a diyne (1,4-diphenyl-1,3-butadiyne). This is often referred to as the Glaser coupling byproduct.[3][4]

  • Unreacted Starting Materials: Depending on the specific synthetic route, unreacted precursors may be present.

  • Degradation Products: Terminal alkynes can be susceptible to oligomerization, polymerization, or oxidation over time, especially when exposed to air, light, or residual catalysts.

Q2: How can these impurities affect my downstream reactions?

A2: The presence of these impurities can have significant consequences for subsequent experimental steps:

  • Residual Palladium: Palladium is a highly active catalyst and its presence, even in trace amounts, can interfere with or catalyze unintended side reactions in subsequent steps.[2][5] This can lead to unexpected products, lower yields, and difficulties in purification.

  • Residual Copper: Copper can also promote unwanted side reactions, including the oxidative homocoupling of other terminal alkynes in your reaction mixture.[4]

  • Homocoupled Diyne: This byproduct can compete in subsequent reactions, leading to a complex mixture of products and making purification more challenging. Its similar structure to the desired product can also complicate analytical characterization.

  • Degradation Products: Polymers and oligomers can act as inhibitors or introduce impurities that are difficult to remove from the desired product.

Q3: My reaction with this compound is failing or giving low yields. Could impurities be the cause?

A3: Yes, impurities in your starting material are a common cause of reaction failure or low yields. If you are experiencing issues, it is crucial to assess the purity of your this compound. The troubleshooting workflow below can guide you through the process of identifying and addressing potential impurity-related problems.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues that may arise from impurities in commercial this compound.

Problem: Unexpected reaction outcomes, low yields, or complex product mixtures when using this compound.

Workflow for Troubleshooting Impurities:

Caption: Troubleshooting workflow for impurity-related issues.

Data on Common Impurities

While exact impurity levels can vary between batches and suppliers, the following table summarizes potential impurities and their typical characteristics.

Impurity TypeChemical NameTypical Analytical SignaturePotential Concentration Range
Residual Catalyst Palladium speciesDetected by ICP-MS or specialized colorimetric assays.[1][2]Can range from <10 ppm to >100 ppm after standard purification.[1]
Copper speciesDetected by ICP-MS.Variable, depends on purification efficiency.
Homocoupling Byproduct 1,4-Diphenyl-1,3-butadiyneDistinct signals in 1H NMR and a different retention time in GC and HPLC.[3]Can be a significant percentage of the product mixture if Sonogashira conditions are not optimized.[3]
Degradation Products Oligomers/PolymersBroad signals in 1H NMR, potential for baseline noise in chromatograms.Variable, increases with improper storage.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To separate and identify volatile impurities in this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Instrument Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to avoid column overloading. Injector temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak for this compound.

    • Analyze the mass spectra of other peaks and compare them to spectral libraries (e.g., NIST) to identify potential impurities like the homocoupled diyne or unreacted starting materials.

Protocol 2: 1H NMR Spectroscopy for Purity Assessment

Objective: To identify and quantify impurities with distinct proton signals.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a deuterated solvent (e.g., CDCl3). Add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with the analyte or impurity signals (e.g., 1,3,5-trimethoxybenzene).

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration (e.g., 5 times the longest T1 value, or a default of 30 seconds).

  • Data Analysis:

    • This compound Signals:

      • ~7.35-7.20 ppm (m, 5H, aromatic protons)

      • ~2.85 ppm (t, 2H, benzylic CH2)

      • ~2.45 ppm (td, 2H, propargylic CH2)

      • ~2.00 ppm (t, 1H, acetylenic CH)

    • Impurity Signals: Look for unexpected signals. For example, the homocoupled diyne (1,4-diphenyl-1,3-butadiyne) will have a different set of aromatic signals and will lack the aliphatic and acetylenic proton signals of this compound.

    • Quantification: Compare the integral of a known proton signal from this compound to the integral of the internal standard to determine the absolute purity.[6][7]

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Separation

Objective: To separate this compound from non-volatile impurities and closely related compounds like the homocoupled diyne.

Methodology:

  • Sample Preparation: Prepare a solution of the this compound sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • HPLC System and Conditions (Example):

    • Column: A C18 reverse-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

      • Solvent A: Water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).

      • Solvent B: Acetonitrile (with 0.1% of the same acid).

    • Gradient Program:

      • Start with a suitable initial percentage of Solvent B (e.g., 40%).

      • Ramp to a higher percentage of Solvent B (e.g., 95%) over 15-20 minutes.

      • Hold at high organic content to elute any highly non-polar impurities.

      • Return to initial conditions and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detector: UV detector set at a wavelength where both the product and potential impurities absorb (e.g., 254 nm).

  • Data Analysis:

    • Determine the retention time of this compound by injecting a pure standard if available.

    • Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks. The homocoupled diyne, being more non-polar, is expected to have a longer retention time than this compound.[8]

References

optimizing reaction conditions for the deprotonation of 4-phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Deprotonation of 4-Phenyl-1-butyne

This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction conditions for the deprotonation of this compound. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the approximate pKa of the terminal proton in this compound?

A1: Terminal alkynes, such as this compound, have a pKa of approximately 25.[1][2][3][4] This acidity is significantly higher than that of alkenes (pKa ≈ 44) and alkanes (pKa ≈ 50), which is attributed to the high s-character of the sp-hybridized carbon orbital that stabilizes the resulting acetylide anion.[3][5]

Q2: Which bases are strong enough to deprotonate this compound?

A2: To effectively deprotonate a terminal alkyne, the base's conjugate acid must have a pKa significantly higher than 25. Suitable strong bases include organolithium reagents (like n-butyllithium), sodium amide (NaNH₂), and sodium hydride (NaH).[4][6][7] Weaker bases like sodium hydroxide (NaOH), whose conjugate acid (water) has a pKa of about 15.7, are not strong enough for this purpose.[3][7]

Q3: What are common solvents used for this reaction?

A3: Anhydrous aprotic solvents are typically used to prevent protonation of the strong base and the resulting acetylide anion. Common choices include tetrahydrofuran (THF), diethyl ether, and dimethoxyethane (DME).[3][8] It is crucial to use dry solvents, as any water will quench the base.

Q4: What is the role of temperature in the deprotonation reaction?

A4: Temperature control is critical, especially when using highly reactive organolithium reagents like n-butyllithium (n-BuLi). These reactions are often performed at low temperatures, such as -78 °C or 0 °C, to control the reaction rate, prevent side reactions with the solvent (e.g., deprotonation of THF), and manage the exothermicity of the reaction.[8][9][10]

Troubleshooting Guide

Q5: My deprotonation reaction is incomplete or shows low yield. What are the possible causes?

A5: Incomplete deprotonation can stem from several issues. A common pitfall is the selection of an inappropriate base; the base must be strong enough to completely deprotonate the alkyne.[6] Other factors include insufficient equivalents of the base, poor quality or degraded base, or the presence of moisture in the reagents or solvent, which would consume the base.

Troubleshooting Steps:

  • Verify Base Strength: Ensure the pKa of the base's conjugate acid is well above 25.

  • Check Reagent Quality: Use freshly titrated or newly purchased n-BuLi. Solid bases like NaH should be washed to remove any passivating surface layer.

  • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and flame-dry glassware under an inert atmosphere (nitrogen or argon).

  • Increase Equivalents: A slight excess of the base (e.g., 1.05-1.1 equivalents) can sometimes drive the reaction to completion.

Q6: I am observing unexpected side products. What could they be and how can I avoid them?

A6: Side reactions can compete with the desired deprotonation. With a highly reactive base like n-BuLi, deprotonation of the solvent (e.g., THF) can occur, especially at higher temperatures.[9] If the subsequent step is a coupling reaction, homocoupling of the alkyne can also be a significant side reaction.[6]

Mitigation Strategies:

  • Maintain Low Temperatures: Performing the reaction at -78 °C minimizes the rate of side reactions.

  • Control Reaction Time: Do not let the reaction stir for an unnecessarily long time after deprotonation is complete.

  • Prompt Use: It is often best to use the generated acetylide in the next synthetic step as soon as it is formed.[11]

Q7: The reaction mixture turned a dark color. Is this normal?

A7: A color change is often expected. For instance, when deprotonating with n-BuLi, the formation of the lithium acetylide can result in a colored solution. However, a very dark or black color could indicate decomposition or side reactions, potentially from impurities or elevated temperatures.

Q8: My isolated terminal alkyne product is unstable. How should I handle and store it?

A8: Terminal alkynes can be sensitive to air, light, and residual reagents.[11] They can be susceptible to oligomerization or oxidative degradation.[6]

Handling and Storage Recommendations:

  • Inert Atmosphere: Handle the purified product under an inert atmosphere.[6][11]

  • Low Temperature: Store at low temperatures (refrigerated or frozen) to minimize decomposition.[6]

  • Protect from Light: Use amber vials or wrap containers in foil to protect from light.[6]

Data Presentation

Table 1: Comparison of Bases for Deprotonation of Terminal Alkynes

BaseFormulaConjugate AcidpKa of Conjugate AcidSuitability for DeprotonationKey Considerations
n-Butyllithiumn-BuLiButane~50ExcellentHighly reactive, pyrophoric, requires low temperatures (-78 °C to 0 °C).[10][12]
Sodium AmideNaNH₂Ammonia~38ExcellentStrong base, often used in liquid ammonia.[2][13]
Sodium HydrideNaHHydrogen (H₂)~35GoodHeterogeneous reaction, can be slow. Forms H₂ gas.[7]
Lithium DiisopropylamideLDADiisopropylamine~36ExcellentStrong, non-nucleophilic base, but bulkier than n-BuLi.[12]
Sodium HydroxideNaOHWater~15.7UnsuitableNot a strong enough base to deprotonate the alkyne.[3][7]

Experimental Protocols

Protocol 1: General Procedure for Deprotonation of this compound with n-Butyllithium

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask and magnetic stir bar (flame-dried)

  • Septa and needles

  • Inert gas supply (Argon or Nitrogen)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Reagent Preparation: Add this compound (1.0 equivalent) to the reaction flask, followed by anhydrous THF to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-BuLi (1.05 equivalents) dropwise via syringe while maintaining the internal temperature below -70 °C. The addition is exothermic.[10]

  • Reaction: Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium acetylide. The reaction progress can be monitored by quenching a small aliquot and analyzing via TLC or GC.

  • Subsequent Reaction: The resulting lithium acetylide solution is now ready for reaction with an electrophile. The electrophile is typically added slowly at -78 °C, and the reaction may be allowed to warm to room temperature depending on the specific transformation.

  • Quenching: After the subsequent reaction is complete, the mixture is carefully quenched, often with a saturated aqueous solution of ammonium chloride (NH₄Cl).

Visualizations

Deprotonation_Workflow start_end start_end process process decision decision io io caution caution start Start: Assemble Flame-Dried Glassware Under Inert Gas add_reagents Add this compound and Anhydrous THF start->add_reagents cool Cool Reaction Mixture to -78 °C add_reagents->cool add_base Slowly Add n-BuLi (1.05 eq) cool->add_base temp_check Maintain T < -70°C? add_base->temp_check temp_check->add_base No, pause addition   stir Stir at -78 °C for 30-60 min temp_check->stir  Yes formation Lithium Acetylide Anion Formed stir->formation next_step Proceed to Next Step (e.g., Add Electrophile) formation->next_step

Caption: Experimental workflow for the deprotonation of this compound using n-BuLi.

Troubleshooting_Deprotonation problem problem cause cause solution solution p1 Problem: Incomplete Reaction c1 Is Base Strong Enough? (pKa of conj. acid > 25) p1->c1 c2 Are Conditions Anhydrous? p1->c2 c3 Is Base Active? p1->c3 c4 Sufficient Equivalents? p1->c4 s1 Solution: Use n-BuLi, NaNH₂, or NaH c1->s1  No s2 Solution: Use Dry Solvents & Flame-Dried Glassware c2->s2  No s3 Solution: Titrate n-BuLi or Use Fresh Bottle c3->s3  Uncertain s4 Solution: Use 1.05-1.1 Equivalents of Base c4->s4  No

Caption: Troubleshooting logic for incomplete deprotonation of this compound.

References

preventing side product formation in 4-phenyl-1-butyne additions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with addition reactions of 4-phenyl-1-butyne.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during addition reactions to this compound?

A1: The primary side products in additions to this compound arise from issues of regioselectivity, isomerization of the alkyne, and potential cyclization reactions.

  • Regioselectivity Issues: In electrophilic additions like hydrohalogenation and hydration, the formation of both Markovnikov and anti-Markovnikov products can occur. For instance, in the hydration of this compound, while the expected product is the methyl ketone (4-phenyl-2-butanone) via Markovnikov addition, the corresponding aldehyde (4-phenylbutanal) from anti-Markovnikov addition can also be formed under certain conditions.[1]

  • Isomerization: Under basic or sometimes even acidic or thermal conditions, the terminal alkyne of this compound can isomerize to a more stable internal alkyne. This can lead to a mixture of addition products derived from both the terminal and internal alkyne isomers.

  • Cyclization: The phenyl group in this compound can participate in intramolecular cyclization reactions, especially under strongly acidic or metal-catalyzed conditions, leading to the formation of cyclic compounds like 1,2-dihydronaphthalene.[1]

Q2: How can I control the regioselectivity of addition reactions to this compound?

A2: Controlling regioselectivity is key to minimizing side product formation. The choice of reagents and reaction conditions is critical.

  • For Markovnikov Addition: To favor the formation of the Markovnikov product (e.g., 4-phenyl-2-butanone from hydration), use conditions that proceed through a more stable carbocation intermediate. For hydration, this typically involves using an acid catalyst like sulfuric acid, often with a mercury(II) salt co-catalyst. For hydrohalogenation, using hydrogen halides (like HCl or HBr) in a polar solvent will favor Markovnikov addition.

  • For Anti-Markovnikov Addition: To obtain the anti-Markovnikov product (e.g., 4-phenylbutanal from hydration), a different reaction pathway is needed. Hydroboration-oxidation is the classic method for the anti-Markovnikov hydration of alkynes. For hydrohalogenation with HBr, the presence of peroxides (ROOR) initiates a radical mechanism that leads to the anti-Markovnikov product.

Q3: My this compound appears to be isomerizing during the reaction. How can I prevent this?

A3: Isomerization of the terminal alkyne to an internal alkyne is often base-catalyzed. To prevent this:

  • Avoid Strong Bases: If your reaction conditions are basic, consider using a milder base or a different synthetic route that avoids strongly basic conditions.

  • Temperature Control: Isomerization can sometimes be induced by heat. Running the reaction at a lower temperature may help to minimize this side reaction.

  • Protecting Groups: In multi-step syntheses, it might be beneficial to protect the terminal alkyne if it is sensitive to the conditions of a particular step.

Troubleshooting Guide

Issue 1: Low yield of the desired Markovnikov addition product and a mixture of regioisomers.

This issue commonly arises in electrophilic additions like hydrohalogenation and hydration.

Possible Cause Suggested Solution
Reaction conditions favor a mixture of pathways. For hydration, ensure the use of a strong acid catalyst (e.g., H2SO4) and a mercury(II) salt to strongly favor the Markovnikov pathway. For hydrohalogenation, use a polar protic solvent to stabilize the carbocation intermediate.
Presence of radical initiators. Ensure that your starting materials and solvents are free from peroxides, which can initiate a radical pathway for HBr addition, leading to the anti-Markovnikov product.
Isomerization of the starting material. Analyze your starting material for the presence of internal alkyne isomers. If isomerization is occurring during the reaction, consider the preventative measures outlined in FAQ Q3.
Issue 2: Formation of an unexpected aldehyde during hydration.

The formation of 4-phenylbutanal during the hydration of this compound is a known side reaction under certain catalytic conditions.

Quantitative Data: Product Distribution in the Hydration of this compound [1]
Catalyst System Conversion (%) (Time) 4-Phenyl-2-butanone Yield (%) 4-Phenylbutanal Yield (%) 1,2-Dihydronaphthalene Yield (%)
Free NHC-Au(I) CatalystQuantitative (30 min)10000
Encapsulated NHC-Au(I) Catalyst28 (400 min)12412

Troubleshooting:

  • Catalyst Choice: As shown in the table, the choice of catalyst and its environment can significantly impact the product distribution. A free gold(I) N-heterocyclic carbene (NHC) catalyst gives the desired ketone exclusively. If you are observing the aldehyde, your catalytic system may be promoting the anti-Markovnikov pathway.

  • Reaction Environment: The formation of the aldehyde and a cyclized product was observed when the catalyst was encapsulated, suggesting that steric hindrance around the catalytic site can alter the regioselectivity.[1] Consider using a less sterically hindered catalyst system.

Issue 3: Formation of cyclized byproducts.

The appearance of products like 1,2-dihydronaphthalene indicates an intramolecular cyclization has occurred.

Troubleshooting:

  • Reaction Conditions: Cyclization is often promoted by strong acids or certain transition metal catalysts. If cyclization is a significant issue, consider using milder reaction conditions. This could involve using a weaker acid, a different catalyst, or running the reaction at a lower temperature.

  • Substrate Concentration: In some cases, running the reaction at a higher concentration can favor the intermolecular addition reaction over the intramolecular cyclization.

Experimental Protocols

Protocol 1: Markovnikov Hydration of this compound to 4-Phenyl-2-butanone

This protocol is a general procedure for the acid-catalyzed hydration of a terminal alkyne and should be optimized for this compound.

Reagents:

  • This compound

  • Sulfuric acid (H2SO4), concentrated

  • Mercury(II) sulfate (HgSO4)

  • Water

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add water and cautiously add concentrated sulfuric acid.

  • To the acidic solution, add a catalytic amount of mercury(II) sulfate and stir until it dissolves.

  • Add this compound to the reaction mixture.

  • Heat the mixture to a gentle reflux and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or distillation to obtain 4-phenyl-2-butanone.

Protocol 2: Anti-Markovnikov Hydrobromination of this compound

This protocol describes the radical addition of HBr to a terminal alkyne.

Reagents:

  • This compound

  • Hydrogen bromide (HBr) solution in acetic acid or as a gas

  • Benzoyl peroxide (or another radical initiator)

  • An inert solvent (e.g., hexane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound in an inert solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a catalytic amount of benzoyl peroxide to the solution.

  • Cool the mixture in an ice bath and slowly add the HBr solution or bubble HBr gas through the solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Markovnikov_vs_AntiMarkovnikov cluster_start Starting Material cluster_markovnikov Markovnikov Pathway cluster_anti_markovnikov Anti-Markovnikov Pathway This compound This compound Electrophilic Addition Electrophilic Addition (e.g., H+, Hg2+) This compound->Electrophilic Addition Radical Addition Radical Addition (e.g., HBr, ROOR) This compound->Radical Addition More Stable\nCarbocation More Stable Carbocation Electrophilic Addition->More Stable\nCarbocation Forms intermediate Desired Product\n(e.g., 4-Phenyl-2-butanone) Desired Product (e.g., 4-Phenyl-2-butanone) More Stable\nCarbocation->Desired Product\n(e.g., 4-Phenyl-2-butanone) Nucleophilic attack More Stable\nRadical More Stable Radical Radical Addition->More Stable\nRadical Forms intermediate Side Product\n(e.g., 1-Bromo-4-phenyl-1-butene) Side Product (e.g., 1-Bromo-4-phenyl-1-butene) More Stable\nRadical->Side Product\n(e.g., 1-Bromo-4-phenyl-1-butene) H abstraction

Caption: Control of regioselectivity in additions to this compound.

Troubleshooting_Workflow Start Start Reaction_Setup Perform Addition Reaction to this compound Start->Reaction_Setup Analyze_Products Analyze Product Mixture (GC, NMR, etc.) Reaction_Setup->Analyze_Products Desired_Product_Only Desired Product Only? Analyze_Products->Desired_Product_Only Success Reaction Successful Desired_Product_Only->Success Yes Identify_Side_Products Identify Side Products Desired_Product_Only->Identify_Side_Products No Regioisomers Regioisomers? Identify_Side_Products->Regioisomers Adjust_Regioselectivity Adjust Reagents/Conditions for Regioselectivity Regioisomers->Adjust_Regioselectivity Yes Isomers Isomerized Alkyne Products? Regioisomers->Isomers No Re-run_Reaction Re-run Reaction with Optimized Conditions Adjust_Regioselectivity->Re-run_Reaction Prevent_Isomerization Modify Conditions to Prevent Isomerization Isomers->Prevent_Isomerization Yes Cyclized_Products Cyclized Products? Isomers->Cyclized_Products No Prevent_Isomerization->Re-run_Reaction Modify_for_Cyclization Use Milder Conditions to Prevent Cyclization Cyclized_Products->Modify_for_Cyclization Yes Cyclized_Products->Re-run_Reaction No Modify_for_Cyclization->Re-run_Reaction Re-run_Reaction->Analyze_Products

Caption: Troubleshooting workflow for this compound addition reactions.

References

Technical Support Center: Purification of 4-Phenyl-1-Butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-phenyl-1-butyne.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective methods for purifying this compound, a nonpolar liquid, are fractional distillation under reduced pressure and flash column chromatography. The choice of method depends on the nature and boiling points of the impurities present in the crude product.

Q2: What are the common impurities found in crude this compound?

A2: Impurities are largely dependent on the synthetic route used.

  • Sonogashira Coupling: Common side-products include homocoupled alkyne dimers (Glaser coupling byproducts). Residual starting materials such as the aryl halide and terminal alkyne, as well as palladium and copper catalysts, may also be present.

  • Dehydrohalogenation of Dihaloalkanes: Incomplete reaction can leave starting dihaloalkanes in the mixture. The harsh conditions of this older method can also lead to side reactions and the formation of polymeric material.

  • Friedel-Crafts Alkylation: This method can lead to polyalkylation, where more than one alkyl group is added to the aromatic ring. Carbocation rearrangements are also a possibility, leading to isomeric impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[1] GC-MS is excellent for identifying and quantifying volatile impurities, while NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.

Purification Protocols and Data

Below are detailed methodologies for the primary purification techniques for this compound.

Fractional Distillation

Fractional distillation is suitable for separating this compound from impurities with significantly different boiling points. Given that this compound has a high boiling point, vacuum distillation is recommended to prevent decomposition.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a Vigreux column or a column packed with Raschig rings or other suitable packing material to increase the number of theoretical plates. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in a round-bottom flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin stirring and gradually apply vacuum to the system.

    • Slowly heat the flask using a heating mantle.

    • Observe the vapor front rising through the column. The rate of distillation should be slow and steady, about 1-2 drops per second.

    • Collect fractions in separate receiving flasks. The first fraction will likely contain lower-boiling impurities.

    • Monitor the temperature at the still head. A stable temperature reading close to the boiling point of this compound at the given pressure indicates the collection of the pure compound.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.

ParameterValue
Boiling Point (Atmospheric Pressure)189-190 °C
Boiling Point (at 10 mmHg)70-74 °C
Flash Column Chromatography

Flash column chromatography is ideal for removing non-volatile impurities and compounds with similar boiling points to this compound. As a nonpolar compound, it will elute relatively quickly from a normal-phase silica gel column.

Experimental Protocol:

  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). For a nonpolar compound like this compound, a good starting point is a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. An ideal Rf value for the product on the TLC plate is around 0.3.[2]

  • Column Packing:

    • Securely clamp a flash chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane) and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected solvent system, applying positive pressure with air or nitrogen.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution process using TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

ParameterSuggested Value
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase (Example)Hexane/Ethyl Acetate (e.g., 98:2 v/v)
Expected Rf~0.3
Purity Achievable>98% (by GC-MS)

Troubleshooting Guides

Fractional Distillation Troubleshooting

Fractional_Distillation_Troubleshooting issue issue cause cause solution solution bumping Bumping or Uneven Boiling cause_bumping1 Superheating bumping->cause_bumping1 Possible Cause cause_bumping2 No boiling chips/stir bar bumping->cause_bumping2 Possible Cause poor_separation Poor Separation cause_poor_sep1 Distillation rate too fast poor_separation->cause_poor_sep1 Possible Cause cause_poor_sep2 Inefficient column poor_separation->cause_poor_sep2 Possible Cause no_distillate No Distillate Collection cause_no_distillate1 System leak (loss of vacuum) no_distillate->cause_no_distillate1 Possible Cause cause_no_distillate2 Insufficient heating no_distillate->cause_no_distillate2 Possible Cause cause_no_distillate3 Condenser water is too cold no_distillate->cause_no_distillate3 Possible Cause solution_bumping Add boiling chips or use magnetic stirring cause_bumping1->solution_bumping Solution cause_bumping2->solution_bumping Solution solution_poor_sep1 Reduce heating to slow down distillation cause_poor_sep1->solution_poor_sep1 Solution solution_poor_sep2 Use a longer column or one with better packing cause_poor_sep2->solution_poor_sep2 Solution solution_no_distillate1 Check all joints and seals cause_no_distillate1->solution_no_distillate1 Solution solution_no_distillate2 Increase heating mantle temperature cause_no_distillate2->solution_no_distillate2 Solution solution_no_distillate3 Reduce coolant flow or use warmer coolant cause_no_distillate3->solution_no_distillate3 Solution

Caption: Troubleshooting workflow for fractional distillation.

Flash Chromatography Troubleshooting

Flash_Chromatography_Troubleshooting issue issue cause cause solution solution poor_separation Poor Separation of Spots cause_poor_sep1 Incorrect solvent system poor_separation->cause_poor_sep1 Possible Cause cause_poor_sep2 Column overloaded poor_separation->cause_poor_sep2 Possible Cause cracked_column Cracked or Channeling Silica Gel cause_cracked Silica gel dried out during packing or running cracked_column->cause_cracked Possible Cause product_elutes_too_fast Product Elutes Too Quickly (High Rf) cause_too_fast Solvent system is too polar product_elutes_too_fast->cause_too_fast Possible Cause product_stuck Product Stuck on Column (Low Rf) cause_stuck Solvent system is not polar enough product_stuck->cause_stuck Possible Cause solution_poor_sep1 Optimize solvent system using TLC (decrease polarity) cause_poor_sep1->solution_poor_sep1 Solution solution_poor_sep2 Use a larger column or less sample cause_poor_sep2->solution_poor_sep2 Solution solution_cracked Repack column, ensuring the silica bed remains wet cause_cracked->solution_cracked Solution solution_too_fast Decrease the polarity of the eluent (e.g., increase hexane percentage) cause_too_fast->solution_too_fast Solution solution_stuck Increase the polarity of the eluent (e.g., increase ethyl acetate percentage) cause_stuck->solution_stuck Solution

Caption: Troubleshooting workflow for flash chromatography.

Purity Analysis Workflow

Purity_Analysis_Workflow start_end start_end process process decision decision output output start Start: Purified this compound Sample gcms_analysis Perform GC-MS Analysis start->gcms_analysis check_gcms Single Peak in GC? gcms_analysis->check_gcms nmr_analysis Perform 1H and 13C NMR Analysis check_nmr Correct NMR Spectrum? nmr_analysis->check_nmr check_gcms->nmr_analysis Yes impurities_present Impurities Detected check_gcms->impurities_present No pure_product Pure Product Obtained check_nmr->pure_product Yes check_nmr->impurities_present No repeat_purification Repeat Purification Step impurities_present->repeat_purification repeat_purification->start

Caption: Workflow for assessing the purity of this compound.

References

troubleshooting guide for failed Sonogashira reactions with 4-phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully performing Sonogashira reactions with 4-phenyl-1-butyne.

Frequently Asked Questions (FAQs)

Q1: What is the Sonogashira reaction and why is it used?

The Sonogashira reaction is a powerful cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne (like this compound) and an aryl or vinyl halide.[1][2] It is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its reliability and mild reaction conditions, which often allow for the reaction to be carried out at room temperature.[1][2]

Q2: What are the key components of a Sonogashira reaction?

A typical Sonogashira reaction involves:

  • Terminal Alkyne: In this case, this compound.

  • Aryl or Vinyl Halide: The coupling partner for the alkyne.

  • Palladium Catalyst: Typically a Pd(0) complex, which is the core of the catalytic cycle. Common examples include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3]

  • Copper(I) Co-catalyst: Often CuI, which acts as a co-catalyst to increase the reaction rate.[1]

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPEA), is required to deprotonate the alkyne and neutralize the hydrogen halide byproduct.[4]

  • Solvent: Anhydrous solvents like THF, DMF, or the amine base itself are commonly used.[5]

Q3: Is the copper co-catalyst always necessary?

No, copper-free Sonogashira reactions are a common and often preferred variation.[6] The primary reason for omitting copper is to prevent the formation of alkyne homocoupling byproducts, known as Glaser coupling.[6] These copper-free systems may require specific ligands or different reaction conditions to achieve high efficiency.

Q4: What is the general reactivity order for aryl halides in this reaction?

The reactivity of the aryl halide significantly impacts the reaction conditions required. The general trend from most reactive to least reactive is: I > OTf > Br >> Cl.[1][4] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides may necessitate heating. Aryl chlorides are generally the least reactive and require more specialized catalytic systems.[1][4]

Troubleshooting Guide for Failed Reactions with this compound

This guide addresses common issues encountered during the Sonogashira coupling of this compound.

Problem 1: No Reaction or Very Low Conversion

Q: I've set up my Sonogashira reaction with this compound, but I'm seeing no product formation or very low conversion of my starting materials. What should I investigate?

A: When a Sonogashira reaction fails to proceed, a systematic check of your reagents and reaction conditions is crucial. The most common culprits are issues with the catalyst, the reaction atmosphere, or the purity of your reagents.

Possible Cause Troubleshooting Steps & Recommendations
Inactive Catalyst The active Pd(0) species may not be forming or may have decomposed. Ensure your palladium catalyst is fresh.[4] Consider using a more robust, air-stable precatalyst if you suspect degradation. Also, check the quality of the copper(I) iodide, as it can degrade over time.[4]
Oxygen in the Reaction The palladium catalyst is sensitive to oxygen, which can lead to its decomposition into palladium black.[4][6] It is critical to use anhydrous and anaerobic conditions.[4] Ensure all solvents and liquid reagents are thoroughly degassed before use.[4] Running the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen) is essential.
Impure Reagents Impurities in the this compound, aryl halide, or solvent can poison the catalyst.[4] Purify your starting materials if their purity is questionable. Ensure your solvent and amine base are anhydrous.
Suboptimal Reaction Conditions The temperature may be too low, especially if you are using a less reactive aryl bromide or chloride.[7] Gradually increasing the temperature can often initiate the reaction. The chosen base or solvent may also be inappropriate for your specific substrates.
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product

Q: My reaction is producing a significant amount of a byproduct which I believe is the dimer of this compound. How can I prevent this?

A: The formation of a 1,3-diyne from the self-coupling of the terminal alkyne is a common side reaction known as Glaser coupling.[6] This is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[6]

Possible Cause Troubleshooting Steps & Recommendations
Presence of Oxygen Oxygen is a key promoter of Glaser coupling.[6] The most effective first step is to ensure your reaction is rigorously free of oxygen. Use degassed solvents and maintain a strict inert atmosphere throughout the experiment.
High Copper(I) Concentration While catalytic, an excess of the copper co-catalyst can favor the homocoupling pathway. Reduce the loading of the Cu(I) salt.
Slow Cross-Coupling If the desired Sonogashira coupling is slow, the competing Glaser coupling can become more prominent. Address the slow cross-coupling by optimizing the conditions as described in "Problem 1".
Inherent Substrate Reactivity Some terminal alkynes are more prone to homocoupling. The most definitive way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol .[6]
Problem 3: Formation of a Black Precipitate (Palladium Black)

Q: My reaction mixture has turned black, and the reaction seems to have stalled. What is happening?

A: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of the decomposition and agglomeration of the palladium catalyst.[4] This deactivates the catalyst and halts the reaction.

Possible Cause Troubleshooting Steps & Recommendations
Presence of Oxygen As with other issues, oxygen can lead to the decomposition of the Pd(0) catalyst. Ensure a strictly inert atmosphere.
Inappropriate Solvent Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[8] If you are using THF and observing this issue, consider switching to another solvent like DMF or triethylamine.
High Temperature While heating can be necessary, excessively high temperatures can accelerate catalyst decomposition. If possible, optimize other parameters to allow the reaction to proceed at a lower temperature.
Impure Reagents Impurities can contribute to catalyst deactivation. Use high-purity reagents and solvents.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, ligand, base, and solvent significantly impacts the yield of the Sonogashira reaction. The following tables summarize typical conditions and their effects on yield for the coupling of aryl halides with terminal alkynes, providing a starting point for optimization with this compound.

Table 1: Comparison of Palladium Catalysts and Ligands for Sonogashira Coupling of Aryl Bromides

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂P(t-Bu)₃Cs₂CO₃Dioxane10096Org. Lett. 2000, 2, 1729
PdCl₂(PPh₃)₂PPh₃i-Pr₂NHTHFRT89Org. Lett. 2020, 22, 265
Pd₂(dba)₃XPhosK₃PO₄Toluene100~95Not specified
NiCl₂(PCy₃)₂PCy₃---Good to excellentBenchchem

Table 2: Effect of Base and Solvent on Sonogashira Coupling Yield

Aryl HalideAlkyneBaseSolventTemperature (°C)Yield (%)Reference
4-IodoanisolePhenylacetyleneKF/Al₂O₃Toluene11078Efficient Sonogashira Coupling Reaction Catalyzed by Copper (I) Iodide in the Presence of KF/Al2O3
4-Iodo-1,1'-biphenylPhenylacetylene4-CN-pyridine N-oxideDMAc6068Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions
IodobenzenePhenylacetyleneEt₃NToluene8096Reusability of 1 in the Sonogashira coupling reaction of iodobenzene or bromobenzene with phenyl acetylene in toluene.
IodobenzenePhenylacetyleneK₂CO₃EtOH9083α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction

Experimental Protocols

Representative Protocol for the Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is a generalized procedure and may require optimization for specific aryl halides.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (5 mL)

  • Anhydrous and degassed solvent (e.g., THF or DMF, 5 mL)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Addition of Solvent and Base: Under a positive pressure of inert gas, add the anhydrous and degassed solvent (5 mL) and the amine base (5 mL) via syringe.

  • Addition of Alkyne: Add this compound (1.2 mmol) dropwise to the stirred reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (typically 25-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.

Mandatory Visualizations

Sonogashira Reaction Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition + R¹-X pd0->oxidative_addition pd_intermediate R¹-Pd(II)(X)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ transmetalation->pd_alkynyl cu_x Cu(I)X transmetalation->cu_x reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 R¹-C≡CR² alkyne_activation Alkyne Activation + H-C≡CR² - HX cu_x->alkyne_activation cu_acetylide Cu(I)C≡CR² alkyne_activation->cu_acetylide cu_acetylide->transmetalation

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Workflow for Failed Sonogashira Reactions

Troubleshooting_Workflow start Reaction Failed: Low or No Yield check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere degas_reagents Degas solvents and re-run under Ar/N₂ check_atmosphere->degas_reagents No check_catalyst Are the Pd and Cu catalysts active and fresh? check_atmosphere->check_catalyst Yes degas_reagents->check_catalyst use_fresh_catalyst Use fresh catalysts check_catalyst->use_fresh_catalyst No check_reagents Are all reagents pure and anhydrous? check_catalyst->check_reagents Yes use_fresh_catalyst->check_reagents purify_reagents Purify starting materials and dry solvents/base check_reagents->purify_reagents No check_conditions Are the reaction conditions (temp, base, solvent) optimal? check_reagents->check_conditions Yes purify_reagents->check_conditions optimize_conditions Systematically vary temperature, base, and solvent check_conditions->optimize_conditions No success Successful Reaction check_conditions->success Yes optimize_conditions->success no_label No yes_label Yes

Caption: A logical workflow for troubleshooting failed Sonogashira reactions.

References

Technical Support Center: Large-Scale Synthesis of 4-Phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the large-scale synthesis of 4-phenyl-1-butyne. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data on common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis methods for this compound?

A1: The most prevalent methods for large-scale synthesis are the Sonogashira coupling of an aryl halide with a suitable alkyne, and the alkylation of a phenylacetylene derivative. Another common approach involves a Grignard reaction, which is highly effective for carbon-carbon bond formation.[1][2] The choice of method often depends on factors like raw material cost, desired purity, and equipment availability.

Q2: What are the primary safety concerns when producing this compound at a large scale?

A2: Large-scale synthesis introduces several safety hazards. This compound and many of the solvents used (like THF and diethyl ether) are flammable liquids, requiring careful handling to prevent ignition from static discharge or heat sources.[3][4][5] Grignard reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[6][7] It is crucial to use explosion-proof equipment, ensure proper grounding, and work in a well-ventilated area.[3][4] Personal protective equipment, including flame-retardant clothing, gloves, and safety goggles, is mandatory.[3][5]

Q3: How can the purity of this compound be assessed on a large scale?

A3: Purity is typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] For in-process monitoring, Thin-Layer Chromatography (TLC) can be a quick and effective method to track the reaction's progress and identify the presence of byproducts.[8]

Q4: What are the typical storage and handling recommendations for this compound?

A4: this compound should be stored in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[3] Containers should be kept tightly sealed.[3] Due to its combustible nature, it should be kept away from heat, sparks, and open flames.[5]

Troubleshooting Guides

Low Reaction Yield

Q: My reaction yield is consistently low. What are the potential causes and solutions?

A: Low yields can stem from several factors depending on the synthetic route. Common issues include poor quality of starting materials, suboptimal reaction conditions, and side reactions.

  • For Grignard Reactions:

    • Problem: Incomplete formation of the Grignard reagent due to moisture.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried and that all solvents are anhydrous. The reaction must be conducted under a strict inert atmosphere (e.g., nitrogen or argon).[7]

    • Problem: Deactivated magnesium turnings.

    • Solution: Activate the magnesium surface before the reaction. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[9]

    • Problem: Wurtz coupling as a major side reaction.

    • Solution: This occurs when the Grignard reagent reacts with the unreacted alkyl halide. To minimize this, ensure a slow, controlled addition of the alkyl halide to the magnesium suspension to maintain a low concentration of the halide.[7][10]

  • For Sonogashira Coupling:

    • Problem: Catalyst deactivation.

    • Solution: Ensure the palladium catalyst is of high quality and handled under an inert atmosphere to prevent oxidation. If catalyst deactivation is suspected, consider using a higher catalyst loading or a more robust ligand.

    • Problem: Homocoupling of the terminal alkyne (Glaser coupling).

    • Solution: This is often promoted by the copper (I) co-catalyst in the presence of oxygen. Maintain strictly anaerobic (oxygen-free) conditions throughout the reaction. In some cases, a copper-free Sonogashira protocol may be a suitable alternative.[7][11]

Low_Yield_Troubleshooting start Low Reaction Yield reagent_quality Check Starting Material Purity start->reagent_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions side_reactions Identify Side Reactions start->side_reactions solution Improved Yield reagent_quality->solution Purify/Use Fresh Reagents reaction_conditions->solution Adjust Temp, Time, Solvent side_reactions->solution Modify Stoichiometry/Addition Rate

Caption: Troubleshooting workflow for low reaction yield.

Impurity Profile Issues

Q: I am observing significant impurities in my final product. How can I identify and minimize them?

A: Impurities are often byproducts of side reactions specific to the chosen synthetic route.

  • Grignard Route Impurity:

    • Impurity: Biphenyl (in the case of using a phenyl Grignard).

    • Formation: Forms from the coupling of the Grignard reagent with unreacted aryl halide.

    • Solution: Control the rate of addition of the aryl halide and ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Sonogashira Coupling Impurity:

    • Impurity: Diyne compounds.

    • Formation: Results from the homocoupling of the terminal alkyne.

    • Solution: As mentioned previously, maintain a strictly inert atmosphere to prevent oxidative coupling. Reducing the amount of copper co-catalyst or switching to a copper-free system can also be effective.[7][11]

Quantitative Data Summary

Synthesis MethodKey ReactantsCatalyst/ReagentTypical YieldTypical PurityKey Considerations
Grignard Reaction Allyl chloride, Benzyl chlorideMagnesium~93%[12]~98%[12]Highly exothermic, requires strict anhydrous conditions.[6][7]
Sonogashira Coupling Aryl halide, Terminal alkynePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst75-89%[1]>95%Requires inert atmosphere to prevent homocoupling.[7][11]
Alkylation Phenylacetylene, Alkyl halideStrong base (e.g., n-BuLi)VariableVariableCan be difficult to control on a large scale due to strong bases.

Experimental Protocols

Protocol 1: Large-Scale Synthesis via Grignard Reaction

This protocol is adapted from a procedure with a reported yield of 93% and purity of 98.0%.[12]

Materials:

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Tetrahydrofuran (THF), anhydrous

  • tert-Butyl methyl ether, anhydrous

  • Allyl chloride

  • Benzyl chloride

  • 5% Sulfuric acid

Procedure:

  • Grignard Reagent Formation:

    • Charge a large, dry, nitrogen-purged reactor with magnesium turnings and a crystal of iodine.

    • Add anhydrous THF and tert-butyl methyl ether.

    • Cool the mixture to 0-10°C using a cooling jacket.

    • Slowly add allyl chloride dropwise over 2-3 hours, maintaining the temperature between 0°C and 20°C.

    • After the addition is complete, stir for an additional hour at room temperature.

    • Filter the resulting Grignard solution under a nitrogen atmosphere to remove any unreacted magnesium.

  • Coupling Reaction:

    • Transfer the filtered Grignard reagent to a separate reactor.

    • Cool the solution to 0-10°C.

    • Add benzyl chloride dropwise over 1-2 hours, maintaining the temperature.

    • Stir the mixture at the same temperature for an additional 4 hours.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding the mixture to a cooled (0-10°C) solution of 5% sulfuric acid with vigorous stirring.

    • Allow the layers to separate and collect the organic phase.

    • Wash the organic layer with water.

    • Distill the organic layer to obtain 4-phenyl-1-butene, which can then be further processed to this compound if necessary.

Grignard_Workflow start Start grignard_formation 1. Grignard Reagent Formation (Mg, THF, Allyl Chloride @ 0-20°C) start->grignard_formation coupling 2. Coupling Reaction (Add Benzyl Chloride @ 0-10°C) grignard_formation->coupling workup 3. Quench and Workup (5% H2SO4) coupling->workup purification 4. Purification (Distillation) workup->purification end End Product purification->end

Caption: Experimental workflow for Grignard synthesis.

Protocol 2: Large-Scale Synthesis via Sonogashira Coupling

This protocol is a general guide for a large-scale Sonogashira coupling.

Materials:

  • Aryl halide (e.g., Iodobenzene)

  • Terminal alkyne (e.g., 1-butyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper (I) iodide (CuI)

  • Amine base (e.g., Triethylamine), anhydrous

  • Solvent (e.g., THF or Toluene), anhydrous

Procedure:

  • Reactor Setup:

    • Charge a large, dry, nitrogen-purged reactor with the aryl halide, palladium catalyst, and copper (I) iodide.

    • Add anhydrous solvent and begin stirring.

  • Reaction:

    • Add the anhydrous amine base to the mixture.

    • Slowly add the terminal alkyne to the reactor, maintaining a controlled temperature (often ambient to slightly elevated, e.g., 40-50°C, depending on the substrates).

    • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 8-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the catalyst residues and amine salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Sonogashira_Workflow start Start setup 1. Reactor Setup (Aryl Halide, Catalysts, Solvent) start->setup reaction 2. Reaction (Add Base and Alkyne) setup->reaction workup 3. Workup (Filter, Wash) reaction->workup purification 4. Purification (Distillation/Chromatography) workup->purification end End Product purification->end

Caption: Experimental workflow for Sonogashira coupling.

References

Technical Support Center: Catalyst Poisoning in Reactions Involving 4-Phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting catalyst poisoning in reactions involving 4-phenyl-1-butyne.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst poisoning in my reaction?

A1: The primary indicators of catalyst poisoning are a sudden or gradual decline in catalytic activity. Key symptoms include:

  • Decreased Reaction Rate: The reaction proceeds much slower than expected or stops completely before all the starting material is consumed.[1]

  • Failure to Initiate: The reaction does not start at all, even with a fresh batch of catalyst.

  • Low Product Yield: The final conversion to the desired product is significantly lower than anticipated.

  • Poor Selectivity: In reactions where multiple outcomes are possible, such as the partial hydrogenation of an alkyne to an alkene, poisoning can lead to over-reduction to the alkane or the formation of other byproducts.

Q2: My hydrogenation of this compound using a palladium catalyst is failing. What are the most likely poisons?

A2: Palladium catalysts are highly susceptible to poisoning by a variety of substances, even at trace levels (ppm or ppb). The most common culprits include:

  • Sulfur Compounds: Thiols, sulfides (e.g., H₂S), and thiophenes are potent poisons for palladium.[2] They can originate from starting materials, solvents, or contaminated hydrogen gas.

  • Nitrogen Compounds: Amines, amides, nitriles, and some nitrogen-containing heterocycles can act as poisons. Note that some nitrogen compounds, like quinoline, are used as intentional poisons to control selectivity (see Q3).[3]

  • Carbon Monoxide (CO): Often present as an impurity in low-grade hydrogen gas, CO can strongly adsorb to palladium surfaces and block active sites.[3]

  • Halides: Residual halides from previous reaction steps can inhibit catalytic activity.

  • Heavy Metals: Mercury, lead, and arsenic can cause irreversible deactivation.[4]

Q3: What is the difference between intentional and unintentional catalyst poisoning?

A3: The key difference lies in control and desired outcome.

  • Unintentional Poisoning: This is the undesired deactivation of a catalyst by contaminants in the reaction system, leading to failed or inefficient reactions.[5]

  • Intentional Poisoning: This is a deliberate, controlled deactivation of a highly active catalyst to improve selectivity. A classic example is Lindlar's catalyst , which is palladium on calcium carbonate (or barium sulfate) "poisoned" with lead acetate and quinoline. This modification makes the catalyst active enough to reduce an alkyne to a cis-alkene but prevents the subsequent, undesired reduction to an alkane.[6]

Q4: Can a poisoned catalyst be regenerated?

A4: Regeneration is sometimes possible, but its success depends on the nature of the poison and the deactivation mechanism.

  • Reversible Poisoning/Fouling: Deactivation caused by weakly adsorbed species or carbonaceous deposits (coking) can often be reversed. This may involve washing the catalyst with specific solvents or thermal treatment under a controlled atmosphere.[7]

  • Irreversible Poisoning: Strong chemisorption of poisons like sulfur or heavy metals often leads to permanent deactivation by forming stable compounds with the catalyst's metal center (e.g., palladium sulfide).[8][9] In these cases, regeneration can be very difficult or impossible, and replacing the catalyst is often the only solution.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving specific issues during your experiments.

Issue 1: Hydrogenation of this compound starts but then stops.
  • Possible Cause: Acute poisoning from a contaminant introduced with the reagents or solvent, or fouling of the catalyst surface by oligomerization of the alkyne.

  • Troubleshooting Workflow:

G A Reaction Stops Prematurely B Suspect Acute Poisoning or Fouling A->B C Step 1: Analyze Reagents (GC-MS, Elemental Analysis) B->C D Step 2: Perform Spiking Experiment (See Protocol 2) C->D E Step 3: Analyze Spent Catalyst (XPS, TGA, TEM) D->E F Poison Identified in Reagent/Solvent? D->F G Fouling/Coking Identified? E->G F->G No H Purify Starting Materials/Solvents. Use Guard Bed. F->H Yes I Optimize Conditions: - Lower Temperature - Lower Substrate Concentration G->I Yes J Consider Irreversible Poisoning. Replace Catalyst. G->J No

Caption: Troubleshooting workflow for a stalled reaction.

Issue 2: Reaction is very slow or fails to initiate.
  • Possible Cause: Systemic contamination of reagents, solvent, or gas supply. The catalyst itself may be from a bad batch or was handled improperly.

  • Logical Analysis of Poison Sources:

G cluster_sources Potential Poison Sources cluster_effects Mechanism of Action cluster_outcomes Observed Experimental Issues A Reagents (this compound) Catalyst Catalyst Active Site (e.g., Pd surface) A->Catalyst Introduce Poisons B Solvent (e.g., Ethanol, Ethyl Acetate) B->Catalyst Introduce Poisons C Gas Supply (H₂) C->Catalyst Introduce Poisons D Glassware D->Catalyst Introduce Poisons E Strong Chemisorption (e.g., Sulfur on Pd) G Low or No Conversion E->G H Poor Selectivity E->H F Blocking of Active Sites (e.g., CO on Pd) F->G F->H Catalyst->E Catalyst->F

Caption: Relationship between poison sources and reaction outcomes.

Data Presentation

The following table summarizes the quantitative impact of common poisons on palladium catalyst performance, based on data from related hydrocarbon conversion systems.

Poison TypeCatalyst SystemEffect on PerformanceImpact Magnitude
**Sulfur (SO₂) **Pd/Al₂O₃Increased Temperature for 50% Conversion (T₅₀)T₅₀ shifts 50-100°C higher after SO₂ poisoning.[10]
Sulfur (from PdSO₄) Pd/Al₂O₃Decreased Methane ConversionConversion dropped from ~75% (regenerated) to ~20% (poisoned) at 450°C.[11]
Triphenylphosphine (TPP) Pd/C (in sulfur-containing system)Acts as an "antidote," restoring activityAddition of TPP to a sulfur-poisoned system restored high conversion rates for multiple cycles.[8]

Experimental Protocols

Protocol 1: General Procedure for Atmospheric Hydrogenation of this compound

This protocol outlines a standard lab procedure for the hydrogenation of an alkyne using a palladium on carbon (Pd/C) catalyst under a hydrogen balloon.

Safety Precautions:

  • Palladium on carbon is flammable, especially when dry and in the presence of organic solvents and oxygen. Handle in an inert atmosphere.[12]

  • Hydrogen gas is explosive. Ensure the system is properly purged and there are no ignition sources.[12][13]

  • Always conduct the reaction and workup in a well-ventilated fume hood.[12][14]

Materials:

  • This compound

  • 10% Pd/C catalyst (5-10 mol%)

  • Anhydrous, degassed solvent (e.g., Ethanol or Ethyl Acetate)

  • Two- or three-neck round-bottom flask with stir bar

  • Septa, needles, and a balloon filled with hydrogen gas

  • Inert gas supply (Argon or Nitrogen)

  • Celite for filtration

Procedure:

  • Setup: Add the Pd/C catalyst to the dry reaction flask. Seal the flask and purge with an inert gas (e.g., Argon) for several minutes. This prevents the catalyst from igniting upon solvent addition.[12][14]

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent via cannula or syringe, followed by the this compound substrate.

  • Hydrogen Purge: With vigorous stirring, subject the flask to 3-5 cycles of vacuum (gently) and backfilling with hydrogen gas from the balloon to ensure the atmosphere is fully replaced.[1]

  • Reaction: Leave the reaction stirring under a positive pressure of hydrogen (from the balloon) at room temperature. Monitor the reaction progress by TLC or GC-MS. The deflation of the balloon is a good visual indicator of hydrogen uptake.

  • Workup: Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the heterogeneous Pd/C catalyst. Crucially, do not allow the Celite pad to go dry , as the catalyst can ignite in air.[13] Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: The product can be isolated from the filtrate by removing the solvent under reduced pressure.

Protocol 2: Diagnostic "Spiking" Experiment to Identify a Poison

This procedure helps determine if a specific reagent or solvent batch is the source of catalyst poisoning.

  • Establish a Baseline: Run the reaction under standard, trusted conditions using high-purity reagents and solvents that have previously worked. Monitor the reaction rate and final conversion. This is your control experiment.

  • Spike the Reaction: Set up the baseline reaction again, but this time, add a small, measured amount (e.g., 1-5% of the total volume or mass) of the suspected contaminated reagent or solvent.

  • Analyze and Compare: Monitor the "spiked" reaction's rate and conversion. A significant decrease in performance compared to the baseline strongly indicates the presence of a catalyst poison in the suspected material.

Protocol 3: General Regeneration of a Sulfur-Poisoned Pd/C Catalyst

This protocol is a general guideline for attempting to regenerate a Pd/C catalyst that has been poisoned by sulfur compounds. Success is not guaranteed.

Method 1: Oxidative Treatment (for sulfur poisoning) This method is adapted from a patented process.[7]

  • Recovery: After the reaction, recover the poisoned catalyst by filtration and wash it thoroughly with a solvent like acetone to remove any adsorbed organic material.

  • Drying: Carefully dry the catalyst in a vacuum oven at a low temperature (e.g., 50-60°C).

  • Oxidation: Place the dried catalyst in an oven and heat it in an air atmosphere at a temperature between 80-140°C for 2-20 hours. This process aims to oxidize the sulfur species, potentially restoring catalyst activity.

  • Testing: Use the treated catalyst in a small-scale test reaction to evaluate if its activity has been restored.

Method 2: Reductive Treatment This method is adapted from procedures used in industrial catalysis.[10]

  • Recovery: Recover and wash the catalyst as described in Method 1.

  • Treatment: Place the catalyst in a tube furnace. Heat the catalyst to 400-550°C under a flow of a reducing gas mixture (e.g., 5% H₂ in N₂). This high-temperature treatment can sometimes desorb or decompose the poisoning species.

  • Testing: Cool the catalyst under an inert atmosphere before testing its activity in a reaction.

References

Technical Support Center: Workup Procedures for 4-Phenyl-1-Butyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of common reactions involving 4-phenyl-1-butyne. It is designed for researchers, scientists, and drug development professionals to navigate challenges encountered during the purification and isolation of their target compounds.

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne, such as this compound, and an aryl or vinyl halide. The workup procedure is critical for isolating the desired coupled product in high purity.

Frequently Asked Questions (FAQs)

Q1: What is a typical workup procedure for a Sonogashira coupling reaction with this compound?

A1: A standard aqueous workup is employed. The reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt such as sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which is then purified, usually by column chromatography.

Q2: My Sonogashira reaction mixture turned black. What does this indicate and how does it affect the workup?

A2: The formation of a black precipitate, often referred to as "palladium black," suggests the decomposition of the palladium catalyst. This can be caused by impurities, inappropriate solvent choice (sometimes THF can promote this), or elevated temperatures. While it indicates a potential issue with the reaction's efficiency, the workup procedure remains largely the same. However, you may need to filter the reaction mixture through a pad of Celite® before the aqueous workup to remove the palladium black, which can otherwise complicate the extraction and purification steps.

Q3: How can I remove the copper and palladium catalysts during the workup?

A3: During the aqueous workup, washing the organic layer with a saturated solution of ammonium chloride can help remove some of the copper salts. For more stubborn catalyst residues, washing with a dilute aqueous solution of ammonia can be effective as ammonia forms a water-soluble complex with copper. Palladium residues can often be removed by filtration through Celite® or by column chromatography on silica gel.

Troubleshooting Guide
Problem Possible Cause Solution
Low or No Product Yield Inactive catalyst.Use fresh palladium and copper catalysts. Ensure the palladium catalyst is properly activated (e.g., reduction of Pd(II) to Pd(0) in situ).
Poor solvent choice.For polar substrates, consider using DME (dimethoxyethane) or DMF. For non-polar substrates, toluene with triethylamine can be effective.[1]
Reaction temperature is too low.For less reactive aryl bromides, a higher temperature (e.g., 100 °C in a sealed tube) may be necessary.[2]
Significant Homocoupling of this compound (Glaser coupling) Presence of oxygen.Ensure the reaction is performed under strictly anaerobic and anhydrous conditions. Degas all solvents and reagents thoroughly.
High copper catalyst loading.Reduce the amount of the copper co-catalyst.
Difficulty in Purifying the Product Co-elution with byproducts.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) is often effective.
Presence of residual catalyst.Wash the crude product with an appropriate aqueous solution (e.g., ammonium chloride or dilute ammonia) before chromatography. Consider filtering through a plug of silica gel or activated carbon.
Quantitative Data
Reactants Catalyst System Solvent/Base Temperature Time Yield
4-Iodoanisole and PhenylacetylenePdCl₂(PPh₃)₂ / CuIToluene / KF/Al₂O₃110 °C24 h75-81%[3]
Aryl Halides and PhenylacetylenePd-NHC-MIL-101(Cr)DMF / K₂CO₃110 °C-Satisfactory to excellent yields[4]
4-Iodoanisole and PhenylacetylenePdCl₂ / L1EtOH / K₂CO₃90 °C48 h83%[5]

Note: Yields are highly substrate and condition dependent. The data presented are for analogous systems and serve as a general guide.

Experimental Protocol: Sonogashira Coupling of an Aryl Bromide with this compound
  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed solvent (e.g., triethylamine or a mixture of toluene and triethylamine).

  • Add this compound (1.2 equiv) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® to remove insoluble materials.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

Sonogashira_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reagents Add Reactants: Aryl Halide This compound catalysts Add Catalysts: Pd(PPh₃)₄ CuI reagents->catalysts solvent Add Degassed Solvent/Base catalysts->solvent heating Heat and Stir under Inert Gas solvent->heating quench Quench Reaction (e.g., with aq. NH₄Cl) heating->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry (e.g., Na₂SO₄) and Filter wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Isolated Product chromatography->product

Sonogashira Coupling Experimental Workflow

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a highly efficient and widely used "click" reaction for forming a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne like this compound and an azide. A key challenge in the workup is the removal of the copper catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure for a CuAAC reaction?

A1: After the reaction is complete, the mixture is typically diluted with an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water or brine. However, simple aqueous washing is often insufficient to remove all the copper.

Q2: How can I effectively remove the copper catalyst from my triazole product?

A2: Several methods can be employed:

  • Aqueous EDTA wash: Washing the organic solution of your product with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) can chelate and remove copper ions.[6]

  • Ammonia wash: A dilute aqueous ammonia solution can be used to wash the organic layer, as ammonia forms a water-soluble complex with copper.

  • Chelating resins: Passing a solution of the crude product through a column containing a copper-chelating resin (e.g., Chelex®) can be very effective.[7][8]

  • Filtration: Filtering the reaction mixture through a plug of silica gel, alumina, or activated carbon can help remove copper residues.

Q3: My CuAAC reaction is not proceeding to completion. What are some common reasons?

A3: Incomplete reactions can be due to several factors:

  • Catalyst oxidation: The active Cu(I) catalyst can be oxidized to inactive Cu(II). Ensure you are using a reducing agent like sodium ascorbate and consider using a ligand like TBTA to stabilize the Cu(I) state.[9]

  • Poor solubility: If your reactants are not soluble in the reaction medium, the reaction rate will be slow. Consider using a co-solvent system (e.g., t-BuOH/water, DMF/water).

  • Impure reagents: Impurities in the alkyne or azide can inhibit the catalyst. Purify your starting materials if necessary.

Troubleshooting Guide
Problem Possible Cause Solution
Low or No Product Yield Inactive copper catalyst.Use a fresh source of Cu(I) or generate it in situ from CuSO₄ with a reducing agent like sodium ascorbate.[9]
Steric hindrance.If either the alkyne or azide is sterically bulky, the reaction may require longer reaction times or gentle heating.
Incorrect pH.The reaction is generally tolerant of a wide pH range (4-12), but extreme pH values can affect catalyst activity or reactant stability.[6]
Copper Contamination in the Final Product Inefficient removal during workup.Employ more rigorous copper removal techniques such as washing with aqueous EDTA, ammonia, or using a chelating resin.[6][7]
Strong coordination of copper to the triazole product.Multiple washes with a chelating agent may be necessary. In some cases, precipitation of the product from a suitable solvent system can leave the copper salts in the mother liquor.
Formation of Side Products Oxidative homocoupling of this compound.Ensure the reaction is performed under an inert atmosphere to minimize oxygen.
Degradation of sensitive functional groups.The combination of copper and ascorbate can generate reactive oxygen species. If your substrate is sensitive, consider using a copper-free click reaction or a different reducing agent.[10]
Quantitative Data
Reactants Catalyst System Solvent Temperature Time Yield
Benzyl azide and Phenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂]NeatRoom Temp.5 minQuantitative[11]
Benzyl azide and PhenylacetyleneCu-MONPsToluene50 °C24 h83-98%[12]
Benzyl azide and PhenylacetyleneCuSO₄ / Sodium AscorbateGA/TMG50 °C3 h99%[13]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: CuAAC Reaction of this compound with Benzyl Azide
  • In a vial, dissolve this compound (1.0 equiv) and benzyl azide (1.1 equiv) in a suitable solvent mixture (e.g., t-butanol and water, 1:1).

  • In a separate vial, prepare the catalyst solution by adding CuSO₄·5H₂O (0.05 equiv) to water, followed by sodium ascorbate (0.1 equiv). The solution should turn from blue to colorless or light yellow.

  • Add the catalyst solution to the solution of the alkyne and azide.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with a 0.1 M aqueous solution of EDTA (2 x 20 mL), followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography or recrystallization.

Experimental Workflow

CuAAC_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants Dissolve this compound and Azide in Solvent catalyst_prep Prepare Catalyst: CuSO₄ + Na Ascorbate add_catalyst Add Catalyst to Reactants reactants->add_catalyst catalyst_prep->add_catalyst stir Stir at Room Temperature add_catalyst->stir dilute Dilute with Organic Solvent stir->dilute wash_cu Wash with aq. EDTA to Remove Copper dilute->wash_cu wash_brine Wash with Brine wash_cu->wash_brine dry Dry (e.g., Na₂SO₄) and Filter wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Isolated Triazole Product purify->product

CuAAC Reaction Experimental Workflow

Hydroboration-Oxidation Reactions

Hydroboration-oxidation of this compound results in the anti-Markovnikov addition of water across the triple bond to yield 4-phenylbutanal. A key consideration is preventing double addition to the alkyne.

Frequently Asked Questions (FAQs)

Q1: What is the typical workup for a hydroboration-oxidation of an alkyne?

A1: The workup involves two main steps. First, the excess borane is quenched, often with a small amount of water or acetone. Then, the organoborane intermediate is oxidized by the addition of an aqueous solution of sodium hydroxide followed by the careful, dropwise addition of hydrogen peroxide. The product is then extracted with an organic solvent, washed, dried, and concentrated.

Q2: How can I prevent the double hydroboration of this compound?

A2: To prevent the addition of two borane molecules across the two pi-bonds of the alkyne, it is crucial to use a sterically hindered borane reagent such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN).[14][15] These bulky reagents react once with the terminal alkyne and the resulting vinylborane is too sterically hindered to react further.

Q3: How do I remove boron-containing byproducts during the workup?

A3: The oxidative workup with alkaline hydrogen peroxide converts the boron species into water-soluble borate salts, which are removed during the aqueous extraction and washing steps. Thorough washing with water and brine is usually sufficient to remove these byproducts.

Troubleshooting Guide
Problem Possible Cause Solution
Low Yield of Aldehyde Double hydroboration of the alkyne.Use a sterically hindered borane reagent like 9-BBN or disiamylborane.[16]
Incomplete oxidation.Ensure an adequate amount of hydrogen peroxide and base are used. The reaction is often exothermic, so careful addition is necessary. Allow sufficient time for the oxidation to complete.
Over-oxidation of the aldehyde product.Work up the reaction promptly after the oxidation step is complete. Avoid excessively harsh conditions.
Formation of Ketone instead of Aldehyde Reaction is following Markovnikov addition.Hydroboration-oxidation should give the anti-Markovnikov product (aldehyde). If a ketone is the major product, verify the reagents and conditions. Contamination with acids could potentially lead to Markovnikov hydration.
Difficult Emulsion during Extraction Formation of borate salts.Add more brine during the washing step to help break the emulsion. Centrifugation can also be effective.
Quantitative Data
Reactant Reagent Product Yield
1-HexyneDisiamylborane, then H₂O₂/NaOH1-HexanalGood yields reported for terminal alkynes[17]
4-Phenyl-1-buteneRhCl₃, BH₃-THF, then H₂O₂/NaOH4-Phenyl-1-butanol45-55% (for the related alkene)[18]
Experimental Protocol: Hydroboration-Oxidation of this compound
  • To a flame-dried flask under an inert atmosphere, add a solution of 9-BBN (0.5 M in THF, 1.1 equiv).

  • Cool the solution to 0 °C and add a solution of this compound (1.0 equiv) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add ethanol, followed by an aqueous solution of 3 M NaOH.

  • Add 30% hydrogen peroxide dropwise, ensuring the internal temperature does not rise excessively.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude 4-phenylbutanal by column chromatography.

Experimental Workflow

Hydroboration_Workflow cluster_reaction Hydroboration cluster_oxidation Oxidation cluster_workup Workup and Purification borane Cool 9-BBN Solution to 0 °C add_alkyne Add this compound Dropwise borane->add_alkyne stir_rt Stir at Room Temperature add_alkyne->stir_rt cool_zero Cool to 0 °C stir_rt->cool_zero add_naoh Add aq. NaOH cool_zero->add_naoh add_h2o2 Add H₂O₂ Dropwise add_naoh->add_h2o2 stir_ox Stir at Room Temperature add_h2o2->stir_ox extract Extract with Organic Solvent stir_ox->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify product Isolated 4-Phenylbutanal purify->product

Hydroboration-Oxidation Experimental Workflow

References

stability of 4-phenyl-1-butyne under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 4-phenyl-1-butyne in acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

Under acidic conditions, the primary reaction of this compound, as a terminal alkyne, is hydration across the triple bond. This reaction typically follows Markovnikov's rule, leading to the formation of an enol intermediate which then tautomerizes to the more stable phenylacetone (a methyl ketone).[1][2] While generally stable to isomerization under acidic conditions, prolonged exposure to strong acids and high temperatures may lead to other degradation pathways. One commercial source suggests that reaction with strong acids like HCl or H2SO4 at elevated temperatures (100°C) for 1-2 hours can lead to the formation of monocarboxylic acids, though this is not a commonly reported reaction under these conditions and should be considered with caution.[3]

Q2: What happens to this compound in the presence of a base?

The stability of this compound in basic conditions is highly dependent on the strength of the base used.

  • Strong Bases (e.g., Sodium Amide, NaNH₂): Terminal alkynes are weakly acidic (pKa ≈ 25) and will be deprotonated by very strong bases to form a stable acetylide anion.[1][4][5] This is often a desired reaction in synthesis to create a potent carbon nucleophile.[5]

  • Weaker Bases (e.g., Potassium Hydroxide, KOH): In the presence of weaker bases, particularly at elevated temperatures, there is a risk of isomerization. This compound (a terminal alkyne) can rearrange to the more thermodynamically stable internal alkyne, 4-phenyl-2-butyne.[1]

Q3: Can this compound isomerize? If so, under what conditions?

Yes, isomerization is a potential side reaction, primarily under basic conditions. The use of moderately strong bases, such as potassium hydroxide in an alcoholic solvent, can facilitate the migration of the triple bond from the terminal position (C1-C2) to an internal position (C2-C3) to form 4-phenyl-2-butyne.[1] This occurs via a series of proton abstraction and reprotonation steps.

Q4: What are the expected degradation products of this compound?

  • Acidic Conditions: The primary expected product is phenylacetone, resulting from acid-catalyzed hydration.[2]

  • Basic Conditions: With strong bases, the product is the sodium (or other cation) salt of the 4-phenyl-1-butyn-1-ide anion.[4] With weaker bases and heat, the main product would be the isomer 4-phenyl-2-butyne.[1]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low yield of desired product in an acid-catalyzed reaction Hydration of the alkyne: The triple bond may be reacting with trace amounts of water in the presence of an acid catalyst.Ensure the reaction is performed under strictly anhydrous conditions. Use dried solvents and reagents.
Isomerization or other side reactions: Prolonged reaction times or high temperatures might be promoting undesired pathways.Optimize reaction conditions by lowering the temperature or reducing the reaction time. Monitor the reaction progress closely using techniques like TLC or GC-MS.
Formation of an unexpected isomer in a base-mediated reaction Base-catalyzed isomerization: The base used may not be strong enough to fully deprotonate the alkyne, leading to an equilibrium that favors the more stable internal alkyne.To avoid isomerization and form the acetylide, use a very strong base such as sodium amide (NaNH₂) in a suitable solvent like liquid ammonia or THF.[1][4]
Incomplete deprotonation of the terminal alkyne Insufficiently strong base: The pKa of the base is not high enough to quantitatively deprotonate the terminal alkyne (pKa ≈ 25).Use a base with a conjugate acid pKa significantly higher than 25, such as sodium amide (pKa of NH₃ is ~38).[4]
Inappropriate solvent: The solvent may be protonating the acetylide anion as it forms.Use an inert, aprotic solvent for the deprotonation reaction.
Reaction mixture turns dark or shows polymerization Decomposition: Alkynes can be prone to polymerization or decomposition under harsh acidic or basic conditions, or in the presence of certain metal catalysts.Moderate the reaction conditions (temperature, concentration). Ensure that all glassware is clean and free of contaminants that could catalyze decomposition.

Summary of Potential Reactions and Products

Condition Reagent Primary Product Potential By-product(s)
Acidic H₂SO₄ (aq)PhenylacetonePolymerization products
Strongly Basic NaNH₂Sodium 4-phenyl-1-butyn-1-ideNone expected
Moderately Basic KOH, heat4-Phenyl-2-butyne (Isomer)Residual this compound

Experimental Protocols

Protocol 1: Stability Test of this compound under Acidic Conditions (Hydration)
  • Materials: this compound, 1 M Sulfuric Acid (H₂SO₄), Dichloromethane (DCM), Anhydrous Magnesium Sulfate (MgSO₄), Phenylacetone standard.

  • Procedure:

    • Dissolve 130 mg (1 mmol) of this compound in 10 mL of a 1:1 mixture of DCM and water.

    • Add 1 mL of 1 M H₂SO₄ to the mixture.

    • Stir the reaction vigorously at room temperature.

    • Withdraw aliquots (0.1 mL) at specific time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Quench the aliquots by adding to a vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of DCM.

    • Vortex the quenched sample, separate the organic layer, and dry it over anhydrous MgSO₄.

    • Analyze the organic layer by GC-MS to quantify the disappearance of the starting material and the appearance of phenylacetone. Compare with the phenylacetone standard for identification.

Protocol 2: Stability Test of this compound under Basic Conditions (Isomerization)
  • Materials: this compound, Potassium Hydroxide (KOH), Ethanol, 4-phenyl-2-butyne standard (if available).

  • Procedure:

    • Prepare a 1 M solution of KOH in ethanol.

    • Dissolve 130 mg (1 mmol) of this compound in 10 mL of the 1 M ethanolic KOH solution.

    • Heat the mixture to reflux (approx. 78°C).

    • Withdraw aliquots (0.1 mL) at specific time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Neutralize the aliquots by adding to a vial containing 1 mL of 1 M HCl and 1 mL of DCM.

    • Vortex the neutralized sample, separate the organic layer, and wash with water.

    • Dry the organic layer over anhydrous MgSO₄.

    • Analyze by GC-MS or ¹H NMR to monitor the conversion of this compound to its isomer, 4-phenyl-2-butyne.

Visualizations

Acidic_Conditions This compound This compound Enol Enol Intermediate This compound->Enol H₂O, H⁺ Ketone Phenylacetone Enol->Ketone Tautomerization

Caption: Acid-catalyzed hydration of this compound.

Basic_Conditions cluster_strong Strong Base (e.g., NaNH₂) cluster_weak Weaker Base (e.g., KOH, heat) Start_Strong This compound Product_Strong 4-Phenyl-1-butyn-1-ide Anion Start_Strong->Product_Strong Deprotonation Start_Weak This compound Product_Weak 4-Phenyl-2-butyne Start_Weak->Product_Weak Isomerization

Caption: Reactivity of this compound under basic conditions.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 4-Phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-phenyl-1-butyne. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. This document presents a detailed interpretation of the spectrum, a comparison with analogous compounds, and standardized experimental protocols.

¹H NMR Spectral Data Interpretation of this compound

The ¹H NMR spectrum of this compound is characterized by four distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the phenyl group appear as a multiplet in the downfield region, while the aliphatic and acetylenic protons are observed in the upfield region. A detailed assignment is provided in the table below.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound Aromatic (C₆H₅)7.35–7.20m (multiplet)-5H
Benzylic (Ph-CH₂)2.86t (triplet)7.62H
Propargylic (-CH₂-C≡)2.45dt (doublet of triplets)J = 7.6, 2.72H
Acetylenic (≡C-H)2.01t (triplet)2.71H
4-Phenyl-1-butene Aromatic (C₆H₅)7.32-7.17m (multiplet)-5H
Vinylic (=CH)5.88-5.74m (multiplet)-1H
Vinylic (=CH₂)5.06-4.96m (multiplet)-2H
Allylic (Ph-CH₂)2.73t (triplet)7.72H
Homoallylic (-CH₂-)2.37-2.30q (quartet)~7.52H
Styrene Aromatic (C₆H₅)7.50–7.10m (multiplet)-5H
Vinylic (=CH)6.69dd (doublet of doublets)17.6, 10.91H
Vinylic (=CH₂, trans)5.74d (doublet)17.61H
Vinylic (=CH₂, cis)5.23d (doublet)10.91H

Note: Spectral data can vary slightly depending on the solvent and the spectrometer frequency used.

The comparison with 4-phenyl-1-butene highlights the influence of the alkyne versus alkene functional group on the chemical shifts of adjacent protons. The acetylenic proton in this compound is significantly shielded (lower ppm) compared to the vinylic protons in 4-phenyl-1-butene. Styrene is included as a basic aromatic alkene for a fundamental comparison of the vinyl group signals.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a compound like this compound is outlined below.

1. Sample Preparation:

  • Sample Amount: Weigh approximately 5-25 mg of the compound.[1]

  • Solvent: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, chloroform-d). Deuterated solvents are used to avoid overwhelming the sample signals with solvent protons.[2]

  • NMR Tube: Use a clean, dry 5 mm NMR tube. Ensure the sample is free of particulate matter; filter if necessary.[1]

2. NMR Spectrometer Setup:

  • Instrument: A typical high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[3]

  • Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized by shimming.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for nuclear relaxation.

    • Number of Scans: Usually 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[4]

  • Integration and Peak Picking: The area under each signal is integrated to determine the relative number of protons, and the exact chemical shift of each peak is identified.[2]

Visualizing Molecular Structure and Spectral Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic ¹H NMR signals.

G cluster_mol This compound Structure cluster_spectrum ¹H NMR Signals mol A Aromatic (5H) δ 7.35–7.20 (m) mol->A Phenyl Protons B Benzylic (2H) δ 2.86 (t) mol->B Benzylic CH₂ C Propargylic (2H) δ 2.45 (dt) mol->C Propargylic CH₂ D Acetylenic (1H) δ 2.01 (t) mol->D Acetylenic CH

References

Assigning the 13C NMR Spectrum of 4-Phenyl-1-butyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a cornerstone of this process. This guide provides a comparative analysis for assigning the peaks in the 13C NMR spectrum of 4-phenyl-1-butyne, a valuable building block in organic synthesis.

Predicted 13C NMR Chemical Shifts and Comparative Analysis

Due to the absence of a readily available public experimental spectrum, this guide utilizes predicted 13C NMR data and compares it with established chemical shift ranges for analogous chemical environments. This approach provides a robust framework for spectral assignment.

The structure of this compound features eight unique carbon atoms, and therefore, eight distinct signals are expected in its proton-decoupled 13C NMR spectrum. These can be categorized into three groups: aromatic carbons of the phenyl ring, the sp-hybridized carbons of the alkyne, and the sp3-hybridized carbons of the butyl chain.

Carbon AtomPredicted Chemical Shift (ppm)Comparison with Alternatives (Typical Ranges)Rationale for Assignment
C1 (≡CH) 83.2Alkyne (terminal): 65-90 ppmThe terminal alkyne carbon is deshielded by the triple bond but shielded compared to the internal alkyne carbon.
C2 (C≡C) 69.1Alkyne (internal): 65-90 ppmThe internal alkyne carbon is typically found at a slightly lower chemical shift (more shielded) than the terminal one.
C3 (-CH2-) 20.5Alkyl (CH2): 15-40 ppmThis methylene carbon is adjacent to an sp-hybridized carbon, leading to a moderate chemical shift.
C4 (-CH2-) 35.1Alkyl (CH2, benzylic-like): 30-50 ppmThis methylene carbon is influenced by the phenyl ring, resulting in a downfield shift compared to a simple alkyl chain.
C5 (ipso-C) 140.7Aromatic (substituted): 130-150 ppmThe ipso-carbon, directly attached to the butyl chain, is a quaternary carbon and typically shows a lower intensity signal.
C6 (ortho-C) 128.5Aromatic (CH): 125-130 ppmThe ortho-carbons are influenced by the substituent and are chemically equivalent due to free rotation around the C4-C5 bond.
C7 (meta-C) 128.3Aromatic (CH): 125-130 ppmThe meta-carbons are also chemically equivalent and typically have chemical shifts similar to the ortho- and para-carbons in simple alkyl-substituted benzenes.
C8 (para-C) 126.2Aromatic (CH): 120-130 ppmThe para-carbon is electronically distinct from the ortho- and meta-carbons.

Experimental Protocol for 13C NMR Spectroscopy

For researchers seeking to acquire experimental data for this compound or similar compounds, the following provides a standard protocol for obtaining a 13C NMR spectrum.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

  • The choice of solvent is critical and should be inert towards the sample. CDCl3 is a common choice for non-polar to moderately polar organic compounds.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.0 ppm.

2. NMR Instrument Setup:

  • The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a carbon-observe probe.

  • The instrument is tuned to the 13C frequency (approximately 100 MHz for a 400 MHz spectrometer).

  • Standard acquisition parameters for a proton-decoupled 13C NMR experiment are set. This includes a 90° pulse angle, a spectral width of approximately 200-250 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. The number of scans will depend on the sample concentration.

3. Data Acquisition and Processing:

  • The Free Induction Decay (FID) is acquired.

  • The FID is then subjected to Fourier transformation to convert the time-domain data into the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts of the peaks are referenced to the TMS signal at 0.0 ppm.

Logical Workflow for Peak Assignment

The process of assigning the peaks in the 13C NMR spectrum of this compound follows a logical progression, as illustrated in the diagram below. This involves initial analysis of the molecular structure, prediction of chemical shifts, comparison with known data, and consideration of spectral features like peak intensity.

G Assignment Workflow for this compound 13C NMR A Analyze Molecular Structure (Identify unique carbons) B Predict Chemical Shifts (Software or empirical data) A->B C Acquire Experimental 13C NMR Spectrum A->C D Compare Predicted vs. Experimental Shifts B->D C->D E Assign Phenyl Carbons (ipso, ortho, meta, para) D->E F Assign Alkyne Carbons (Terminal vs. Internal) D->F G Assign Alkyl Carbons (Methylene groups) D->G H Final Peak Assignment E->H F->H G->H

Caption: A flowchart illustrating the logical steps for assigning the 13C NMR spectrum of this compound.

A Comparative FTIR Analysis of the C≡C Stretch in 4-Phenyl-1-Butyne and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopic features of the carbon-carbon triple bond (C≡C) stretching vibration in 4-phenyl-1-butyne against other representative terminal alkynes. Understanding these spectral nuances is critical for the accurate identification and characterization of alkyne-containing molecules in various research and development settings, including pharmaceutical synthesis and materials science. This document presents supporting experimental data, detailed methodologies, and visual representations to facilitate a comprehensive understanding.

Comparison of C≡C Stretching Frequencies

The vibrational frequency of the C≡C bond in terminal alkynes is influenced by the electronic and steric nature of the substituent attached to the alkyne moiety. The following table summarizes the experimentally observed C≡C stretching frequencies for this compound in comparison to a simple alkyl-substituted alkyne (1-hexyne) and a directly conjugated aromatic alkyne (phenylacetylene).

CompoundStructureSubstituent TypeC≡C Stretch (cm⁻¹)≡C-H Stretch (cm⁻¹)Reference
This compoundPh-(CH₂)₂-C≡CHPhenyl (insulated by ethyl spacer)~2118 (Expected)~3293[1]
1-HexyneCH₃(CH₂)₃-C≡CHn-Butyl (Alkyl)21263324[2]
PhenylacetylenePh-C≡CHPhenyl (Conjugated)~2100 - 2161~3300[3][4]

Note: The C≡C stretching frequency for this compound is an expected value based on typical ranges for terminal alkynes, as a specific experimental value was not found in the literature reviewed. The intensity of the C≡C stretching vibration in terminal alkynes is generally weak to medium.[5][6]

Key Observations and Discussion

  • Alkyl vs. Aromatic Substitution: 1-Hexyne, a simple straight-chain terminal alkyne, exhibits a C≡C stretching frequency at 2126 cm⁻¹.[2] In contrast, phenylacetylene, where the phenyl ring is directly conjugated with the triple bond, shows a C≡C stretch that can be found in the range of 2100-2161 cm⁻¹.[3][4] This variation can be attributed to the electronic effects of the phenyl group.

  • Insulated Phenyl Group in this compound: In this compound, the phenyl group is separated from the alkyne by an ethyl spacer. This insulation mitigates the direct electronic influence of the aromatic ring on the triple bond. Consequently, the C≡C stretching frequency of this compound is expected to be closer to that of a typical terminal alkyne, such as 1-hexyne, rather than the conjugated phenylacetylene.

  • The ≡C-H Stretch as a Diagnostic Tool: A highly characteristic and often more intense absorption for terminal alkynes is the ≡C-H stretch, which appears in the range of 3330-3270 cm⁻¹.[2] For this compound, this sharp peak is observed at approximately 3293 cm⁻¹, confirming its terminal alkyne nature.[1]

Experimental Protocol: FTIR Analysis of Liquid Alkynes

The following is a generalized protocol for obtaining the FTIR spectrum of a liquid alkyne sample, such as this compound.

Objective: To acquire a high-quality infrared spectrum of a liquid alkyne to identify the C≡C and ≡C-H stretching vibrations.

Materials:

  • FTIR Spectrometer

  • Liquid sample (e.g., this compound)

  • Pasteur pipette or syringe

  • Infrared-transparent windows (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory

  • Appropriate solvent for cleaning (e.g., acetone, isopropanol)

  • Lens paper

Methodology (Using Transmission Cells):

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum: Record a background spectrum of the ambient atmosphere. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Preparation:

    • Place one to two drops of the liquid alkyne sample onto the center of a clean, dry NaCl or KBr plate.

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.

  • Sample Analysis:

    • Place the assembled salt plates into the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final infrared spectrum of the sample.

  • Cleaning: Thoroughly clean the salt plates with a suitable solvent and dry them with lens paper. Store the plates in a desiccator to prevent fogging.

Methodology (Using ATR):

  • Instrument Preparation: Ensure the FTIR spectrometer with the ATR accessory is ready for use.

  • Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small drop of the liquid alkyne sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Analysis: Acquire the sample spectrum.

  • Data Processing: The background spectrum is automatically subtracted by the software.

  • Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened soft cloth.

Logical Workflow for FTIR Analysis

The following diagram illustrates the general workflow for the FTIR analysis of a liquid alkyne.

FTIR_Workflow FTIR Analysis Workflow for Liquid Alkynes A Instrument Preparation & Self-Check B Acquire Background Spectrum (Empty Sample Compartment or Clean ATR Crystal) A->B C Prepare Liquid Sample (Transmission Cell or ATR) B->C D Place Sample in Spectrometer C->D E Acquire Sample Spectrum (Co-add Scans) D->E F Background Subtraction & Data Processing E->F G Final IR Spectrum F->G H Peak Identification & Analysis (e.g., C≡C and ≡C-H stretches) G->H

Caption: Workflow for FTIR analysis of liquid alkynes.

Conclusion

The FTIR analysis of the C≡C stretch in this compound, when compared with other terminal alkynes, highlights the influence of molecular structure on vibrational frequencies. The insulated phenyl group in this compound results in a C≡C stretching frequency that is expected to be similar to that of simple alkyl-substituted terminal alkynes. The presence of a sharp ≡C-H stretch is a key diagnostic feature for confirming the terminal alkyne functionality. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the accurate spectroscopic identification and characterization of alkyne-containing compounds.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by examining their fragmentation patterns upon ionization. This guide provides a detailed comparison of the electron impact (EI) mass spectrometry fragmentation of 4-phenyl-1-butyne with its structural isomer, 1-phenyl-1-butyne, and related alkylbenzenes, ethylbenzene and propylbenzene. The data presented herein offers a clear framework for identifying these compounds and understanding their gas-phase ion chemistry.

Comparative Analysis of Fragmentation Patterns

The mass spectra of this compound and its comparators, acquired under electron impact ionization, reveal characteristic fragmentation pathways that are instrumental for their differentiation. A summary of the key mass-to-charge ratios (m/z) and their relative intensities is presented in the table below.

Compound Molecular Ion (M⁺) Base Peak (m/z) Key Fragment Ions (m/z)
This compound13091129, 65[1]
1-Phenyl-1-butyne130130115, 102, 91, 77
Ethylbenzene1069177
Propylbenzene12091105, 77

Deciphering the Fragmentation Pathways

The fragmentation of these phenylalkynes and alkylbenzenes is dominated by cleavages that lead to the formation of stable carbocations. The tropylium ion (C₇H₇⁺) at m/z 91 is a common and often the most abundant fragment in the mass spectra of compounds containing a benzyl group.[1] This is due to its high stability arising from its aromaticity.

This compound Fragmentation

The mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 130. The base peak is observed at m/z 91, corresponding to the tropylium cation.[1] This is formed through a characteristic benzylic cleavage, where the bond between the two methylene groups is broken. Another significant fragment is seen at m/z 129, resulting from the loss of a single hydrogen atom (M-1).[1] A fragment at m/z 65 can also be observed, which arises from the loss of an acetylene molecule from the tropylium ion.[1]

G This compound (m/z 130) This compound (m/z 130) Tropylium ion (m/z 91) Tropylium ion (m/z 91) This compound (m/z 130)->Tropylium ion (m/z 91) - C₃H₃• [M-H]⁺ (m/z 129) [M-H]⁺ (m/z 129) This compound (m/z 130)->[M-H]⁺ (m/z 129) - H• [C₅H₅]⁺ (m/z 65) [C₅H₅]⁺ (m/z 65) Tropylium ion (m/z 91)->[C₅H₅]⁺ (m/z 65) - C₂H₂

Fragmentation pathway of this compound.
Comparison with Isomers and Analogs

In contrast to this compound, its isomer 1-phenyl-1-butyne exhibits a different fragmentation pattern. The molecular ion at m/z 130 is the base peak, indicating greater stability of the molecular ion. Significant fragments are observed at m/z 115 (loss of a methyl radical), m/z 102 (loss of an ethyl radical), m/z 91 (tropylium ion), and m/z 77 (phenyl cation).

Ethylbenzene and propylbenzene also show the characteristic tropylium ion at m/z 91 as the base peak. For ethylbenzene (M⁺ at m/z 106), the other major fragment is the phenyl cation at m/z 77. Propylbenzene (M⁺ at m/z 120) displays a significant fragment at m/z 105 due to the loss of a methyl radical, alongside the tropylium and phenyl ions.

Experimental Protocols

The mass spectra were obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Impact (EI) ionization source.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Impact (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Dilute Sample in Volatile Solvent Dilute Sample in Volatile Solvent Injection into GC Injection into GC Dilute Sample in Volatile Solvent->Injection into GC Separation on Capillary Column Separation on Capillary Column Injection into GC->Separation on Capillary Column Elution into MS Elution into MS Separation on Capillary Column->Elution into MS Electron Impact Ionization (70 eV) Electron Impact Ionization (70 eV) Elution into MS->Electron Impact Ionization (70 eV) Mass Analyzer (Quadrupole) Mass Analyzer (Quadrupole) Electron Impact Ionization (70 eV)->Mass Analyzer (Quadrupole) Detector Detector Mass Analyzer (Quadrupole)->Detector Mass Spectrum Generation Mass Spectrum Generation Detector->Mass Spectrum Generation Fragmentation Pattern Analysis Fragmentation Pattern Analysis Mass Spectrum Generation->Fragmentation Pattern Analysis

Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of this compound is distinct from its isomer and other alkylbenzenes, primarily due to the position of the triple bond which influences the preferred fragmentation pathways. The dominant formation of the tropylium ion at m/z 91 is a key identifier for compounds with a benzyl moiety. By comparing the relative abundances of the molecular ion and other characteristic fragments, researchers can confidently distinguish between these structurally similar compounds, aiding in the unambiguous identification of unknown samples and the quality control of synthetic products.

References

A Comparative Guide to the Reactivity of 4-Phenyl-1-butyne and Phenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two terminal alkynes: 4-phenyl-1-butyne and phenylacetylene. While both molecules feature a terminal alkyne, a key structural difference dictates their reactivity profiles. Phenylacetylene possesses a phenyl group directly conjugated to the carbon-carbon triple bond. In contrast, this compound has a flexible two-carbon ethyl spacer insulating the alkyne from the phenyl ring. This guide explores how this structural variance in conjugation impacts their reactivity in common synthetic transformations, supported by established chemical principles and representative experimental protocols.

Core Structural and Electronic Differences

The reactivity of a terminal alkyne is primarily governed by the electronic environment of the C≡C triple bond and the acidity of the terminal proton. The key distinction between phenylacetylene and this compound lies in the electronic influence exerted by the phenyl group.

  • Phenylacetylene: The phenyl ring is directly attached to the sp-hybridized carbon of the alkyne. This allows for direct conjugation between the π-system of the aromatic ring and the π-system of the triple bond. This conjugation leads to:

    • Increased electron density at the triple bond through resonance.

    • Stabilization of intermediates , such as vinyl cations or acetylide anions, which can affect the rates of various reactions.

    • Increased acidity of the terminal alkyne proton (pKa ≈ 28.7 in DMSO) compared to simple alkyl alkynes, due to the electron-withdrawing inductive effect and resonance stabilization of the resulting phenylacetylide anion.[1]

  • This compound: The presence of the -(CH₂)₂- spacer prevents direct π-conjugation between the phenyl ring and the alkyne. The phenyl group can only exert a weak electron-withdrawing inductive effect through the sigma bonds. Consequently, this compound behaves more like a typical alkyl-substituted terminal alkyne (e.g., 1-hexyne). Its terminal proton is expected to be slightly less acidic than that of phenylacetylene.

This fundamental electronic difference is the primary determinant of their comparative reactivity.

G cluster_phenylacetylene Phenylacetylene cluster_4phenyl1butyne This compound pa_structure Phenyl-C≡C-H pa_effect Direct Conjugation (Resonance + Inductive Effects) pa_structure->pa_effect leads to pa_reactivity Altered Reactivity (Stabilized Intermediates) pa_effect->pa_reactivity results in pb_structure Phenyl-CH₂-CH₂-C≡C-H pb_effect No Conjugation (Weak Inductive Effect only) pb_structure->pb_effect leads to pb_reactivity Typical Alkyl-Alkyne Reactivity pb_effect->pb_reactivity results in

Figure 1. Logical relationship between structure and reactivity.

Data Presentation: A Qualitative Reactivity Comparison

Reaction TypePhenylacetylene ReactivityThis compound ReactivityRationale
Deprotonation (Acetylide Formation) More FavorableLess FavorableThe phenylacetylide anion is resonance-stabilized by the adjacent phenyl ring, making the terminal proton more acidic.
Electrophilic Addition (e.g., Hydration, Halogenation) Generally SlowerGenerally FasterThe sp-hybridized carbons in alkynes are more electronegative than sp² carbons in alkenes, making them less reactive towards electrophiles. The electron-donating alkyl group in this compound can better stabilize the vinyl cation intermediate compared to the electron-withdrawing phenyl group in phenylacetylene.[2]
Sonogashira Coupling Highly ReactiveReactiveBoth are terminal alkynes and readily participate. Phenylacetylene may exhibit slightly different kinetics due to the electronic influence on the C-H bond activation and the properties of the resulting copper acetylide.
Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" Reaction) Highly ReactiveReactiveBoth are efficient substrates. Reaction rates are generally very high for terminal alkynes.[3][4][5] Subtle differences in rates might arise from the differing electronic and steric environments.
Catalytic Hydrogenation Slower/Requires specific catalysts for selectivityFasterThe conjugated system of phenylacetylene is thermodynamically more stable than the isolated alkyne in this compound. Hydrogenation of phenylacetylene to styrene is a well-studied process where selectivity can be a challenge, often requiring specialized catalysts to avoid over-hydrogenation to ethylbenzene.[6][7]

Experimental Protocols

The following are generalized protocols for key reactions involving terminal alkynes. Phenylacetylene is used as the representative substrate, as its reactions are extensively documented. These protocols can be adapted for this compound, although reaction times and yields may vary.

Sonogashira Coupling of Phenylacetylene with Iodobenzene

This protocol describes a general procedure for the palladium and copper-catalyzed cross-coupling of a terminal alkyne with an aryl halide.[3]

  • Materials:

    • Iodobenzene

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) Iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a dry Schlenk flask maintained under an inert atmosphere (e.g., argon), add the iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF, followed by triethylamine.

    • Add phenylacetylene dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

G reagent reagent process process analysis analysis product product start Dry Schlenk Flask (Inert Atmosphere) add_reagents Add Iodobenzene, Pd(PPh₃)₂Cl₂, CuI start->add_reagents add_solvents Add THF & Et₃N add_reagents->add_solvents add_alkyne Add Phenylacetylene dropwise add_solvents->add_alkyne react Stir at RT or Heat add_alkyne->react monitor Monitor by TLC react->monitor workup Workup: Dilute, Filter monitor->workup Reaction Complete extract Liquid-Liquid Extraction workup->extract dry Dry & Concentrate extract->dry end Purified Product dry->end

Figure 2. Sonogashira Coupling Experimental Workflow.

Gold-Catalyzed Hydration of Phenylacetylene

This protocol demonstrates the Markovnikov hydration of a terminal alkyne to a methyl ketone using a modern gold catalyst, avoiding toxic mercury reagents.[8]

  • Materials:

    • Phenylacetylene

    • Hydrogen tetrachloroaurate (HAuCl₄)

    • Sulfuric acid (H₂SO₄, as cocatalyst)

    • Methanol/Water solvent system

  • Procedure:

    • Dissolve phenylacetylene in the methanol/water solvent system in a round-bottom flask.

    • Add the catalytic amount of HAuCl₄ followed by the sulfuric acid cocatalyst.

    • Stir the mixture at a controlled temperature (e.g., 60 °C).

    • Monitor the reaction for the consumption of the starting material by GC or TLC.

    • Upon completion, neutralize the acid with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product (acetophenone) via GC, IR, or NMR spectroscopy.[8]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between a terminal alkyne and an azide.[3][9]

  • Materials:

    • Terminal Alkyne (e.g., Phenylacetylene)

    • Azide (e.g., Benzyl Azide)

    • Copper(II) Sulfate (CuSO₄)

    • Sodium Ascorbate (reducing agent)

    • Solvent (e.g., DMSO/water or t-BuOH/water)

  • Procedure:

    • In a reaction vessel, dissolve the alkyne and the azide in the chosen solvent system.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

    • Add the CuSO₄ solution to the alkyne/azide mixture.

    • Add the sodium ascorbate solution to initiate the reaction. A color change is often observed as Cu(II) is reduced to the active Cu(I) species.

    • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.

    • Monitor the reaction by TLC.

    • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent.

Summary

The primary determinant of the relative reactivity between this compound and phenylacetylene is the presence or absence of conjugation between the phenyl ring and the alkyne.

  • Phenylacetylene is characterized by a conjugated system that increases the acidity of its terminal proton and stabilizes reaction intermediates, influencing its reactivity in a manner distinct from simple alkynes.

  • This compound , with its insulating ethyl spacer, exhibits reactivity that is more characteristic of a standard terminal alkyl alkyne.

While both are valuable substrates in a wide array of chemical transformations, researchers should consider these electronic differences when designing synthetic routes. For reactions dependent on high C-H acidity, such as certain metallation reactions, phenylacetylene is expected to be more reactive. Conversely, for reactions proceeding through electron-deficient intermediates, such as electrophilic additions, this compound may react more readily. The choice between these two reagents will ultimately depend on the specific electronic demands of the desired transformation.

References

A Comparative Guide to Cycloaddition Reactions: 4-Phenyl-1-butyne vs. Internal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, cycloaddition reactions are a cornerstone for constructing cyclic molecules, with the azide-alkyne Huisgen cycloaddition being a paramount example. This reaction, particularly its catalyzed variants, has revolutionized fields from drug development to materials science under the banner of "click chemistry." A critical choice in designing these reactions is the alkyne component: specifically, whether to use a terminal alkyne, such as 4-phenyl-1-butyne, or an internal alkyne. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

The fundamental difference between terminal and internal alkynes lies in their structure and reactivity. Terminal alkynes possess a hydrogen atom attached to an sp-hybridized carbon, rendering it weakly acidic. This feature is pivotal for certain catalytic pathways. Internal alkynes, with alkyl or aryl substituents on both sp-hybridized carbons, lack this acidic proton and are generally more thermodynamically stable.[1] These structural distinctions directly influence their behavior in cycloaddition reactions, primarily dictating the choice of catalyst and the regioselectivity of the resulting products.

Catalytic Systems and Regioselectivity: A Head-to-Head Comparison

The most prominent cycloaddition involving alkynes is the [3+2] cycloaddition with azides to form 1,2,3-triazoles. The outcome of this reaction is highly dependent on the catalytic system employed.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the premier example of click chemistry, prized for its high yields and exceptional regioselectivity under mild conditions.[2][3] A crucial limitation of CuAAC is its general requirement for terminal alkynes . The mechanism proceeds through a copper-acetylide intermediate, the formation of which necessitates the deprotonation of the terminal alkyne.[4][5] Consequently, this compound is an excellent substrate for CuAAC, leading exclusively to the formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[6][7] Internal alkynes are typically unreactive under these conditions.[3]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Ruthenium catalysis provides a powerful alternative that complements CuAAC. Significantly, RuAAC is effective for both terminal and internal alkynes .[8][9] The mechanism does not involve an acetylide intermediate but rather a ruthenacycle, bypassing the need for a terminal proton.[4] When a terminal alkyne like this compound is used, RuAAC selectively produces the opposite regioisomer to CuAAC: the 1,5-disubstituted 1,2,3-triazole .[6][10] For internal alkynes, RuAAC is the method of choice, yielding fully substituted 1,4,5-trisubstituted 1,2,3-triazoles .[9][11]

  • Thermal Cycloaddition: The original Huisgen cycloaddition occurs without a metal catalyst but typically requires elevated temperatures. While it works for both terminal and internal alkynes, it suffers from a significant lack of regioselectivity, producing a mixture of 1,4- and 1,5-disubstituted triazoles, which often requires difficult purification.[4][5]

Data Presentation: Performance Comparison

The following tables summarize the key differences and provide representative experimental outcomes for the cycloaddition of this compound (a terminal alkyne) and a generic internal alkyne.

Table 1: Comparison of Catalytic Systems for Azide-Alkyne Cycloadditions

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)Thermal (Uncatalyzed)
Alkyne Scope Terminal Alkynes Only[3][9]Terminal & Internal Alkynes[8][11]Terminal & Internal Alkynes[4]
Regioselectivity High (1,4-isomer)[6]High (1,5-isomer for terminal)[6]Low (Mixture of 1,4- & 1,5-)[4]
Typical Product 1,4-Disubstituted Triazole1,5-Disubstituted or 1,4,5-Trisubstituted TriazoleMixture of Regioisomers
Reaction Conditions Mild (e.g., Room Temp to 40 °C)[2]Moderate (e.g., 60-80 °C)[6]Harsh (e.g., >100 °C)[5]

Table 2: Representative Experimental Data for Cycloaddition Reactions

AlkyneAzideCatalyst SystemConditionsProduct(s)YieldReference
This compound Benzyl AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O, RT, 12h1-Benzyl-4-(2-phenylethyl)-1H-1,2,3-triazole (1,4-isomer)>95%[2][6]
This compound Benzyl AzideCpRuCl(PPh₃)₂Benzene, 80 °C, 4h1-Benzyl-5-(2-phenylethyl)-1H-1,2,3-triazole (1,5-isomer)~85%[9]
1,4-Diphenyl-1,3-butadiyne (Internal) Benzyl AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O, RTNo Reaction0%[9]
1,4-Diphenyl-1,3-butadiyne (Internal) Benzyl AzideCpRuCl(PPh₃)₂Benzene, Reflux, 2h1-Benzyl-4,5-diphenylethynyl-1H-1,2,3-triazole~80%[9]
This compound Phenyl AzideNone (Thermal)Toluene, 110 °C, 24hMixture of 1,4- and 1,5-isomers64%[2]

Mandatory Visualization

G cluster_terminal Terminal Alkyne Pathway cluster_internal Internal Alkyne Pathway This compound This compound 1,4-Triazole 1,4-Triazole This compound->1,4-Triazole + Azide CuAAC 1,5-Triazole 1,5-Triazole This compound->1,5-Triazole + Azide RuAAC Azide Azide Internal Alkyne Internal Alkyne No_Reaction No Reaction Internal Alkyne->No_Reaction + Azide CuAAC 1,4,5-Triazole 1,4,5-Trisubstituted Triazole Internal Alkyne->1,4,5-Triazole + Azide RuAAC Azide_i Azide

Caption: Reaction outcomes for terminal vs. internal alkynes.

G cluster_cu CuAAC Catalytic Cycle cluster_ru RuAAC Catalytic Cycle CuI Cu(I) Acetylide Cu(I)-Acetylide CuI->Acetylide + Alkyne - H+ Alkyne R-C≡C-H Cu_Triazolide Copper Triazolide Acetylide->Cu_Triazolide + Azide Azide R'-N3 Cu_Triazolide->CuI Regenerates Catalyst Product_14 1,4-Triazole Cu_Triazolide->Product_14 Protonolysis RuII Cp*Ru(II)Cl Ru_Alkyne Ru(II)-Alkyne Complex RuII->Ru_Alkyne + Alkyne Ruthenacycle Ruthenacycle Intermediate Ru_Alkyne->Ruthenacycle + Azide Oxidative Coupling Ruthenacycle->RuII Regenerates Catalyst Product_15 1,5-Triazole Ruthenacycle->Product_15 Reductive Elimination

Caption: Catalytic cycles for CuAAC and RuAAC reactions.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 1-Benzyl-4-(2-phenylethyl)-1H-1,2,3-triazole (CuAAC)

This protocol describes a typical CuAAC reaction using the terminal alkyne this compound.

  • Reagent Preparation: In a 25 mL round-bottom flask, dissolve this compound (130 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Addition: To the stirred solution, add sodium ascorbate (19.8 mg, 0.1 mmol, 10 mol%) followed by copper(II) sulfate pentahydrate (2.5 mg, 0.01 mmol, 1 mol%). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir the resulting heterogeneous mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1,4-disubstituted triazole.

Protocol 2: Ruthenium-Catalyzed Synthesis of a 1,4,5-Trisubstituted Triazole (RuAAC)

This protocol outlines a general procedure for an RuAAC reaction with an internal alkyne.

  • Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the internal alkyne (e.g., diphenylacetylene, 178 mg, 1.0 mmol), the azide (e.g., benzyl azide, 146 mg, 1.1 mmol), and the ruthenium catalyst, [Cp*RuCl(PPh₃)₂] (40 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., benzene or dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.[6] Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.[6]

  • Isolation: Purify the crude product by column chromatography on silica gel to afford the desired 1,4,5-trisubstituted 1,2,3-triazole.[6]

Conclusion

The choice between this compound and an internal alkyne in cycloaddition reactions is not a matter of superior performance but of strategic synthetic design. The decision is fundamentally dictated by the desired triazole substitution pattern and the corresponding choice of catalyst.

  • This compound (Terminal Alkyne): It is the substrate of choice for CuAAC reactions when the goal is the highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles . Its terminal proton is essential for the catalytic mechanism.

  • Internal Alkynes: These are incompatible with standard CuAAC conditions but are ideal substrates for RuAAC reactions , which provide access to fully substituted 1,4,5-trisubstituted 1,2,3-triazoles .

Ultimately, the catalyst governs the reaction's scope and outcome. Copper and ruthenium offer complementary reactivity, providing chemists with a versatile toolkit to construct specific triazole isomers from either terminal or internal alkynes, thereby enabling precise control over molecular architecture in research, discovery, and development.

References

Illuminating the Transitory: A Comparative Guide to the Spectroscopic Identification of 4-Phenyl-1-butyne Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the fleeting intermediates in chemical reactions is paramount to optimizing synthetic routes and discovering novel molecular entities. This guide provides a comparative overview of spectroscopic techniques for the identification of reaction intermediates of 4-phenyl-1-butyne, a versatile building block in organic synthesis. We delve into the practical application of various spectroscopic methods, supported by representative experimental data and detailed protocols, to empower researchers in their quest to unravel complex reaction mechanisms.

The study of reaction intermediates, transient molecular entities that exist between reactants and products, is fundamental to the elucidation of reaction pathways. For a substrate like this compound, which readily participates in a variety of transformations, particularly metal-catalyzed cyclizations, the direct observation and characterization of its intermediates are crucial for mechanistic understanding and reaction optimization.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor.

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic method for identifying reaction intermediates is dictated by the nature of the intermediate, its concentration, and its lifespan. Below is a comparative summary of commonly employed techniques for studying the reactions of this compound.

Spectroscopic TechniqueInformation ProvidedAdvantagesLimitations
In Situ NMR Spectroscopy Detailed structural information (connectivity, stereochemistry) of intermediates in solution.Provides unambiguous structural characterization. Allows for kinetic monitoring of reactant consumption and product/intermediate formation.Lower sensitivity compared to MS. May not be suitable for very short-lived or low-concentration intermediates.
Mass Spectrometry (ESI-MS, etc.) Molecular weight and fragmentation patterns of charged or chargeable intermediates.Extremely high sensitivity, ideal for detecting trace-level intermediates. Can be coupled with chromatography for separation of complex mixtures.Provides limited structural information on its own. Isomers may not be distinguishable. Primarily detects charged species.
Infrared (IR) Spectroscopy Information about functional groups present in the intermediates (e.g., C=C, C=O).Can be used for in situ monitoring. Provides real-time information on changes in bonding.Provides limited structural information. Spectra can be complex and difficult to interpret in mixtures.
UV-Vis Spectroscopy Information on the electronic structure of conjugated systems or colored intermediates.High sensitivity. Suitable for rapid screening and kinetic analysis.Applicable only to chromophoric species. Provides limited structural detail.

Experimental Protocols

Detailed experimental procedures are critical for the successful identification of reaction intermediates. Below are representative protocols for key spectroscopic techniques.

Protocol 1: In Situ NMR Monitoring of a Gold-Catalyzed Cyclization

This protocol describes the use of ¹H NMR spectroscopy to monitor the progress of a gold-catalyzed reaction of this compound in real-time.

Materials:

  • This compound

  • Gold(I) catalyst (e.g., [P(t-Bu)₂-(o-biphenyl)]AuCl/AgSbF₆)

  • Deuterated solvent (e.g., CD₂Cl₂)

  • NMR tube with a J. Young valve

Procedure:

  • In a glovebox, dissolve this compound (1.0 equiv) and an internal standard (e.g., mesitylene) in CD₂Cl₂ in a vial.

  • Prepare a stock solution of the gold catalyst in CD₂Cl₂.

  • Transfer the substrate solution to the NMR tube and acquire a t=0 spectrum at the desired reaction temperature.

  • Initiate the reaction by injecting the catalyst solution into the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra to identify new signals corresponding to intermediates and products.

  • Integrate the signals relative to the internal standard to obtain kinetic data.

Protocol 2: Identification of Intermediates by Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the use of ESI-MS to detect charged intermediates in a reaction mixture.

Materials:

  • Reaction mixture containing this compound and other reagents.

  • High-resolution mass spectrometer with an ESI source.

  • Syringe pump.

  • Solvent for dilution (e.g., acetonitrile/methanol).

Procedure:

  • At various time points, withdraw a small aliquot of the reaction mixture.

  • Immediately dilute the aliquot with a suitable solvent to quench the reaction and prepare it for ESI-MS analysis.

  • Introduce the diluted sample into the ESI-MS source via direct infusion using a syringe pump.

  • Acquire the mass spectrum in positive or negative ion mode, depending on the expected charge of the intermediates.

  • Analyze the resulting spectrum for ions with mass-to-charge ratios (m/z) corresponding to proposed intermediates.

  • Perform tandem MS (MS/MS) on the ions of interest to obtain fragmentation patterns for structural elucidation.

Visualizing Reaction Pathways and Workflows

Graphical representations of reaction mechanisms and experimental setups can greatly aid in understanding the complex processes involved in identifying reaction intermediates.

reaction_pathway cluster_start Reactants cluster_intermediate Intermediates cluster_product Products This compound This compound π-Complex π-Complex This compound->π-Complex Coordination Au(I) Catalyst Au(I) Catalyst Au(I) Catalyst->π-Complex Vinylidene Intermediate Vinylidene Intermediate π-Complex->Vinylidene Intermediate [1,2]-H Shift Gold-Carbene Intermediate Gold-Carbene Intermediate π-Complex->Gold-Carbene Intermediate Nucleophilic Attack Cyclized Product Cyclized Product Vinylidene Intermediate->Cyclized Product Gold-Carbene Intermediate->Cyclized Product

Caption: Proposed reaction pathway for the gold-catalyzed cyclization of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reactants Reactants Reaction_Vessel Reaction Vessel Reactants->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel InSitu_NMR In Situ NMR Reaction_Vessel->InSitu_NMR Real-time Monitoring Quench_Aliquot Quench Aliquot Reaction_Vessel->Quench_Aliquot Sampling Structure_Elucidation Structure Elucidation InSitu_NMR->Structure_Elucidation Kinetic_Analysis Kinetic Analysis InSitu_NMR->Kinetic_Analysis ESI_MS ESI-MS Quench_Aliquot->ESI_MS ESI_MS->Structure_Elucidation

Caption: General experimental workflow for the identification of reaction intermediates.

By combining these powerful spectroscopic techniques with carefully designed experiments, researchers can gain unprecedented insights into the intricate mechanisms of reactions involving this compound and other alkynes. This knowledge is not only of fundamental academic importance but also holds immense potential for the development of more efficient and selective synthetic methodologies in the pharmaceutical and materials science industries.

References

A Comparative Guide to the Regioselective Addition Reactions of 4-phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of addition reactions to unsymmetrical alkynes is a critical consideration in synthetic chemistry, particularly in the construction of complex molecules for pharmaceutical applications. This guide provides an objective comparison of two common addition reactions—hydroboration-oxidation and hydration—as applied to the terminal alkyne 4-phenyl-1-butyne. The choice of reaction pathway dictates the formation of either an aldehyde or a ketone, highlighting the importance of selecting the appropriate synthetic strategy to achieve the desired carbonyl compound. This document presents supporting experimental data, detailed methodologies, and visual representations of the reaction pathways to aid in experimental design and validation.

Executive Summary

The addition of water across the carbon-carbon triple bond of this compound can be directed to yield either the anti-Markovnikov product, 4-phenylbutanal, or the Markovnikov product, 4-phenyl-2-butanone, with high selectivity. Hydroboration-oxidation, particularly with a sterically hindered borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN), proceeds with excellent regioselectivity to afford the aldehyde. Conversely, gold-catalyzed hydration leads exclusively to the formation of the ketone.

Data Presentation

The following table summarizes the quantitative regioselectivity of the two addition reactions to this compound.

ReactionReagentsProduct(s)Regioselectivity (Anti-Markovnikov : Markovnikov)
Hydroboration-Oxidation 1. 9-BBN, THF 2. H₂O₂, NaOH4-Phenylbutanal>97% (estimated based on analogous systems)
Gold-Catalyzed Hydration Au(I) catalyst, H₂O4-Phenyl-2-butanone0 : 100

Reaction Pathways and Mechanisms

The distinct outcomes of these reactions are governed by their different mechanisms. Hydroboration-oxidation follows an anti-Markovnikov addition pattern, while hydration proceeds via a Markovnikov addition.

Hydroboration-Oxidation of this compound

The hydroboration of this compound with a bulky borane like 9-BBN involves the syn-addition of the B-H bond across the alkyne. Steric hindrance directs the boron atom to the terminal, less sterically hindered carbon atom. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, which then tautomerizes to the final aldehyde product. The use of bulky boranes is crucial for achieving high regioselectivity in the hydroboration of terminal alkynes.[1] For substituted styrenes, which are structurally similar to this compound in terms of steric hindrance at the position beta to the phenyl group, hydroboration with 9-BBN results in the corresponding beta-phenylethyl alcohol with a selectivity of 97.4% or higher.

Hydroboration_Oxidation cluster_0 Hydroboration cluster_1 Oxidation This compound This compound Vinylborane intermediate Vinylborane intermediate This compound->Vinylborane intermediate 1. 9-BBN, THF Enol intermediate Enol intermediate Vinylborane intermediate->Enol intermediate 2. H₂O₂, NaOH 4-phenylbutanal 4-phenylbutanal Enol intermediate->4-phenylbutanal Tautomerization

Hydroboration-Oxidation of this compound.
Gold-Catalyzed Hydration of this compound

The hydration of terminal alkynes can be catalyzed by various transition metals, with gold catalysts showing high efficiency for Markovnikov addition. The reaction proceeds through the activation of the alkyne by the gold catalyst, followed by nucleophilic attack of water at the more substituted internal carbon atom. This regioselectivity is driven by the formation of a more stable vinyl-gold intermediate. The resulting enol intermediate rapidly tautomerizes to the stable ketone product. Experimental data for the hydration of this compound using a free N-heterocyclic carbene-gold(I) catalyst shows a quantitative conversion to 4-phenyl-2-butanone with no formation of the corresponding aldehyde.

Hydration_Reaction cluster_0 Hydration cluster_1 Tautomerization This compound This compound Enol intermediate Enol intermediate This compound->Enol intermediate Au(I) catalyst, H₂O 4-phenyl-2-butanone 4-phenyl-2-butanone Enol intermediate->4-phenyl-2-butanone Tautomerization

Gold-Catalyzed Hydration of this compound.

Experimental Protocols

The following are representative experimental protocols for the hydroboration-oxidation and gold-catalyzed hydration of this compound. These are adapted from established procedures for similar substrates and should be optimized for specific laboratory conditions.

Hydroboration-Oxidation of this compound with 9-BBN

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the alkyne in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 0.5 M solution of 9-BBN in THF (1.1 eq) to the stirred solution via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution. Caution: This addition is exothermic.

  • Stir the mixture vigorously at room temperature for 2 hours.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-phenylbutanal.

  • The crude product can be purified by column chromatography on silica gel.

Gold-Catalyzed Hydration of this compound

Materials:

  • This compound

  • N-Heterocyclic carbene (NHC)-Au(I) catalyst (e.g., [IPrAuCl]/AgOTf)

  • Dioxane/water solvent mixture

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the NHC-Au(I) catalyst.

  • Add this compound (1.0 eq) and the dioxane/water solvent mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to isolate 4-phenyl-2-butanone.

Conclusion

The regioselective synthesis of carbonyl compounds from this compound is readily achievable with high fidelity by selecting the appropriate addition reaction. Hydroboration-oxidation with a bulky borane reagent is the method of choice for the preparation of 4-phenylbutanal, the anti-Markovnikov product. For the synthesis of 4-phenyl-2-butanone, the Markovnikov product, gold-catalyzed hydration offers a highly efficient and selective route. The detailed protocols and comparative data provided in this guide serve as a valuable resource for chemists engaged in the synthesis of complex organic molecules.

References

A Comparative Guide to Catalytic Systems for 4-Phenyl-1-butyne Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The terminal alkyne functionality of 4-phenyl-1-butyne renders it a versatile building block in organic synthesis, susceptible to a wide array of catalytic transformations. The activation of its carbon-carbon triple bond by transition metals opens pathways to diverse molecular architectures, making the choice of catalytic system paramount in achieving desired product outcomes. This guide provides a comparative analysis of various catalytic systems for key transformations of this compound, supported by experimental data and detailed methodologies.

Cycloisomerization/Cyclization Reactions

The intramolecular cyclization of this compound and its derivatives is a powerful strategy for the synthesis of cyclic compounds. Gold and platinum catalysts are particularly effective in promoting these transformations, often proceeding through different mechanistic pathways and yielding distinct products.

Performance Comparison of Gold and Platinum Catalysts
Catalyst SystemSubstrateProduct(s)Yield (%)Reaction ConditionsRef.
Au(I) complexes1,6-enynes (general)Bicyclo[4.1.0]heptenes, 1-alkenylcyclopentenesGenerally highMild conditions, various solvents[1][2]
PtCl₂1,6-enynes (general)Skeletal rearrangement products, 1-vinylcycloalkenesHighToluene, 80 °C[3]
AuBr₃2-nitroalkynes (general)Anthranils, IsatogensGood to excellentMild conditions[4]
Pt(II) complexesHydroxylated enynesBicyclo[3.1.0]hexan-3-one derivativesSelectiveToluene, 60 °C[5]
(PPh₃)AuCl/AgSbF₆Hydroxylated enynesBicyclo[3.1.0]hexan-3-one derivativesSelectiveAmbient temperature[5]

Note: Direct quantitative comparison for this compound itself is limited in single studies. The data presented is based on the general reactivity of similar substrates.

Mechanistic Pathways

Gold(I) catalysts typically activate the alkyne via π-coordination, leading to a nucleophilic attack from a tethered alkene (in the case of an enyne derivative) to form a cyclopropyl gold carbene intermediate. This intermediate can then undergo various rearrangements.[1][2] Platinum(II) catalysts can also proceed through a similar pathway, but are also known to promote skeletal rearrangements via different carbocationic intermediates.[3]

Gold_Catalyzed_Cycloisomerization cluster_cycle Gold(I) Catalytic Cycle Start [Au]⁺ Alkyne_Coordination π-Alkyne Complex Start->Alkyne_Coordination + Enyne Cyclization Cyclopropyl Gold Carbene Intermediate Alkyne_Coordination->Cyclization Intramolecular nucleophilic attack Rearrangement Rearranged Intermediate Cyclization->Rearrangement Skeletal rearrangement Product Cyclized Product Rearrangement->Product + H⁺ Product->Start - [Au]⁺

Caption: Generalized catalytic cycle for Gold(I)-catalyzed enyne cycloisomerization.

Experimental Protocol: Gold-Catalyzed Intramolecular Cyclization of an Aryl Alkyne

This protocol is a general procedure that can be adapted for the cyclization of this compound derivatives.

Materials:

  • Aryl alkyne substrate (1.0 equiv)

  • Gold(I) catalyst (e.g., [Au(PPh₃)]SbF₆, 1-5 mol%)

  • Anhydrous solvent (e.g., dichloromethane, DCE, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl alkyne substrate.

  • Dissolve the substrate in the anhydrous solvent.

  • Add the gold(I) catalyst to the solution.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cyclized product.

Hydroarylation Reactions

The addition of a C-H bond of an arene across the triple bond of this compound, known as hydroarylation, is a direct method for synthesizing substituted alkenes. Palladium and rhodium-based catalysts are commonly employed for this transformation.

Performance Comparison of Palladium and Rhodium Catalysts
Catalyst SystemSubstrateProduct(s)Yield (%)Reaction ConditionsRef.
Pd(OAc)₂/dppfo-Alkynyl biaryls9-Benzylidene-9H-fluorene derivativesGood to excellentToluene, 120 °C[6]
Rh(I) complexesTerminal alkynes and arylboronic acids(E)-EnynesHighVaries[7]

Note: The data highlights the utility of these catalysts in related hydroarylation reactions, as direct comparative studies on this compound are scarce.

Mechanistic Pathways

Palladium-catalyzed intramolecular hydroarylation can proceed via a C-H activation mechanism. This involves ortho-palladation of the aryl group, followed by migratory insertion of the alkyne and subsequent protodepalladation to yield the cyclized product.[6] Rhodium catalysts can also facilitate C-H activation pathways in related transformations.[8]

Palladium_Catalyzed_Hydroarylation cluster_cycle Palladium Catalytic Cycle Pd(0) Pd(0)Lₙ Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition + Ar-X Alkyne_Coordination Alkyne-Pd(II) Complex Oxidative_Addition->Alkyne_Coordination + Alkyne Migratory_Insertion Vinyl-Pd(II) Intermediate Alkyne_Coordination->Migratory_Insertion Migratory Insertion Reductive_Elimination Product-Pd(0) Complex Migratory_Insertion->Reductive_Elimination β-Hydride Elimination Reductive_Elimination->Pd(0) + HX Product Hydroarylated Product Reductive_Elimination->Product

Caption: Generalized catalytic cycle for Palladium-catalyzed hydroarylation of alkynes.

Experimental Protocol: Palladium-Catalyzed Intramolecular Hydroarylation

This is a general procedure adaptable for substrates like this compound tethered to an aryl group.

Materials:

  • o-Alkynylaryl substrate (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Phosphine ligand (e.g., dppf, 7 mol%)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the o-alkynylaryl substrate, palladium catalyst, and phosphine ligand to a Schlenk tube.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by column chromatography to afford the hydroarylated product.

Polymerization

The polymerization of this compound can lead to conjugated polymers with interesting optical and electronic properties. Rhodium-based catalysts are particularly effective for the polymerization of phenylacetylene derivatives.

Performance of Rhodium Catalysts
Catalyst SystemMonomerPolymer Mn ( g/mol )PDIPolymer StructureRef.
[Rh(nbd)Cl]₂/aminePhenylacetyleneHigh1.09cis-transoidal[9]
Cationic Rh(I) complexesPhenylacetylene derivatives1.1–1.5 x 10⁶ModerateStereoregular[10]

Note: Data is for phenylacetylene and its derivatives, which are structurally similar to this compound.

Mechanistic Pathway

The rhodium-catalyzed polymerization of terminal alkynes is generally believed to proceed via an insertion mechanism. The catalytic cycle involves the coordination of the alkyne to the rhodium center, followed by migratory insertion of the alkyne into a rhodium-carbon or rhodium-hydride bond, leading to chain propagation.[9]

Rhodium_Catalyzed_Polymerization cluster_cycle Rhodium Catalytic Cycle Rh_Initiator [Rh]-H Alkyne_Coordination Alkyne-[Rh]-H Rh_Initiator->Alkyne_Coordination + Alkyne Insertion Vinyl-[Rh] Alkyne_Coordination->Insertion Migratory Insertion Chain_Propagation Polymer-[Rh] Insertion->Chain_Propagation + n Alkyne Termination Polymer Chain_Propagation->Termination Termination Step Gold_Catalyzed_Hydration cluster_cycle Gold(I) Catalytic Cycle Au(I) [Au]⁺ Alkyne_Complex π-Alkyne-[Au]⁺ Au(I)->Alkyne_Complex + Alkyne Vinyl_Au Vinyl-[Au] Intermediate Alkyne_Complex->Vinyl_Au + H₂O (Nucleophilic Attack) Enol Enol Vinyl_Au->Enol Protodemetalation Enol->Au(I) - H⁺ Ketone Ketone Enol->Ketone Tautomerization

References

A Comparative Analysis of Experimental and Calculated Spectral Data for 4-phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimental and theoretically calculated spectral data for 4-phenyl-1-butyne (IUPAC name: but-3-ynylbenzene). The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for the structural characterization of this compound using modern spectroscopic techniques. This compound is a versatile organic compound utilized in various synthetic applications, including metal-catalyzed reactions and click chemistry.[1] Accurate spectral analysis is crucial for confirming its identity and purity.

Data Presentation

The following tables summarize the experimental and calculated spectral data for this compound across four key analytical techniques: ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data (Solvent: CDCl₃)

ProtonsExperimental Chemical Shift (δ, ppm)[2]Calculated Chemical Shift (δ, ppm)Multiplicity
H-1 (≡C-H)1.982.13Triplet (t)
H-4 (-CH₂-)2.382.45Quartet (q)
H-5 (-CH₂-)2.782.83Triplet (t)
Aromatic (C₆H₅)7.15-7.307.21-7.35Multiplet (m)

Table 2: ¹³C NMR Spectral Data (Solvent: CDCl₃)

Carbon AtomExperimental Chemical Shift (δ, ppm)[1]Calculated Chemical Shift (δ, ppm)
C-1 (≡C-H)69.170.2
C-2 (-C≡)83.382.5
C-4 (-CH₂-)20.621.8
C-5 (-CH₂-)34.835.1
C-ipso (Aromatic)140.4140.9
C-ortho (Aromatic)128.5128.6
C-meta (Aromatic)128.4128.7
C-para (Aromatic)126.3126.2

Table 3: Infrared (IR) Spectroscopy Data

Functional GroupExperimental Absorption (cm⁻¹)Calculated/Expected Absorption (cm⁻¹)
≡C-H stretch (alkyne)~33003300-3250
C-H stretch (aromatic)~30303100-3000
C-H stretch (aliphatic)~29503000-2850
C≡C stretch (alkyne)~21202260-2100
C=C stretch (aromatic)~1600, 14951600-1450

Table 4: Mass Spectrometry (MS) Data

ParameterExperimental ValueCalculated Value
Molecular Ion (M⁺)130.19 m/z[1]130.18 g/mol
Molecular FormulaC₁₀H₁₀C₁₀H₁₀

Experimental Protocols

The acquisition of high-quality spectral data is fundamental to accurate structural elucidation. Below are the detailed methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer, operating at frequencies of 400 MHz for proton and 100 MHz for carbon nuclei, respectively.[3]

  • Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Data Acquisition : For ¹H NMR, the spectral width is set from 0 to 10 ppm. For ¹³C NMR, a proton-decoupled spectrum is acquired with a spectral width from 0 to 220 ppm.[5]

  • Data Processing : The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

2. Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the infrared spectrum.

  • Sample Preparation : A thin film of the neat liquid sample of this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis : The positions of the absorption bands (in cm⁻¹) are correlated with the vibrations of specific functional groups within the molecule.

3. Mass Spectrometry (MS)

  • Instrumentation : Mass spectra are often obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[1]

  • Sample Preparation : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is prepared.

  • Methodology : The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.

  • Ionization : Electron Impact (EI) is a common ionization method where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Detection : The mass-to-charge ratio (m/z) of the molecular ion and various fragment ions are detected, providing information about the molecular weight and structure.[1]

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing experimental and calculated spectral data in the process of chemical structure confirmation.

Spectral_Data_Comparison_Workflow cluster_experimental Experimental Analysis cluster_calculated Theoretical Calculation cluster_comparison Data Comparison and Validation synthesis Synthesis/Purification of This compound exp_nmr Acquire 1H & 13C NMR Spectra synthesis->exp_nmr exp_ir Acquire IR Spectrum synthesis->exp_ir exp_ms Acquire Mass Spectrum synthesis->exp_ms compare Compare Experimental vs. Calculated Data exp_nmr->compare exp_ir->compare exp_ms->compare calc_nmr Predict 1H & 13C NMR Spectra calc_nmr->compare calc_ir Correlate IR Frequencies calc_ir->compare calc_ms Calculate Exact Mass calc_ms->compare elucidation Structural Confirmation/ Elucidation compare->elucidation

References

Safety Operating Guide

Proper Disposal of 4-Phenyl-1-butyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 4-Phenyl-1-butyne (CAS No: 16520-62-0), a combustible and irritant liquid commonly used in chemical research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

I. Immediate Safety and Handling Precautions

This compound is classified as a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1] Before handling, it is imperative that laboratory personnel wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from safety data sheets for easy reference.

PropertyValueSource
Molecular FormulaC10H10[1]
Molecular Weight130.19 g/mol [1]
Boiling Point189-190 °C
Density0.926 g/mL at 25 °C
Flash Point66 °C (150.8 °F) - closed cup
Water SolubilityNot miscible or difficult to mix[2]

III. Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is to utilize an approved and licensed waste disposal company.[1][3][4] Attempting to neutralize or dispose of this chemical through standard laboratory drains is improper and unsafe.

Experimental Protocol for Waste Segregation and Storage:

  • Waste Identification: Clearly label a dedicated, clean, and chemically compatible waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads). The container must be in good condition and have a secure, tight-fitting lid.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to hazardous reactions.[1] this compound is known to be incompatible with strong oxidizing agents.[1]

  • Container Labeling: The waste container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Combustible," "Irritant")

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, sparks, and open flames.[1][4][5] Ensure secondary containment is in place to capture any potential leaks.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

cluster_prep Preparation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (this compound & contaminated items) B Select & Label Approved Waste Container A->B C Segregate from Incompatible Chemicals B->C D Seal Container & Store in Designated Area C->D Store Safely E Contact Institutional EHS or Approved Waste Vendor D->E Ready for Disposal F Schedule Waste Pickup E->F G Complete Manifest & Transfer Custody F->G

Figure 1. Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Phenyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 4-Phenyl-1-butyne, including detailed operational procedures and disposal plans. Adherence to these protocols is critical for ensuring laboratory safety and minimizing risk.

Hazard Summary

This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] It is classified as a flammable liquid and vapor.[3] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential for personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Rationale
Hand Protection Chemical-resistant glovesNeoprene or nitrile rubber gloves are recommended to prevent skin contact.[3] Always inspect gloves for integrity before use and replace them immediately if they become contaminated.
Eye Protection Safety goggles or a face shieldMust be worn to protect against potential splashes.[4] Contact lenses should not be worn.[3]
Respiratory Protection NIOSH-approved respiratorA respirator with organic vapor cartridges should be used if there is a risk of inhaling vapors, especially during heating or dissolution.[4] A dust mask type N95 may also be appropriate in certain situations.
Body Protection Laboratory coat and long pantsA standard laboratory coat should be worn and kept fastened. Full-length pants and closed-toe shoes are mandatory to protect the skin.[4]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is vital to minimize exposure risk.

1. Engineering Controls:

  • All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to control airborne vapors.[4]

  • Provide local exhaust or general room ventilation.[3]

  • Emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure.[3]

2. Procedural Steps:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1]

    • Keep the container tightly closed.[1][3]

    • Incompatible with strong oxidizing agents.[1][5]

  • Handling and Use:

    • Avoid all eye and skin contact and do not breathe vapor and mist.[3]

    • Use only non-sparking tools and take precautionary measures against static discharge.[3]

    • Ground/bond container and receiving equipment.[3]

    • When transferring, pour slowly to minimize splashing.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[3][4]

    • Avoid eating, drinking, or smoking in the laboratory.[4]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Contain any spills with dikes or absorbents to prevent migration and entry into sewers or streams.[3]

  • Clean up any spills as soon as possible, using an absorbent material to collect it.[3]

  • Use only non-sparking tools for cleanup.[3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect waste in a clearly labeled, sealed container designated for flammable organic waste.

  • Contaminated Materials:

    • Used gloves, absorbent materials, and other contaminated disposable items should be placed in the same designated waste container.

  • Disposal Method:

    • Dispose of contents and container to an approved waste disposal plant.[1] Incineration is a recommended method.[3]

    • Do not dispose of waste into the sewer.[3]

    • Handle empty containers with care because residual vapors are flammable.[3]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handle_transfer Transfer this compound prep_materials->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction spill Spill? handle_transfer->spill cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate handle_reaction->spill cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash spill->cleanup_decontaminate No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->cleanup_waste

Caption: Workflow for Safely Handling this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.